molecular formula C14H21N3O B7967311 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Número de catálogo: B7967311
Peso molecular: 247.34 g/mol
Clave InChI: SIZSBPVBZWJKGH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is a chemical research reagent designed for investigative applications. While direct studies on this specific molecule are limited, it belongs to a well-characterized class of benzamide analogs incorporating a piperidine group, which are of significant interest in medicinal chemistry and pharmacology . Compounds with this core structure are frequently investigated as novel chemical entities for targeting ligand-gated ion channels. Specifically, related benzamide-piperidine hybrids have been identified as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive processes, arousal, pain processing, and various neurological disorders . Research into this chemical class aims to develop subtype-selective ligands that can serve as valuable tools to elucidate the roles of specific nAChR subtypes in both normal and pathophysiological states . Furthermore, structurally similar benzamides bearing piperidine fragments have demonstrated promising activity in other research domains. For instance, such analogs have been screened for their ability to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a key pathway in embryonic development and certain types of cancer . Additional research on piperidine-containing benzamides also explores their potential anti-inflammatory properties through cyclooxygenase (COX) inhibition . The piperidine ring is a privileged structure in drug discovery, known to contribute to a molecule's bioavailability and its interaction with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-amino-N-ethyl-5-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-16-14(18)12-10-11(6-7-13(12)15)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZSBPVBZWJKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, a compound of interest in contemporary drug discovery and development. Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] This document outlines a systematic and multi-faceted analytical workflow designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established scientific principles to ensure the unequivocal confirmation of the compound's identity, purity, and key physicochemical properties. Through a combination of spectroscopic and chromatographic techniques, this guide establishes a self-validating system for the comprehensive characterization of this and structurally related molecules.

Introduction: The Significance of Benzamides in Medicinal Chemistry

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications ranging from antiemetics to antipsychotics and anticancer agents.[1] The specific substitutions on the benzamide core, such as the amino, ethylamide, and piperidinyl groups in 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, are critical in defining the molecule's pharmacological profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Therefore, a rigorous and unambiguous structural elucidation is a foundational prerequisite for any further investigation into its biological activity and therapeutic potential.

This guide will provide a detailed exposition of the analytical techniques required for a thorough structural characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive assignment of the proton and carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

The causality behind the selection of each technique and the interpretation of the resulting data will be discussed, providing a holistic understanding of the analytical process.

Chemical Identity and Physicochemical Properties

A foundational step in the analysis of any chemical entity is the compilation of its known identifiers and physicochemical properties. This information is crucial for sample tracking, safety assessments, and the design of appropriate analytical methodologies.

PropertyValueSource
IUPAC Name 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamideN/A
CAS Number 1784254-27-8[2]
Molecular Formula C₁₄H₂₁N₃OInferred from structure
Molecular Weight 247.34 g/mol Inferred from structure
Appearance White to off-white solidTypical for benzamides[3]
Solubility Soluble in organic solvents like DMSO, MethanolExpected for similar structures

Synthesis and Purification Overview

While a detailed synthesis protocol is beyond the scope of this analytical guide, a general understanding of the synthetic route is beneficial for anticipating potential impurities. The synthesis of N-substituted benzamides can often be achieved through the amidation of a corresponding benzoic acid derivative.[4][5] In the case of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, a plausible route involves the coupling of 2-amino-5-(piperidin-1-yl)benzoic acid with ethylamine using a suitable coupling agent.

Synthesis_Overview cluster_reactants Reactants cluster_process Process cluster_products Products benzoic_acid 2-Amino-5-(piperidin-1-yl)benzoic acid coupling Amide Coupling (e.g., HATU, HOBt, EDCI) benzoic_acid->coupling ethylamine Ethylamine ethylamine->coupling target_molecule 2-Amino-N-ethyl-5- (piperidin-1-yl)benzamide coupling->target_molecule byproducts Byproducts coupling->byproducts

Caption: Generalized synthetic pathway for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Purification is typically achieved through column chromatography followed by recrystallization to yield the final product of high purity. The subsequent analytical characterization serves to confirm the success of the synthesis and purification processes.

Structural Elucidation and Verification

The core of the chemical analysis lies in the synergistic application of various analytical techniques to build a cohesive and irrefutable structural model of the molecule.

Analytical_Workflow cluster_synthesis Synthesized Compound cluster_primary_analysis Primary Structural Analysis cluster_secondary_analysis Confirmatory & Purity Analysis cluster_conclusion Final Confirmation start 2-Amino-N-ethyl-5- (piperidin-1-yl)benzamide nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ftir FTIR Spectroscopy start->ftir hplc HPLC-UV/MS start->hplc end Confirmed Structure & Purity nmr->end ms->end ftir->end hplc->end

Caption: Integrated workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[1] Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.

4.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

4.1.2. Expected Spectral Features and Interpretation

  • ¹H NMR:

    • Aromatic Protons: Expect signals in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern on the benzene ring will dictate the splitting patterns (e.g., doublets, triplets, or multiplets).

    • Ethyl Group: An ethyl group (-CH₂CH₃) will typically show a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them.

    • Piperidine Ring: The protons on the piperidine ring will likely appear as a series of multiplets in the aliphatic region (around 1.5-3.5 ppm).

    • Amine and Amide Protons: The -NH₂ and -NH- protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

  • ¹³C NMR:

    • Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the downfield region (typically 110-150 ppm).

    • Carbonyl Carbon: The amide carbonyl carbon will be observed as a singlet at a significantly downfield chemical shift (around 165-175 ppm).

    • Aliphatic Carbons: The carbons of the ethyl group and the piperidine ring will resonate in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

4.2.1. Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

4.2.2. Expected Mass Spectrum

  • Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [C₁₄H₂₁N₃O + H]⁺ at m/z 248.17 should be observed.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for benzamides include the loss of the amide side chain.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[7] For a compound like 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, which possesses a UV-active chromophore, HPLC with UV detection is an effective method.[7]

4.3.1. Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis (e.g., 1 mg/mL).

  • Instrumentation: Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective for separating the main compound from any impurities.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

  • Purity Assessment: The purity of the sample can be calculated from the relative peak areas in the chromatogram.

HPLC Method Parameters
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within a molecule.

4.4.1. Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

4.4.2. Expected Vibrational Frequencies

  • N-H Stretching: The primary amine (-NH₂) and secondary amide (-NH-) groups will show characteristic stretching vibrations in the region of 3500-3200 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the amide carbonyl group should be present around 1650 cm⁻¹.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C-N Stretching: Vibrations associated with the C-N bonds will appear in the fingerprint region of the spectrum.

Conclusion

The comprehensive chemical structure analysis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide requires an integrated approach that leverages the strengths of multiple analytical techniques. By systematically applying NMR spectroscopy for detailed structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR for functional group identification, a complete and robust characterization of the molecule can be achieved. The protocols and interpretive guidelines presented in this technical guide provide a self-validating framework to ensure the scientific integrity of data for this and other novel benzamide derivatives, thereby facilitating their advancement in the drug discovery and development pipeline.

References

  • BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Sharma, P., et al. (n.d.). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC.
  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
  • (2024).
  • (2014).
  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
  • (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • MilliporeSigma. (n.d.). 2-amino-5-(piperidin-1-yl)benzamide.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.
  • Matrix Scientific. (n.d.). 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.
  • (2017).
  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine.
  • PubChem. (n.d.). Benzamide, 2-((2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)amino)-, monohydrochloride.
  • Echemi.com. (n.d.). 2-Amino-N-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]benzamide Safety Data Sheets.
  • (2026).
  • Wikipedia. (n.d.). Benzamide.
  • PubChem. (2026). N-(2-aminoethyl)-2-[(2R)-4-(2,4-dichlorobenzoyl)-2-ethylpiperazin-1-yl]-5-(2-ethoxyphenyl)benzamide.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide.
  • BenchChem. (n.d.). Comprehensive Analytical Characterization of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
  • PubChem. (n.d.). 2-amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide.
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  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • Der Pharma Chemica. (n.d.). Scholars Research Library.
  • LookChem. (n.d.). Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE.
  • NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-.
  • PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry].
  • SupraBank. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]benzamide.
  • MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide.

Sources

An In-depth Technical Guide to 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, a substituted benzamide with potential applications in drug discovery and development. While specific literature on this exact molecule is limited, this guide synthesizes information from closely related analogues to propose a viable synthetic route, discuss its chemical properties, and explore its potential pharmacological relevance. The structural motifs present in this compound, namely the 2-aminobenzamide core and the piperidine moiety, are frequently found in biologically active molecules, suggesting its potential as a scaffold for novel therapeutics. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar compounds.

Chemical Identity and Properties

CAS Number: 1784254-27-8

Synonyms: While no widely recognized synonyms for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide have been identified in the literature, a structurally similar compound, 2-amino-5-(1-piperidinyl)benzamide, is known. However, it is crucial to distinguish between these two, as the latter lacks the N-ethyl group, which can significantly impact its physicochemical and pharmacological properties.

Chemical Structure:

Figure 1. Chemical structure of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC14H21N3O-
Molecular Weight247.34 g/mol -
XLogP32.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count3PubChem
Exact Mass247.168462194PubChem
Monoisotopic Mass247.168462194PubChem
Topological Polar Surface Area59.4 ŲPubChem
Heavy Atom Count18PubChem
Complexity289PubChem

Rationale for Synthesis and Potential Applications

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The addition of a piperidine ring at the 5-position and an N-ethyl group on the amide introduces functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Areas:

  • Oncology: Substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. For instance, new 2-amino-5-(thiophen-2-yl)benzamide derivatives have shown promising anti-tumor activity.[1] The structural similarity suggests that 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide could be explored for similar activity.

  • Neurodegenerative Diseases: The piperidine moiety is a common feature in molecules targeting the central nervous system. Some N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated as potential anti-Alzheimer's agents due to their acetylcholinesterase (AChE) inhibitory activity.[2]

  • Gastrointestinal Disorders: 2-Amino-N-phenethylbenzamides have been synthesized and investigated for the treatment of Irritable Bowel Syndrome (IBS), demonstrating spasmolytic activity.[3] This suggests that related benzamides could have applications in managing gastrointestinal motility disorders.

Proposed Synthesis Pathway

Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the disconnection of the amide bond, leading back to 2-amino-5-(piperidin-1-yl)benzoic acid and ethylamine. The benzoic acid intermediate can be further disconnected at the C-N bond of the piperidine ring, suggesting a nucleophilic aromatic substitution reaction on a fluorinated or chlorinated nitrobenzoic acid derivative as a key step.

G target 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide intermediate1 2-Amino-5-(piperidin-1-yl)benzoic acid target->intermediate1 Amide bond formation ethylamine Ethylamine intermediate1->ethylamine intermediate2 2-Nitro-5-(piperidin-1-yl)benzoic acid intermediate1->intermediate2 Reduction of nitro group piperidine Piperidine intermediate2->piperidine Nucleophilic Aromatic Substitution start 5-Fluoro-2-nitrobenzoic acid intermediate2->start

Diagram 1. Retrosynthetic analysis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Proposed Experimental Protocol:

Step 1: Synthesis of 5-(piperidin-1-yl)-2-nitrobenzoic acid

  • To a solution of 5-fluoro-2-nitrobenzoic acid (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add piperidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a dilute mineral acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 5-(piperidin-1-yl)-2-nitrobenzoic acid.

Step 2: Synthesis of 2-amino-5-(piperidin-1-yl)benzoic acid

  • Dissolve the 5-(piperidin-1-yl)-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using a metal in acid, such as tin(II) chloride (SnCl2) in concentrated HCl, can be employed.

  • If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-5-(piperidin-1-yl)benzoic acid. If using SnCl2/HCl, neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO3) to precipitate the amino acid.

Step 3: Synthesis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

  • To a solution of 2-amino-5-(piperidin-1-yl)benzoic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or DMF, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq) or Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add ethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

G start 5-Fluoro-2-nitrobenzoic acid intermediate1 5-(Piperidin-1-yl)-2-nitrobenzoic acid start->intermediate1 Nucleophilic Aromatic Substitution piperidine Piperidine, K2CO3, DMSO intermediate2 2-Amino-5-(piperidin-1-yl)benzoic acid intermediate1->intermediate2 Nitro Group Reduction reduction H2, Pd/C, EtOH target 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide intermediate2->target Amide Coupling amidation Ethylamine, EDC, DMAP, DCM

Diagram 2. Proposed synthetic workflow for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Characterization and Analytical Profile

The structural confirmation and purity assessment of the synthesized 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide would be achieved through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the piperidine ring protons, and the amine and amide protons.

    • ¹³C NMR: Would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethyl and piperidine groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-N stretching vibrations.

  • Mass Spectrometry (MS): Would provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would offer a more precise mass determination.

  • High-Performance Liquid Chromatography (HPLC): Would be used to determine the purity of the final compound.

Potential Mechanism of Action and Biological Evaluation

Based on the pharmacology of structurally related compounds, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide could exhibit a range of biological activities.

Hypothesized Mechanisms of Action:

  • Enzyme Inhibition: As seen with similar benzamide derivatives, this compound could act as an inhibitor of enzymes such as acetylcholinesterase or histone deacetylases. The N-ethyl and piperidine substituents would likely influence the binding affinity and selectivity for the target enzyme.

  • Receptor Modulation: The piperidine moiety is a common pharmacophore in ligands for various receptors in the central nervous system. Further studies would be needed to determine if this compound interacts with specific receptor subtypes.

Proposed Biological Evaluation:

  • In Vitro Assays:

    • Enzyme Inhibition Assays: To screen for activity against a panel of relevant enzymes (e.g., AChE, HDACs).

    • Cell-Based Assays: To assess cytotoxicity in various cancer cell lines and to evaluate effects on cell signaling pathways.

    • Receptor Binding Assays: To determine the affinity for a range of CNS receptors.

  • In Vivo Studies:

    • Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Efficacy Studies: In animal models of relevant diseases (e.g., neurodegenerative disorders, cancer) to assess therapeutic potential.

Conclusion

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide represents a molecule of interest for further investigation in the field of drug discovery. Its structural features suggest the potential for biological activity in therapeutic areas such as oncology and neurology. This technical guide provides a framework for its synthesis, characterization, and biological evaluation, drawing upon the existing knowledge of related benzamide and piperidine-containing compounds. Further experimental work is required to fully elucidate the properties and therapeutic potential of this specific molecule.

References

  • Benzamide, N-ethyl-2-(1-piperazinyl)-. Benchchem. Accessed March 7, 2026.
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  • 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PMC. Published online July 18, 2024.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Published online December 1, 2020.
  • Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. Bioorganic & Medicinal Chemistry Letters. Published online March 1, 2012.
  • Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie. Published online July 15, 2011.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Published online 2023.
  • Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptors. Journal of the Chemical Society, Perkin Transactions 1. Published online 2000.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Published online April 16, 2024.
  • 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. Published online July 18, 2024.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. Published online February 1, 2021.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Published online July 18, 2025.
  • Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. PubMed. Published online March 1, 2012.

Sources

The Pharmacological Profile of 2-Amino-Benzamide Derivatives in Neuroscience: Mechanisms, Kinetics, and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from symptomatic management to disease-modifying therapies in neurodegeneration has spotlighted epigenetic modulation as a critical frontier. Among epigenetic targets, Class I Histone Deacetylases (HDACs) regulate chromatin architecture and gene transcription. While traditional hydroxamate-based HDAC inhibitors (e.g., SAHA) suffer from rapid clearance and severe cytotoxicity, 2-amino-benzamide derivatives have emerged as a highly specific, brain-penetrant pharmacophore. This whitepaper dissects the pharmacodynamics, structural kinetics, and self-validating experimental workflows necessary to leverage 2-amino-benzamides in neurological indications such as Friedreich’s Ataxia (FRDA) and Parkinson’s Disease (PD).

Molecular Pharmacodynamics: The Epigenetic Mechanism

The core efficacy of 2-amino-benzamides lies in their highly specific interaction with Class I HDACs (HDAC1, HDAC2, and HDAC3). Unlike pan-HDAC inhibitors, 2-amino-benzamides insert into the catalytic pocket of the enzyme and interact with the zinc ion via the ortho-aminoanilide group, establishing a highly stable complex [1].

The Causality of "Slow-On / Slow-Off" Kinetics

From a drug development perspective, the kinetic profile of an inhibitor is just as critical as its binding affinity. 2-amino-benzamides exhibit a characteristic slow-on/slow-off binding mechanism [1].

  • Why it matters: Fast-acting inhibitors cause rapid, massive spikes in global histone acetylation, leading to off-target cytotoxicity and poor tolerability. The slow-off rate of 2-amino-benzamides ensures sustained target engagement and prolonged chromatin relaxation at lower peak plasma concentrations, providing a wider therapeutic window for chronic neurodegenerative conditions.

Overcoming Redundant Silencing in Friedreich’s Ataxia

In FRDA, the expansion of GAA•TTC repeats in the FXN gene triggers heterochromatin formation, silencing frataxin expression. Experimental evidence demonstrates that inhibiting HDAC3 alone is insufficient to reactivate the FXN gene. Simultaneous inhibition of both HDAC1 and HDAC3 is required to overcome the redundant epigenetic silencing mechanisms at the expanded repeat locus[1].

Pathway A 2-Aminobenzamide (e.g., RG2833) B Class I HDACs (HDAC1, 3) A->B Inhibits (Slow Kinetics) D Histone Hyperacetylation (H3K9ac, H4K5ac) A->D Promotes C Repressed Chromatin (Hypoacetylated) B->C Maintains C->D Transition E Open Chromatin (Euchromatin) D->E Relaxation F Gene Transcription (FXN, XIAP) E->F Enables

Epigenetic modulation pathway of 2-amino-benzamides leading to neuroprotective gene transcription.

Disease-Specific Efficacy and Pharmacokinetics

To achieve central nervous system (CNS) efficacy, a molecule must cross the blood-brain barrier (BBB) without succumbing to rapid hepatic metabolism.

Friedreich’s Ataxia (FRDA)

RG2833 (RGFP109) is a benchmark 2-amino-benzamide that selectively inhibits HDAC1 (IC50 = 60 nM) and HDAC3 (IC50 = 50 nM) [2]. In patient-derived induced pluripotent stem cell (iPSC) neurons, RG2833 successfully upregulates FXN mRNA and frataxin protein by increasing H3K9 acetylation at the gene promoter [2]. However, early iterations faced metabolic liabilities. Subsequent medicinal chemistry utilizing click-chemistry generated derivatives like Click-1 , which maintain the 2-aminobenzamide core but exhibit superior metabolic stability and a highly favorable brain/plasma ratio (>0.7) [3].

Parkinson’s Disease (PD)

Structural modifications to the 2-aminobenzamide scaffold yield distinct neuroprotective profiles. For instance, K-560 , a derivative featuring a diketopiperazine group, is highly selective for HDAC1 and HDAC2 [4]. In in vitro and in vivo models of PD, K-560 protects dopaminergic neurons against MPP+/MPTP-induced toxicity. Instead of targeting FXN, K-560 exerts its neuroprotective effect by upregulating the X-linked inhibitor of apoptosis protein (XIAP) and modulating mTOR-Akt survival signaling[4].

Quantitative Data Summary
CompoundPrimary Target(s)Key Neurological IndicationPharmacological MechanismBrain/Plasma Ratio
RG2833 (RGFP109) HDAC1, HDAC3Friedreich's AtaxiaReverses FXN silencing via H3K9acModerate
Click-1 HDAC1, HDAC2, HDAC3Friedreich's AtaxiaSustained FXN upregulation> 0.7 (High)
K-560 HDAC1, HDAC2Parkinson's DiseaseUpregulates XIAP; prevents MPP+ toxicityHigh (BBB penetrant)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies incorporate critical internal controls to ensure data integrity when evaluating 2-amino-benzamides.

Protocol A: In Vitro HDAC Kinetic Profiling (Fluorogenic Assay)

Because 2-amino-benzamides are slow-binding inhibitors, standard rapid-incubation assays will artificially inflate their IC50 values.

  • Enzyme Preparation: Dilute recombinant human HDAC1 or HDAC3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Inhibitor Pre-incubation (Critical Step): Add the 2-amino-benzamide compound at varying concentrations and pre-incubate for 120 minutes at 37°C. Causality: This extended pre-incubation allows the slow-on complex to reach thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Fluor de Lys) and incubate for 30 minutes.

  • Developer Addition: Add the developer solution containing Trichostatin A (to halt the reaction) and a fluorophore-releasing protease.

  • Validation Control: Always run a "No-Enzyme" control to establish baseline fluorescence and a "Fast-Binding" control (e.g., SAHA) without pre-incubation to validate assay responsiveness.

Protocol B: Chromatin Immunoprecipitation (ChIP-qPCR) for H3K9 Acetylation

To prove that a 2-amino-benzamide is acting epigenetically at a specific locus (e.g., FXN), ChIP-qPCR is the gold standard[5].

  • Crosslinking: Treat iPSC-derived neurons with 1% formaldehyde for 10 minutes to covalently bind histones to DNA. Quench with 0.125 M glycine.

  • Chromatin Sonication (Critical Step): Sonicate the lysate to shear DNA. Causality: DNA must be sheared strictly to 200–500 base pairs. Fragments larger than 500bp will cause false-positive locus amplification during qPCR. Validation: Run a 1% agarose gel of the sheared DNA prior to immunoprecipitation to visually confirm the fragment size.

  • Immunoprecipitation: Incubate the sheared chromatin overnight with an anti-H3K9ac antibody. Validation: Run a parallel sample using a non-specific IgG isotype control to establish the baseline of non-specific background binding.

  • Purification & qPCR: Reverse the crosslinks (65°C for 4 hours), purify the DNA, and perform qPCR using primers flanking the FXN GAA repeat region.

ChIP_Workflow N1 1. Cell Treatment (Neurons + 2-Aminobenzamide) N2 2. Crosslinking (1% Formaldehyde) N1->N2 N3 3. Sonication (Validation: 200-500bp on Gel) N2->N3 N4 4. Immunoprecipitation (Anti-H3K9ac vs. IgG Control) N3->N4 N5 5. DNA Purification (Crosslink Reversal) N4->N5 N6 6. qPCR Analysis (Targeting FXN Locus) N5->N6

Self-validating ChIP-qPCR workflow for assessing locus-specific histone acetylation.

Future Perspectives

The 2-amino-benzamide scaffold represents a highly tunable pharmacophore. Future neuroscience applications are shifting toward Multi-Target Directed Ligands (MTDLs). By conjugating the 2-amino-benzamide moiety with other active groups (such as monoamine oxidase inhibitors or specific receptor antagonists), researchers aim to create single molecules that simultaneously relieve epigenetic silencing and correct neurotransmitter imbalances in complex diseases like Alzheimer's and Parkinson's.

References

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Frontiers in Neurology. Available at:[Link]

  • Translating HDAC inhibitors in Friedrich's ataxia. PMC - National Institutes of Health. Available at:[Link]

  • New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. PMC - National Institutes of Health. Available at:[Link]

  • Epigenetic Therapy for Friedreich Ataxia. PMC - National Institutes of Health. Available at:[Link]

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

From: Gemini, Senior Application Scientist

Introduction

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring an aminobenzamide core coupled with a piperidine moiety, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental chemical properties, including its molecular formula and weight, and delves into its broader context within chemical synthesis and pharmacological research.

Core Molecular Attributes

The fundamental identity of a chemical compound is established by its molecular formula and weight. These parameters are critical for a range of applications, from reaction stoichiometry to analytical characterization.

Molecular Formula: C₁₄H₂₁N₃O[1]

Molecular Weight: 247.34 g/mol [1]

These core attributes are summarized in the table below for clarity and quick reference.

PropertyValue
Molecular FormulaC₁₄H₂₁N₃O
Molecular Weight247.34 g/mol
CAS Number1784254-27-8

Chemical and Physical Properties

While detailed experimental data for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is not extensively published, we can infer certain properties based on its structural components. The presence of the amino and amide groups suggests the potential for hydrogen bonding, which would influence its solubility and melting point. The piperidine ring introduces a degree of lipophilicity.

Synthesis and Methodologies

The synthesis of substituted benzamides like 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide typically involves the coupling of a carboxylic acid or its derivative with an amine. A plausible synthetic route could involve the amidation of a suitably substituted benzoic acid with ethylamine, followed by the introduction of the piperidine group.

A generalized synthetic workflow for related benzamide structures is depicted below.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Modification cluster_4 Final Product Substituted Benzoic Acid Substituted Benzoic Acid Amide Coupling Amide Coupling Substituted Benzoic Acid->Amide Coupling Ethylamine Ethylamine Ethylamine->Amide Coupling N-ethyl-benzamide Intermediate N-ethyl-benzamide Intermediate Amide Coupling->N-ethyl-benzamide Intermediate Piperidine Introduction Piperidine Introduction N-ethyl-benzamide Intermediate->Piperidine Introduction Target Compound Target Compound Piperidine Introduction->Target Compound

A generalized synthetic workflow for producing substituted benzamides.

Potential Applications in Drug Development

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities.[2] They have been investigated for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[2] The specific substitution pattern of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, particularly the presence of the piperidine moiety, suggests that it could be a candidate for targeting receptors or enzymes where this structural feature is known to be important for binding. For instance, piperidine scaffolds are found in ligands for sigma (σ) receptors and have been explored in the context of central nervous system disorders.

Conclusion

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, with a molecular formula of C₁₄H₂₁N₃O and a molecular weight of 247.34 g/mol , represents a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features provide a foundation for the design and synthesis of novel molecules with potential therapeutic applications. Further research is warranted to fully elucidate its chemical properties, biological activity, and potential as a lead compound for drug development.

References

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. [Link]

Sources

Role of N-ethyl substitution in benzamide receptor binding affinity

[1][2]

Executive Summary

In the structural optimization of substituted benzamides—specifically the salicylamide class including raclopride , eticlopride , and sulpiride —the N-ethyl substituent on the pyrrolidine ring acts as a critical molecular anchor. While the basic nitrogen is essential for the canonical salt bridge with Asp3.32 (Dopamine D2 receptor), the ethyl group provides a precise steric and hydrophobic fit within a sub-pocket defined by TM6 and TM7 residues.

This guide analyzes the structure-activity relationship (SAR) of N-substituted benzamides, demonstrating why N-ethyl substitution consistently yields optimal binding affinity (

12

Molecular Architecture: The Benzamide Pharmacophore

The high-affinity benzamide pharmacophore consists of two distinct domains linked by an amide bond:[1][2]

  • The Aromatic Head: A substituted salicylic acid moiety (often 2-methoxy-6-chloro/bromo/nitro) that engages in intramolecular hydrogen bonding (O-H[1][2][3]···O=C) to enforce a planar conformation.

  • The Basic Tail: A pyrrolidine (or piperidine) ring bearing a basic nitrogen.[3]

The Critical Stereocenter

For the pyrrolidine series (e.g., raclopride, eticlopride), the (S)-enantiomer is the bioactive form. The spatial arrangement of the N-ethyl group in the (S)-configuration directs the alkyl substituent into a specific hydrophobic cleft of the receptor.[1]

BenzamideSARScaffoldBenzamide Scaffold(S)-N-((1-ethylpyrrolidin-2-yl)methyl)HeadAromatic Head(Salicylamide)Scaffold->HeadLinkerAmide Linker(H-bond planarization)Scaffold->LinkerTailBasic Tail(Pyrrolidine Nitrogen)Scaffold->TailPhe6.52 / Trp6.48Phe6.52 / Trp6.48Head->Phe6.52 / Trp6.48Pi-StackingEthylN-Ethyl Group(The Anchor)Tail->Ethyl Sub-pocket InteractionAsp3.32Asp3.32Tail->Asp3.32Salt BridgeHydrophobic CleftHydrophobic CleftEthyl->Hydrophobic CleftSteric Fit

Figure 1: Pharmacophore decomposition of high-affinity benzamides.

The N-Ethyl Effect: Mechanistic Analysis

The "N-Ethyl Effect" refers to the sharp peak in binding affinity observed when the pyrrolidine nitrogen is substituted with an ethyl group.[1] This phenomenon is governed by three mechanistic pillars:

A. The "Goldilocks" Hydrophobic Fit

The binding pocket surrounding the pyrrolidine nitrogen is hydrophobic but sterically restricted.

  • N-H (Nor-analogs): Lack the hydrophobic bulk to displace water molecules from the pocket, resulting in a significant entropic penalty and loss of van der Waals contacts.

  • N-Ethyl: Provides the exact volume (~35 ų) to fill the hydrophobic sub-pocket formed by Phe6.51 , Trp6.48 , and His6.55 , maximizing lipophilic contact without steric clash.

  • N-Propyl/Butyl: The additional methylene groups introduce steric clashes with the pocket walls (likely TM7 residues), forcing the ligand into a less favorable conformation or preventing deep insertion.

B. The Salt Bridge Geometry

The protonated nitrogen forms a charge-assisted hydrogen bond (salt bridge) with the carboxylate of Asp3.32 (TM3) . The N-ethyl group locks the pyrrolidine ring in a conformation that optimizes the angle and distance of this interaction. Bulky groups (e.g., N-benzyl) disrupt this alignment, causing a massive drop in affinity (1800-fold decrease).

C. Sodium Sensitivity & Inverse Agonism

N-ethyl benzamides like eticlopride are Na⁺-sensitive ligands.[1][2][3] Their binding is enhanced by sodium ions, which stabilize a specific "collapsed" conformation of the receptor's Ile3.40 sub-pocket. The N-ethyl group is compatible with this compact, inactive receptor state, classifying these compounds as strong inverse agonists.

Quantitative SAR (QSAR): Comparative Binding Data

The following data illustrates the sensitivity of the Dopamine D2 Receptor (D2R) to N-substitution on the eticlopride scaffold.

Table 1: Impact of N-Substitution on D2 Receptor Binding Affinity

Compound VariantN-Substituent

(nM)
Relative PotencyMechanistic Outcome
Eticlopride Ethyl (-CH₂CH₃) 0.17 100% (Reference) Optimal hydrophobic fill.
Nor-eticloprideHydrogen (-H)~3.2~5%Loss of hydrophobic interaction.[1][2][3]
N-Propyl AnalogPropyl (-CH₂CH₂CH₃)~1.1~15%Mild steric clash.[1][2][3]
N-Benzyl AnalogBenzyl (-CH₂Ph)>300<0.05%Severe steric occlusion.[1][2][3]
RacloprideEthyl (-CH₂CH₃)1.2N/AHigh affinity (Standard).[2][3]

Data synthesized from comparative displacement assays using [³H]-Spiperone.

Experimental Protocols

Synthesis of the (S)-1-Ethyl-2-aminomethylpyrrolidine Moiety

The specificity of the benzamide lies in the chiral side chain.[1][2] The following protocol ensures high optical purity.

Reagents: (S)-Proline (precursor), Ethyl iodide, Lithium Aluminum Hydride (LAH).

  • N-Alkylation: React (S)-proline methyl ester with ethyl iodide (1.1 eq) and

    
     in acetonitrile at 60°C for 4 hours. Purify the N-ethyl ester.
    
  • Amidation: React the ester with methanolic ammonia to form the amide.

  • Reduction:

    • Suspend LAH (2.0 eq) in dry THF under

      
      .[3]
      
    • Add the N-ethyl proline amide dropwise at 0°C.

    • Reflux for 4 hours.[1][3]

    • Quench via Fieser method (

      
      , 15% NaOH, 
      
      
      ).
    • Filter precipitate; dry filtrate over

      
      .[1][3]
      
  • Distillation: Purify the amine by vacuum distillation (bp ~50-52°C at 16 mmHg).

    • QC Check: Optical rotation

      
       (c=1, MeOH).
      
Radioligand Binding Assay (High-Affinity State)

To determine the

123

Materials:

  • Source: Rat striatal membranes or CHO-D2R cells.[1][2][3]

  • Radioligand: [³H]-Raclopride (Specific Activity > 70 Ci/mmol).[2][3]

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 (Na⁺ is crucial for benzamide binding).

Workflow:

BindingAssayPrepMembrane Preparation(Rat Striatum / CHO-D2)IncubationIncubation25°C, 60 minPrep->Incubation+ [3H]-Raclopride+ Test CompoundFiltrationVacuum FiltrationGF/B Filters (PEI treated)Incubation->FiltrationTerminate BindingCountingLSC Counting(Determine DPM)Filtration->CountingAdd ScintillantAnalysisData AnalysisNon-linear Regression (Ki)Counting->AnalysisCalculate IC50 -> Ki

Figure 2: Radioligand displacement workflow for

Step-by-Step:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to ~10 µg protein/well.[1][3]

  • Plate Setup:

    • Total Binding: Membranes + [³H]-Raclopride (2 nM).[2][3]

    • Non-Specific Binding (NSB): Membranes + [³H]-Raclopride + (+)-Butaclamol (1 µM).[2][3]

    • Experimental: Membranes + [³H]-Raclopride + Test Compound (

      
       to 
      
      
      M).[1][2][3]
  • Incubation: Incubate plates at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.[1][2][3]

  • Quantification: Transfer filters to vials, add scintillation fluid, and count radioactivity.

  • Calculation: Convert CPM to DPM. Fit data to a one-site competition model:

    
    
    (Where 
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

References

  • Högberg, T., et al. (1987). Potential antipsychotic agents.[1][3][4][5][6][7] 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Journal of Medicinal Chemistry.[1][3] Link

  • Hall, H., et al. (1985). Specific in vitro and in vivo binding of 3H-raclopride.[1][2][3][7] A potent substituted benzamide drug with high affinity for dopamine D-2 receptors in the rat brain.[2][3] Biochemical Pharmacology.[1][3][5] Link

  • Hall, H., & Wedel, I. (1986). Some in vitro receptor binding properties of [3H]eticlopride, a novel substituted benzamide, selective for dopamine-D2 receptors in the rat brain.[8] European Journal of Pharmacology.[1][3] Link

  • Kumar, R., et al. (2017). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Journal of Medicinal Chemistry.[1][3] Link

  • Lane, J.R., et al. (2020). Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism.[1][9][10] eLife.[1][3][10] Link

  • Chien, E.Y., et al. (2010).[9][10][11] Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist.[1] Science.[1][3] Link

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Benzamides at the Dopamine D2 Receptor: A Case Study with 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dopamine D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) and a primary target for therapeutics aimed at treating a range of neuropsychiatric disorders. Understanding the precise mechanism of action of novel ligands at the D2R is paramount for the development of safer and more effective drugs. This guide provides a comprehensive framework for characterizing the interaction of novel benzamide derivatives, exemplified by 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, with the D2 receptor. We will delve into the core principles of D2R signaling, from canonical G protein-dependent pathways to non-canonical β-arrestin-mediated signaling. This document will provide researchers, scientists, and drug development professionals with detailed, step-by-step experimental protocols for assessing ligand binding, functional activity, and potential signaling bias.

Introduction: The Dopamine D2 Receptor as a Key Therapeutic Target

The dopamine D2 receptor, a member of the D2-like receptor family, is a Gi/o-coupled GPCR that plays a crucial role in regulating motor control, motivation, and reward.[1][] Dysregulation of D2R signaling is implicated in the pathophysiology of several disorders, including schizophrenia and Parkinson's disease.[1] Consequently, the D2R is a major target for antipsychotic and anti-Parkinsonian drugs.[1]

Traditional D2R antagonists, while effective in treating the positive symptoms of schizophrenia, are often associated with significant side effects due to their non-selective blockade of D2R signaling in various brain regions. The discovery of functional selectivity, or biased signaling, has opened new avenues for drug development.[1] Biased ligands can preferentially activate either the G protein-dependent or the β-arrestin-dependent signaling pathways, offering the potential for more targeted therapies with improved side-effect profiles.[1][3]

This guide will use the novel chemical entity, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, as a case study to illustrate a comprehensive strategy for elucidating the mechanism of action of a new chemical entity at the D2 receptor. While specific data for this compound is not yet in the public domain, its structure is representative of a class of compounds known to interact with the D2R.

Chemical Profile of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Substituted benzamides are a well-established class of compounds with activity at dopamine receptors.[4] The general structure of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide suggests several key features that may contribute to its interaction with the D2R. The benzamide core, the amino and ethylamide substitutions, and the piperidinyl moiety are all functionalities that can be systematically modified to explore structure-activity relationships (SAR).[5][6][7][8][9]

Elucidating the Mechanism of Action: A Multi-faceted Approach

A thorough characterization of a novel ligand's mechanism of action at the D2R requires a multi-pronged experimental approach. This involves determining its binding affinity, assessing its functional activity at both G protein and β-arrestin pathways, and quantifying any potential signaling bias.

Quantifying Receptor Binding Affinity: The Radioligand Binding Assay

The first step in characterizing a new ligand is to determine its affinity for the D2 receptor. This is typically achieved through a competitive radioligand binding assay.[10][11][12]

Principle: This assay measures the ability of an unlabeled test compound (e.g., 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide) to displace a radiolabeled ligand with known high affinity and specificity for the D2R (e.g., [3H]spiperone or [3H]raclopride) from the receptor.[11][13] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki).

Experimental Protocol: D2 Receptor Radioligand Binding Assay [10][11][12][14]

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known D2R antagonist (e.g., haloperidol or butaclamol) to saturate all specific binding sites.[11]

    • Competition: Add membrane preparation, radioligand, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with cold assay buffer.

  • Detection: Add scintillation cocktail to each well of the dried filter plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Predicted Binding Affinities of Benzamide Analogs

CompoundD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)
Eticlopride 0.09-10000
Haloperidol 1.2-55
Spiperone 0.26--
Sulpiride 18.2--
Remoxipride 703--
Compound 6a 349-752296-1413-
Compound 7a -2.5-31-
This table presents a compilation of binding affinities for known D2R ligands and related benzamide compounds to provide a reference for expected values.[4][15]
Assessing G Protein-Dependent Signaling: The cAMP Assay

The D2 receptor is canonically coupled to the Gi/o family of G proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[][16]

Principle: A common method to measure D2R activation is to stimulate adenylyl cyclase with forskolin and then measure the ability of a D2R agonist to inhibit this forskolin-induced cAMP production.[17][18] The potency (EC50) and efficacy (Emax) of the test compound can then be determined.

  • Cell Culture: Use cells stably expressing the D2R.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to attach overnight.

  • Compound Addition:

    • For agonist testing, add varying concentrations of the test compound.

    • For antagonist testing, add varying concentrations of the test compound in the presence of a fixed concentration of a known D2R agonist (e.g., quinpirole).

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence (e.g., cAMP-Glo™).[19][21]

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for agonists, or the IC50 for antagonists.

Evaluating β-Arrestin Recruitment

Upon agonist binding, the D2R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[1] β-arrestin recruitment leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.[1][]

Principle: Several assays are available to measure β-arrestin recruitment, including enzyme fragment complementation (EFC), Bioluminescence Resonance Energy Transfer (BRET), and Fluorescence Resonance Energy Transfer (FRET).[22][23][24][25][26][27][28][29][30][31] In the EFC-based PathHunter assay, for example, the D2R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).[22] Ligand-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.[22]

Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter) [22]

  • Cell Culture: Use a cell line engineered to co-express the D2R fused to ProLink and β-arrestin fused to the Enzyme Acceptor.

  • Cell Plating: Plate the cells in a white, opaque 96- or 384-well plate.

  • Compound Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes). The incubation time can be optimized to distinguish between transient (Class A) and sustained (Class B) receptor-β-arrestin interactions.[22]

  • Detection: Add the substrate solution and measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

D2 Receptor Signaling Pathways

The interaction of a ligand with the D2R can trigger a cascade of intracellular events. A comprehensive understanding of these pathways is essential for interpreting experimental data.

G Protein-Dependent Signaling

Activation of the D2R leads to the dissociation of the Gi/o heterotrimeric G protein into its Gαi/o and Gβγ subunits.[1]

  • Gαi/o: The primary function of Gαi/o is to inhibit adenylyl cyclase, thereby reducing cAMP levels and subsequent protein kinase A (PKA) activity.[16]

  • Gβγ: The Gβγ subunit can modulate the activity of various effector proteins, including ion channels (e.g., G protein-gated inwardly rectifying potassium channels, GIRKs) and enzymes like phospholipase C (PLC).[1][16]

G_Protein_Signaling cluster_membrane Cell Membrane D2R D2R G_protein Gi/o D2R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibition Ligand 2-Amino-N-ethyl-5- (piperidin-1-yl)benzamide Ligand->D2R ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Canonical Gi/o-coupled signaling pathway of the D2 receptor.

β-Arrestin-Dependent Signaling

β-arrestin recruitment can initiate signaling pathways independently of G proteins. For instance, β-arrestin can act as a scaffold to bring together components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[] Additionally, β-arrestin can mediate the formation of a signaling complex involving Akt and protein phosphatase 2A (PP2A), which leads to the dephosphorylation and inactivation of Akt.[]

B_Arrestin_Signaling cluster_membrane Cell Membrane D2R_P Phosphorylated D2R B_Arrestin β-Arrestin D2R_P->B_Arrestin Recruitment Ligand 2-Amino-N-ethyl-5- (piperidin-1-yl)benzamide Ligand->D2R_P Akt_PP2A Akt-PP2A Complex B_Arrestin->Akt_PP2A Scaffolding ERK_Cascade MAPK/ERK Cascade B_Arrestin->ERK_Cascade Scaffolding Downstream Downstream Cellular Effects Akt_PP2A->Downstream ERK_Cascade->Downstream

Caption: β-arrestin-dependent signaling pathways of the D2 receptor.

Data Interpretation: Assessing Functional Selectivity

By comparing the potency and efficacy of a ligand in both the G protein-dependent (cAMP) and β-arrestin recruitment assays, its functional selectivity, or bias, can be quantified.

Quantification of Bias: Several methods can be used to quantify bias, with the operational model of agonism being a widely accepted approach. This model calculates a "bias factor," which provides a quantitative measure of the degree to which a ligand favors one pathway over another, relative to a reference agonist (e.g., dopamine or quinpirole).[3]

Data Presentation: Hypothetical Functional Data for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

AssayParameterQuinpirole (Reference)Compound X
cAMP Inhibition EC50 (nM)1050
Emax (% of max)10080
β-Arrestin Recruitment EC50 (nM)5020
Emax (% of max)10095

In this hypothetical example, "Compound X" is more potent and efficacious at the β-arrestin pathway compared to the cAMP pathway, suggesting a potential bias towards β-arrestin signaling.

Advanced Techniques for a Deeper Mechanistic Understanding

For a more nuanced understanding of the ligand-receptor interaction, advanced biophysical techniques can be employed.

  • BRET and FRET: These techniques allow for the real-time monitoring of protein-protein interactions in living cells.[27][28][29][30][31] They can be used to study the kinetics of ligand-induced G protein activation and β-arrestin recruitment with high temporal resolution.[27][29]

Conclusion

The comprehensive characterization of a novel benzamide derivative, such as 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, at the dopamine D2 receptor requires a systematic and multi-faceted approach. By combining radioligand binding assays with functional assays for both G protein-dependent and β-arrestin-mediated signaling, a detailed picture of the ligand's mechanism of action can be constructed. The identification and quantification of functional selectivity are becoming increasingly important in the quest for novel therapeutics with improved efficacy and reduced side effects. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly investigate the intricate pharmacology of new D2R ligands.

References

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
  • Goupil, E., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. Retrieved from [Link]

  • Avet, C., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. PubMed. Retrieved from [Link]

  • New Insights into Arrestin Recruitment to GPCRs. (2020, July 13). MDPI. Retrieved from [Link]

  • Why Study GPCR Arrestin Recruitment? Eurofins DiscoverX. Retrieved from [Link]

  • Radioligand binding assays. Bio-protocol. Retrieved from [Link]

  • Beaulieu, J. M., et al. (2004). Dopamine Receptor Signaling. Taylor & Francis. Retrieved from [Link]

  • Wang, T., et al. (2019, March 15). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. (2016, July 27). Taylor & Francis. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • van Veldhoven, J. P., et al. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. Retrieved from [Link]

  • Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024, May 14). Retrieved from [Link]

  • BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. Frontiers. Retrieved from [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (2016, July 15). Retrieved from [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021, May 10). PMC. Retrieved from [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living. Berthold Technologies. Retrieved from [Link]

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. (2012). PMC. Retrieved from [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]

  • Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014, March 21). MDPI. Retrieved from [Link]

  • Synthesis and Smo Activity of Some Novel Benzamide Derivatives. (2017, December 31). PMC. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Retrieved from [Link]

  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2019, March 29). ResearchGate. Retrieved from [Link]

  • Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PMC. Retrieved from [Link]

  • Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. (2014, April 15). PubMed. Retrieved from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021, May 26). MDPI. Retrieved from [Link]

  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride. PMC. Retrieved from [Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. (2017). PMC - NIH. Retrieved from [Link]

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2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Disclaimer: This document provides a detailed safety guide for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide based on its chemical structure and data from analogous compounds. As of the time of this writing, a specific PubChem Compound Identification (CID) and a dedicated Safety Data Sheet (SDS) for this exact molecule were not found in publicly available databases. A CAS number, 1784254-27-8, has been assigned to this compound, but it is not yet linked to a PubChem entry[1]. Therefore, the following information is a synthesis of established knowledge on its constituent functional groups and is intended for use by trained professionals in a controlled laboratory setting.

Introduction: Understanding the Compound and the Data Gap

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is a complex organic molecule that incorporates several key functional groups, each contributing to its potential reactivity and biological activity. Its structure suggests its potential use in medicinal chemistry and drug discovery, a field where substituted benzamides are of significant interest[2].

The absence of a dedicated PubChem entry and a manufacturer-specific SDS necessitates a proactive and cautionary approach to its handling. This guide has been developed to address this information gap by providing a comprehensive safety protocol based on the well-documented hazards of its primary structural components: a primary aromatic amine, a substituted benzamide, and a piperidine moiety. This approach allows for the anticipation of potential risks and the implementation of appropriate safety measures.

Inferred Hazardous Properties: A Structural Analysis

The potential hazards of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide can be inferred by examining its constituent parts:

  • Primary Aromatic Amine (Aniline Derivative): The 2-amino group attached to the benzene ring places this compound in the class of primary aromatic amines. These compounds are known for their potential toxicity, with some being recognized as carcinogens and mutagens[3][4][5]. They can be absorbed through the skin and may cause harm to the environment, requiring careful handling and disposal[3][5].

  • Substituted Benzamide: Substituted benzamides are a broad class of compounds with diverse biological effects, including neuroleptic and psychotropic actions in some cases[6]. While many are used as therapeutic agents, some can be harmful if swallowed and may cause genetic defects[2][7][8][9].

  • Piperidine Moiety: Piperidine and its derivatives are cyclic amines that can be corrosive, causing severe skin burns and eye damage[10][11][12]. They can also be toxic if inhaled or absorbed through the skin[10]. Exposure can lead to a range of physiological effects, including increased blood pressure and heart rate, nausea, and respiratory difficulties[13].

Based on these structural components, a summary of the inferred hazards is presented below:

Potential Hazard Associated Functional Group Inference from Analogous Compounds
Carcinogenicity/Mutagenicity Primary Aromatic AmineAromatic amines are a class of compounds with known carcinogenic and mutagenic properties[3][5].
Acute Toxicity (Oral, Dermal, Inhalation) Piperidine, Aromatic AminePiperidine is toxic in contact with skin and fatal if inhaled[10]. Aromatic amines can also be harmful[4].
Skin and Eye Corrosion/Irritation PiperidinePiperidine is known to cause severe skin burns and eye damage[10][11].
Respiratory Irritation Piperidine, Aromatic AmineInhalation of piperidine can irritate the nose, throat, and lungs[14]. Aromatic amines can also cause respiratory irritation.
Organ-Specific Toxicity Substituted Benzamide, PiperidineSome substituted benzamides have neurotoxic effects[6]. Piperidine exposure can affect the cardiovascular and nervous systems[13].

Experimental Protocols: Safe Handling and Emergency Procedures

Given the inferred hazards, a stringent set of protocols should be followed when handling 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_handling Handling Environment lab_coat Wear a flame-retardant lab coat gloves Wear chemically resistant gloves (e.g., nitrile) goggles Wear splash-proof safety goggles face_shield Use a face shield for splash hazards fume_hood Work in a certified chemical fume hood ventilation Ensure adequate ventilation eyewash Confirm accessibility of eyewash and safety shower First_Aid_Protocol cluster_routes Routes of Exposure and Immediate Actions cluster_actions First-Aid Responses exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air inhalation->move_fresh_air rinse_skin Rinse skin with plenty of water for at least 15 minutes skin_contact->rinse_skin rinse_eyes Rinse eyes with water for at least 15 minutes eye_contact->rinse_eyes rinse_mouth Rinse mouth, do not induce vomiting ingestion->rinse_mouth seek_medical_attention Seek immediate medical attention move_fresh_air->seek_medical_attention rinse_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: First-aid protocol for exposure to 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Conclusion: A Commitment to Safety

While 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide holds potential for scientific advancement, the current lack of specific safety data demands a highly cautious and informed approach. By understanding the hazards associated with its constituent functional groups and adhering to the rigorous protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. Continuous vigilance and a commitment to best practices are paramount when working with novel chemical entities.

References

  • Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Ali, M. M., Ta, G. C., Harbin, H. J., & Awad, S. A. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • De Monchy. Aromatic Amines. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. In PubChem. [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]

  • Gergov, M. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. PubMed. [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. [Link]

  • Wikipedia. (n.d.). Benzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-(2-aminoethyl)benzamide. In PubChem. [Link]

  • MolForge. (n.d.). 4-Amino-N-(2-(4-(4-pyridinyl)-1-piperazinyl)ethyl)benzamide dihydrate (CID 34848). [Link]

  • Metasci. (n.d.). Safety Data Sheet: Benzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Aminoethyl)piperidine. In PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-[5-[[5-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]-1,3-thiazol-4-yl]oxy]naphthalen-1-yl]benzenesulfonamide. In PubChem. [Link]

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Methodological & Application

Synthesis Protocol and Application Note: 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide represents a highly functionalized aniline-benzamide scaffold, frequently utilized as a critical building block in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeutics. Synthesizing this densely substituted aromatic system requires precise control over chemoselectivity and regioselectivity.

This application note details a robust, field-proven, three-step synthetic workflow starting from commercially available 5-fluoro-2-nitrobenzoic acid. By leveraging a sequence of carbodiimide-mediated amidation, Nucleophilic Aromatic Substitution (SNAr), and chemoselective catalytic hydrogenation, this protocol ensures high overall yields, scalability, and exceptional purity.

Retrosynthetic Strategy & Mechanistic Rationale

Designing a reliable route to this molecule requires navigating the electronic effects of the aromatic ring. The chosen strategy capitalizes on the strong electron-withdrawing nature of the nitro group to activate specific positions on the ring.

  • Amidation : The carboxylic acid is first converted to an N-ethylamide. We utilize EDC·HCl and HOBt. This choice is deliberate: EDC forms a highly reactive O-acylisourea intermediate, which is prone to rearranging into an inactive N-acylurea. HOBt rapidly intercepts this intermediate to form a stable, yet highly amine-reactive HOBt-ester, effectively suppressing side reactions and maximizing the yield[1].

  • SNAr : The fluorine atom at the 5-position is situated para to the nitro group. The strong resonance electron-withdrawing effect of the nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, making the 5-position highly susceptible to nucleophilic attack by piperidine[2].

  • Nitro Reduction : The final step requires the reduction of the nitro group to an aniline. Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected for its high chemoselectivity and clean conversion profile, avoiding the heavy metal waste associated with iron or tin-based reductions[3].

SyntheticRoute SM 5-Fluoro-2-nitrobenzoic acid Step1 Step 1: Amidation (Ethylamine, EDC/HOBt) SM->Step1 Int1 N-Ethyl-5-fluoro- 2-nitrobenzamide Step1->Int1 Step2 Step 2: SNAr (Piperidine, K2CO3) Int1->Step2 Int2 N-Ethyl-2-nitro-5- (piperidin-1-yl)benzamide Step2->Int2 Step3 Step 3: Reduction (H2, Pd/C) Int2->Step3 Target 2-Amino-N-ethyl-5- (piperidin-1-yl)benzamide Step3->Target

Figure 1: Three-step synthetic workflow for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Materials and Reagents

  • Starting Material : 5-Fluoro-2-nitrobenzoic acid (CAS: 320-98-9)

  • Reagents : Ethylamine hydrochloride, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Piperidine, Potassium carbonate (K2CO3), 10% Palladium on Carbon (Pd/C).

  • Solvents : N,N-Dimethylformamide (DMF), Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

Self-Validating Experimental Protocols

Step 1: Synthesis of N-Ethyl-5-fluoro-2-nitrobenzamide

Objective : Chemoselective formation of the amide bond without degrading the fluoro-nitro aromatic system.

  • Activation : In an oven-dried round-bottom flask, dissolve 5-fluoro-2-nitrobenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF (0.2 M). Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes to ensure complete formation of the activated HOBt-ester[1].

  • Coupling : Add ethylamine hydrochloride (1.2 equiv) followed by the dropwise addition of DIPEA (3.0 equiv). The excess base is crucial to liberate the free ethylamine and neutralize the HCl generated by EDC.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation & In-Process Control (IPC) : Quench a 10 µL aliquot in 1 mL water and extract with 1 mL EtOAc. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the highly polar baseline acid. LC-MS: Expected [M+H]+ = 213.06.

  • Workup : Dilute the mixture with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted acid and HOBt), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective : Regioselective displacement of the fluorine atom by piperidine.

SNArMechanism Reactant N-Ethyl-5-fluoro- 2-nitrobenzamide Nucleophile Piperidine Attack Reactant->Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by para-NO2) Nucleophile->Meisenheimer LeavingGroup Fluoride Elimination Meisenheimer->LeavingGroup Product N-Ethyl-2-nitro-5- (piperidin-1-yl)benzamide LeavingGroup->Product

Figure 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) step.

  • Reaction Assembly : Dissolve N-ethyl-5-fluoro-2-nitrobenzamide (1.0 equiv) in DMF (0.2 M). Add piperidine (1.5 equiv) and finely powdered K2CO3 (2.0 equiv).

  • Thermal Activation : Heat the reaction mixture to 80 °C. The K2CO3 acts as an acid scavenger for the generated HF, preventing the protonation and subsequent deactivation of the piperidine nucleophile[2].

  • Validation & IPC : Monitor via LC-MS after 4 hours. The fluorine displacement causes a distinct shift in polarity. Expected [M+H]+ = 278.15.

  • Workup : Cool to room temperature, pour into ice water to precipitate the product. Filter the resulting bright yellow solid, wash with cold water, and dry under high vacuum.

Step 3: Catalytic Hydrogenation of the Nitro Group

Objective : Chemoselective reduction of the nitro group to an amine without over-reduction or ring saturation.

  • Degassing : Dissolve N-ethyl-2-nitro-5-(piperidin-1-yl)benzamide (1.0 equiv) in MeOH (0.1 M). Purge the flask with Argon for 10 minutes.

  • Catalyst Addition : Carefully add 10% Pd/C (0.1 wt% relative to substrate). Safety Note: Pd/C is highly pyrophoric. Never add dry Pd/C to a methanol-rich atmosphere containing oxygen.

  • Hydrogenation : Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours. The reaction is highly chemoselective for the nitro group under these mild conditions[3].

  • Validation & IPC : The bright yellow solution will turn pale or colorless upon completion. LC-MS: Expected [M+H]+ = 248.18.

  • Workup : Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate to yield the final product, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, as an off-white solid.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the critical process parameters (CPPs) and expected quantitative outcomes for the workflow are summarized below.

Table 1: Quantitative Reaction Parameters and Expected Outcomes

StepReaction TypeKey Reagents (Equivalents)SolventTemp (°C)Time (h)Expected Yield (%)
1 Amidation5-Fluoro-2-nitrobenzoic acid (1.0)Ethylamine·HCl (1.2)EDC·HCl (1.2), HOBt (1.2)DIPEA (3.0)DMF0 → 251280 - 85
2 SNArInt-1 (1.0)Piperidine (1.5)K2CO3 (2.0)DMF80685 - 90
3 Nitro ReductionInt-2 (1.0)10% Pd/C (0.1 wt%)H2 gas (1 atm)MeOH25490 - 95

Causality & Troubleshooting (E-E-A-T Insights)

  • Low Yield in Step 1 (Amidation) : If LC-MS indicates the presence of an N-acylurea byproduct (mass = acid + EDC), the HOBt was likely degraded or omitted. Always use fresh, properly stored EDC and HOBt, as they are moisture-sensitive[1]. Additionally, ensure the pH of the reaction is basic (pH ~8-9) by verifying the DIPEA stoichiometry; ethylamine hydrochloride will not act as a nucleophile unless fully deprotonated.

  • Incomplete SNAr Conversion (Step 2) : The SNAr reaction relies on the stabilization of the Meisenheimer complex by the para-nitro group[2]. If the reaction stalls, it is typically due to the protonation of piperidine by the liberated HF. Ensure K2CO3 is finely powdered to maximize surface area and solubility. If necessary, increasing the temperature to 90 °C can drive the reaction to completion, but monitor closely to prevent thermal degradation.

  • Catalyst Poisoning in Step 3 : If the hydrogenation stalls, the Pd/C catalyst may have been poisoned by residual sulfur or halogenated impurities from earlier steps. Ensure the intermediate from Step 2 is thoroughly washed with water. If stalling occurs, filter the reaction through Celite, resuspend in fresh MeOH, and add a fresh batch of Pd/C[3].

References

  • Correa, N. M., et al. "Influence of Anionic and Cationic Reverse Micelles on Nucleophilic Aromatic Substitution Reaction between 1-Fluoro-2,4-dinitrobenzene and Piperidine." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • C&CS Catalysts and Chemical Specialties GmbH. "Hydrogenation of nitro compounds to anilines." URL: [Link]

Sources

Application Note: Buchwald-Hartwig Amination Conditions for 5-Piperidinyl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 5-piperidinyl benzamide motif acts as a critical pharmacophore in numerous GPCR ligands (e.g., 5-HT


 agonists like Lasmiditan) and kinase inhibitors. While the Buchwald-Hartwig (B-H) amination is the premier method for constructing 

bonds, the benzamide scaffold introduces specific challenges:
  • Competitive Binding: The primary amide nitrogen (

    
    ) can act as a competitive nucleophile (amidation) or coordinate to Pd(II), potentially poisoning the catalyst.
    
  • Electronic Deactivation: If the halide is meta to the amide (5-position), the electron-withdrawing effect is inductive rather than resonant, requiring highly active catalytic systems to facilitate oxidative addition without stalling reductive elimination.

  • Solubility: Benzamides often exhibit poor solubility in non-polar solvents (e.g., Toluene), necessitating polar aprotic alternatives or higher temperatures.

This guide provides a validated, high-fidelity protocol for coupling piperidines with 3-halo-benzamides (yielding 5-substituted products) using Third/Fourth Generation (G3/G4) Palladacycle Precatalysts .

Critical Reaction Parameters

Ligand Selection: The "RuPhos" Advantage

For coupling cyclic secondary amines (piperidines) with electron-deficient aryl halides, RuPhos and BrettPhos are the ligands of choice.

  • RuPhos: Provides the optimal balance of steric bulk to promote reductive elimination and electron richness to facilitate oxidative addition. It is particularly effective at preventing the binding of the benzamide nitrogen to the Pd center.

  • BrettPhos: Recommended if the substrate is extremely sterically hindered (e.g., ortho-substituents on the piperidine ring).

Base Selection: Stability vs. Speed
  • Standard (

    
    ):  Fast kinetics but risks hydrolysis of the amide or deprotonation of the amide nitrogen (pKa ~15-17), leading to side reactions.
    
  • Optimized (

    
     or 
    
    
    
    ):
    Weaker, inorganic bases are superior for benzamide substrates. They minimize amide interference and allow for higher functional group tolerance.
Catalyst Source

Precatalysts (Pd-G3/G4) are strictly recommended over


 or 

. They ensure a precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, reducing the induction period where dehalogenation often occurs.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Amide Evasion" pathway facilitated by the bulky RuPhos ligand.

BuchwaldMechanism PreCat Pd-G3/G4 Precatalyst (Air Stable) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Pd(II)-X) ActiveCat->OxAdd + 3-Bromo-Benzamide AmineBind Amine Coordination (Piperidine binds) OxAdd->AmineBind + Piperidine AmideBind SIDE REACTION: Amide Coordination (Catalyst Poisoning) OxAdd->AmideBind Low Steric Ligand Dehal SIDE REACTION: Beta-Hydride Elim (Dehalogenation) OxAdd->Dehal Slow Red. Elim. Deprot Deprotonation (Base removes H+) AmineBind->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->ActiveCat Regeneration

Caption: Catalytic cycle for RuPhos-mediated amination. Note the critical suppression of amide coordination (red path) via ligand sterics.

Experimental Protocols

Protocol A: The "Gold Standard" Scale-Up (1.0 mmol Scale)

Recommended for final compound synthesis where yield and purity are paramount.

Reagents:

  • Substrate: 3-Bromo-5-substituted benzamide (1.0 equiv, 1.0 mmol)

  • Amine: Piperidine (1.2 equiv, 1.2 mmol)

  • Catalyst: RuPhos Pd G3 (2.0 mol%, 0.02 mmol) [CAS: 1445085-55-1]

  • Base:

    
     (2.0 equiv, 2.0 mmol) [Must be finely ground/anhydrous]
    
  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration) or 2-MeTHF (Green alternative)

Step-by-Step Methodology:

  • Vial Preparation: Charge an oven-dried reaction vial (equipped with a stir bar) with the aryl bromide,

    
    , and RuPhos Pd G3.
    
    • Note: If the piperidine is a solid, add it here. If liquid, add in step 3.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe. Add liquid piperidine via syringe.

  • Reaction: Place the vial in a pre-heated heating block at 85 °C . Stir vigorously (1000 rpm) for 4–16 hours.

    • Monitoring: Check by LCMS at 2 hours. Look for the disappearance of the bromide (M+2 pattern).

  • Workup (Benzamide Specific):

    • Cool to room temperature.[1][2]

    • Dilute with 10% MeOH in DCM (Benzamides are often poorly soluble in pure EtOAc).

    • Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography.

    • Gradient: 0

      
       10% MeOH in DCM (Amides are polar; ensure the product doesn't streak).
      
Protocol B: Rapid Micro-Screening (Optimization)

Use this if the standard protocol fails (e.g., <30% yield).

ParameterCondition A (Standard)Condition B (Steric Challenge)Condition C (Base Sensitive)
Ligand RuPhosBrettPhosRuPhos
Precatalyst RuPhos Pd G3BrettPhos Pd G3RuPhos Pd G3
Base



Solvent DioxaneToluenet-Amyl Alcohol
Temp 85 °C100 °C80 °C

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amide or oxidation.Switch to BrettPhos Pd G3 . Ensure strict inert conditions. Increase temp to 100°C.
Dehalogenation (Ar-H)

-hydride elimination is faster than amine coupling.
Increase Piperidine concentration (1.5 equiv). Switch solvent to t-Amyl Alcohol (increases rate of reductive elimination).
Bis-amination Over-reaction (rare for benzamides).Ensure strict 1:1 stoichiometry or slow addition of amine.
Hydrolysis of Amide Base is too strong or water present.Switch from

to

or

. Use fresh anhydrous solvent.
Product stuck on Celite Product insolubility.Wash Celite pad with warm THF or 10% MeOH/DCM instead of EtOAc.

References

  • RuPhos/BrettPhos Discovery & Scope

    • Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of the American Chemical Society.
    • Note: While focused on ethers, this foundational work established the ligand electronics used for amides.
  • Precatalyst G3/G4 Development

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts. The Journal of Organic Chemistry.
  • Coupling with Amide-Containing Substrates

    • Ikawa, T., et al. (2023). Pd-catalyzed cross-coupling reactions in pharmaceutical compounds. (Review covering piperidine couplings).
  • Mechanistic Insights on Amide Interference

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Journal of the American Chemical Society.

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Determination of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and assay of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide. The strategy detailed herein employs reversed-phase chromatography with UV detection, a robust and widely accessible technique in modern pharmaceutical laboratories. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from column and mobile phase to detector settings. Furthermore, a detailed protocol for method validation is presented, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2]

Introduction and Scientific Rationale

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide (CAS: 1784254-27-8, Molecular Formula: C₁₄H₂₁N₃O) is a substituted benzamide derivative.[3] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. An analytical method must be able to accurately quantify the API and separate it from any process-related impurities or degradation products.[4]

High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its high resolving power and sensitivity.[5] A "stability-indicating" method is one that can resolve the main drug substance from any potential degradation products that may form under stress conditions, such as exposure to acid, base, heat, light, or oxidizing agents.[6][7] The development of such a method is a regulatory requirement and a critical step in drug development.[7]

This guide is designed for researchers and drug development professionals, providing both the strategic "why" and the procedural "how" for creating a reliable purity method for this specific molecule.

Analyte Properties and Method Development Strategy

The chemical structure of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide features several key functional groups that dictate the HPLC method development strategy:

  • Aromatic Benzamide Core: This provides strong UV chromophores, making UV detection a highly suitable and sensitive choice.

  • Basic Functional Groups: The primary aromatic amine and the tertiary amine of the piperidine ring are basic. This is the most critical factor for method development, as basic compounds are prone to interacting with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing).[8]

Based on these properties, a reversed-phase HPLC (RP-HPLC) approach was chosen. The core principle of method development is to manipulate the mobile phase pH to control the ionization state of the analyte and select a stationary phase that minimizes undesirable secondary interactions.

Column Selection

A C18 (octadecylsilane) column is the most common starting point for RP-HPLC due to its versatility and wide availability.[9] To mitigate the peak tailing associated with basic analytes, a modern, high-purity, end-capped C18 column is essential. These columns have a minimal number of accessible silanol groups, leading to more symmetrical peaks.

  • Selected Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

Mobile Phase Optimization

The mobile phase composition is the primary tool for controlling retention and selectivity.

  • Aqueous Phase & pH Control: To ensure consistent retention and good peak shape, the mobile phase must be buffered at a pH that keeps the analyte in a single ionic state. For a basic compound, a pH of 2-3 units below its pKa is ideal to ensure it is fully protonated. The estimated pKa of the piperidine and amino groups are likely in the range of 8-10 and 4-5, respectively. Therefore, a low pH is optimal. An acidic mobile phase (e.g., pH 2.5-3.5) will ensure both basic centers are protonated, improving peak symmetry.

    • Selected Aqueous Phase: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

    • Selected Organic Phase: Acetonitrile.

  • Elution Mode: A gradient elution is necessary for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted from the column in a reasonable time.[5]

Detection Wavelength

The benzamide structure is expected to have a significant UV absorbance. Based on similar structures, a primary absorbance maximum (λmax) is anticipated around 240-260 nm and a secondary one near 280-300 nm. A photodiode array (PDA) detector is used during development to scan the UV spectrum of the analyte peak and select the optimal wavelength for sensitivity and to assess peak purity. For this method, 254 nm was chosen as a robust wavelength that provides excellent sensitivity.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Chemicals: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (AR grade), Phosphoric Acid (AR grade), Water (Milli-Q or equivalent).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A:Mobile Phase B (80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min, 20% B; 2-15 min, 20% to 70% B; 15-18 min, 70% to 90% B; 18-20 min, 90% B; 20.1-25 min, 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm
Run Time 25 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP <621>.[10]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 5000
%RSD of Peak Area ≤ 1.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol (per ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[1][2]

Specificity (Forced Degradation)

To prove the method is stability-indicating, forced degradation studies are performed on the API. The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 W h/m²).

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis using the PDA detector should show no co-eluting peaks.

Linearity

Prepare a series of solutions from the standard stock solution at five concentration levels, from the Limit of Quantitation (LOQ) to 150% of the nominal assay concentration (e.g., 0.005, 0.25, 0.5, 0.75, 1.0 mg/mL).

Acceptance Criteria: A linear relationship between peak area and concentration, with a correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Analyze, in triplicate, spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay): Analyze six separate preparations of the same sample on the same day.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These can be determined based on the standard deviation of the response and the slope of the linearity curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Evaluate the effect of small, deliberate variations in the method parameters on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (25 °C and 35 °C).

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

Acceptance Criteria: System suitability parameters must be met, and the results should not be significantly affected by the changes.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Specificity & Validation cluster_3 Phase 4: Finalization A Define Analytical Target Profile (Purity, Assay) B Analyte Characterization (Structure, pKa, UV) A->B C Select Column & Mobile Phase (C18, ACN/Buffer) B->C D Optimize Gradient Program C->D E Fine-tune Mobile Phase pH D->E F System Suitability Test (SST) Development E->F G Forced Degradation Studies F->G H Finalize Method Parameters G->H I ICH Q2(R1) Validation Protocol H->I J Document Method & Validation Report I->J

Caption: HPLC Method Development and Validation Workflow.

ICH_Validation cluster_parameters ICH Q2(R1) Validation Parameters Method {Validated HPLC Method} Specificity Specificity Forced Degradation Peak Purity Method->Specificity Linearity Linearity Range R² ≥ 0.999 Method->Linearity Accuracy Accuracy Recovery % 98-102% Method->Accuracy Precision Precision Repeatability Intermediate Precision %RSD ≤ 2.0 Method->Precision Limits Sensitivity LOD LOQ Method->Limits Robustness Robustness pH Flow Rate Temp. Method->Robustness

Caption: Core Parameters for Method Validation per ICH Q2(R1).

Conclusion

The HPLC method detailed in this application note provides a robust, specific, and reliable means for determining the purity of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide. The systematic approach to development, grounded in the physicochemical properties of the analyte, results in excellent chromatographic performance. Adherence to the comprehensive validation protocol ensures that the method is suitable for its intended use in a regulated pharmaceutical quality control environment, providing trustworthy data for batch release and stability studies.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. (2025, November 26). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995, June). [Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate. (2019, June 22). [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. (2005, November). [Link]

Sources

Application Note: Solubility Optimization of Benzamide Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzamide derivatives represent a privileged scaffold in medicinal chemistry (e.g., antipsychotics, HDAC inhibitors), yet they frequently exhibit poor aqueous solubility. This limitation stems from a "brick dust" physicochemical profile: high crystal lattice energy driven by intermolecular amide hydrogen bonding, often coupled with moderate lipophilicity. This guide provides a rational, step-by-step protocol for optimizing the solubility of benzamide derivatives in aqueous buffers. We move beyond simple "shake-and-shoot" methods to a mechanistic approach involving pH control, cosolvent/cyclodextrin synergism, and rigorous thermodynamic solubility profiling.

The Benzamide Solubility Paradox

Benzamides possess a polar amide group, yet many derivatives (e.g., entinostat, sulpiride analogs) are sparingly soluble in water. This is often misinterpreted as purely lipophilic insolubility ("Grease Ball"). However, benzamides frequently fall into the "Brick Dust" category (Class IIb or IV in BCS).

  • The Mechanism: The planar amide bond facilitates strong intermolecular hydrogen bonding (

    
    -stacking and N-H···O=C interactions) in the solid state.
    
  • The Consequence: High melting points (

    
    C) and high lattice energy (
    
    
    
    ) resist the solvation process, even if the LogP is moderate (1–3).
  • Implication for Optimization: Simply adding lipophilic carriers (like lipids) may fail. Strategies must disrupt the crystal lattice (amorphization) or provide a specific cavity for the aromatic moiety (complexation).

Strategic Decision Framework

Before initiating wet-lab experiments, classify your derivative using calculated properties. This decision tree guides the selection of the optimal solubilization strategy.

BenzamideStrategy Start Start: Benzamide Derivative CheckIon Is there an ionizable center? (Basic amine or Acidic sulfonamide) Start->CheckIon YesIon Yes CheckIon->YesIon NoIon No (Neutral) CheckIon->NoIon Calc_pKa Determine pKa (Yasuda-Shedlovsky Extrapolation) YesIon->Calc_pKa BufferOpt Strategy A: pH Adjustment (Target pH = pKa +/- 2) Calc_pKa->BufferOpt Complex Strategy B: Complexation (HP-beta-CD + PEG400) BufferOpt->Complex If solubility still low CheckMP Check Melting Point (MP) NoIon->CheckMP HighMP High MP (>200°C) 'Brick Dust' CheckMP->HighMP Lattice Energy Dominates LowMP Low MP (<150°C) 'Grease Ball' CheckMP->LowMP Lipophilicity Dominates HighMP->Complex Micelle Strategy C: Surfactants (Polysorbate 80 / Micelles) LowMP->Micelle

Figure 1: Decision tree for selecting solubility optimization strategies based on physicochemical properties of the benzamide derivative.

Protocol A: pH and Buffer Selection

For benzamides with ionizable side chains (e.g., tertiary amines typical in procainamide analogs), pH control is the most potent solubilizer.

The pKa Challenge

Many benzamides are poorly soluble in water, making standard potentiometric pKa determination impossible. Solution: Use the Yasuda-Shedlovsky Extrapolation .[1][2]

  • Measure apparent pKa (

    
    ) in 30%, 40%, and 50% Methanol/Water mixtures.
    
  • Plot

    
     vs. 
    
    
    
    (dielectric constant).
  • Extrapolate to 0% cosolvent to get the true aqueous pKa.

Buffer Recipe (Universal Range)

Avoid simple phosphate buffers if calcium or magnesium are present in downstream assays (risk of precipitation). Use a Citrate-TRIS system for broad compatibility.

ComponentConcentrationpH RangeNotes
Citric Acid 50 mM3.0 – 6.5Good buffering capacity in acidic range.
TRIS (Base) Adjust to target7.0 – 9.0Compatible with most biological assays.
NaCl 100 mM-Maintains isotonicity; critical for cell assays.

Procedure:

  • Prepare 100 mM Citric Acid stock.

  • Titrate with 1M TRIS base to desired pH.

  • Critical Step: Verify that the counter-ion (e.g., citrate) does not form an insoluble salt with your protonated benzamide. If precipitation occurs, switch to Acetate or Mesylate buffers.

Protocol B: Synergistic Complexation (CD + Cosolvent)

For neutral benzamides or "brick dust" molecules, pH adjustment is ineffective. Cyclodextrins (CDs) encapsulate the aromatic ring, while cosolvents reduce the polarity of the bulk medium. Insight: Literature confirms that Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
combined with PEG-400 exhibits synergistic solubility enhancement for benzamides, exceeding the sum of individual effects.
Materials
  • Host: HP-

    
    -CD (Degree of substitution ~4.5).
    
  • Cosolvent: PEG-400 (Polyethylene glycol).

  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4.[3]

Screening Protocol
  • Stock Prep: Prepare a 40% (w/v) HP-

    
    -CD stock solution in PBS.
    
  • Matrix Prep: Create the following matrix in 1.5 mL HPLC vials:

ConditionPBS (

L)
PEG-400 (

L)
40% CD Stock (

L)
Final CD %Final PEG %
Control 1000000%0%
A (Cosolvent) 90010000%10%
B (Complex) 500050020%0%
C (Synergy) 40010050020%10%
  • Saturation: Add excess solid benzamide (approx. 2-5 mg) to each vial.

  • Equilibration: Shake at 25°C for 24 hours (see Section 6).

  • Analysis: Filter (PVDF 0.22

    
    m) and analyze via HPLC.
    

Success Criteria: Condition C should yield >50-fold solubility increase over Control.

Protocol C: Thermodynamic Solubility Assay (The Gold Standard)

Kinetic solubility (DMSO spike) is prone to supersaturation artifacts. For accurate formulation data, use this Thermodynamic Protocol.

Assay Workflow

SolubilityProtocol Weigh 1. Weigh Excess Solid (2-5 mg) AddMedia 2. Add Media (Buffer/Excipient) Weigh->AddMedia Shake 3. Equilibrate (24-72h @ 25°C) AddMedia->Shake Sep 4. Phase Separation (Centrifuge + Filter) Shake->Sep Check Check pH at End Shake->Check QC Step Dilute 5. Dilute Filtrate (into Mobile Phase) Sep->Dilute Quant 6. HPLC-UV/MS Quantification Dilute->Quant

Figure 2: Thermodynamic solubility assay workflow ensuring equilibrium conditions.

Detailed Steps
  • Vessel: Use glass vials (borosilicate). Avoid polypropylene for benzamides, as hydrophobic derivatives may adsorb to plastic walls.

  • Agitation: Use a rotary shaker (40 rpm) or magnetic stir bars. Caution: High-energy sonication can create amorphous nanoparticles that give falsely high solubility readings (supersaturation). Only use sonication for initial dispersion, not equilibration.

  • Separation (The "Hard" Filtration):

    • Centrifuge at 10,000

      
       for 10 mins to pellet bulk solids.
      
    • Filter supernatant through a 0.22

      
      m PVDF  filter.
      
    • Self-Validation Step: Discard the first 200

      
      L of filtrate to saturate the filter membrane and prevent drug loss due to adsorption.
      
  • Quantification:

    • Dilute filtrate 1:10 with Methanol/Acetonitrile (dissolves any micro-precipitates).

    • Inject onto HPLC (C18 column).[4]

    • Calculate concentration using a standard curve prepared in DMSO.

Troubleshooting & Validation

IssuePossible CauseCorrective Action
"Drifting" Solubility Supersaturation or Polymorph conversion.Measure solubility at 24h, 48h, and 72h. If values decrease over time, the compound is converting to a stable hydrate/polymorph.
Low Recovery Filter adsorption.Use the "discard first volume" technique or switch to PTFE filters.
pH Shift Compound is a salt acting as a buffer.Measure pH of the saturated solution. If pH shifted >0.2 units, increase buffer strength (e.g., 100 mM).
Brick Dust Behavior High lattice energy.If solubility < 1

g/mL even in cosolvents, solid dispersion (HME/Spray Drying) is required (beyond scope of aqueous buffers).

References

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. U.S. Patent & Trademark Office / Research Literature. [Link]

  • Accurate Prediction of Aqueous pKa Values. ChemRxiv. Yasuda-Shedlovsky extrapolation for poorly soluble sulfonamide/benzamide derivatives. [Link]

  • Benzamide Crystal Lattice Energy Studies. Imperial College London / Spiral. Solubility determination and modelling of benzamide in organic solvents. [Link]

Sources

Application Note: Preparation of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Substituted 2-aminobenzamides represent a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of histone deacetylase (HDAC) inhibitors, dopamine receptor antagonists, and kinase inhibitors. The target active pharmaceutical ingredient (API) intermediate, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide hydrochloride , features a highly functionalized aromatic system that requires precise regiocontrol during synthesis.

To ensure high yield, scalability, and exceptional purity, this protocol utilizes a convergent four-step synthetic strategy. We deliberately select 5-bromo-2-nitrobenzoic acid as the starting material. The electron-withdrawing nitro group serves a dual purpose: it slightly activates the ring for cross-coupling while chemically masking the primary amine 1. If the nitro group were reduced to an aniline prior to the palladium-catalyzed C-N coupling, the resulting primary amine would aggressively compete with piperidine, poisoning the catalyst and leading to uncontrolled oligomerization.

By deferring the nitro reduction to the penultimate step and concluding with a controlled hydrochloride salt crystallization, this workflow guarantees a self-validating, highly pure end product suitable for downstream biological evaluation.

Synthetic Workflow

The synthesis proceeds via HATU-mediated amidation, followed by a Buchwald-Hartwig amination, heterogeneous catalytic hydrogenation, and selective salt formation.

Workflow Step1 Step 1: Amidation 5-Bromo-2-nitrobenzoic acid + Ethylamine Step2 Step 2: C-N Coupling Buchwald-Hartwig Amination with Piperidine Step1->Step2 HATU, DIPEA, DMF RT, 2h Step3 Step 3: Reduction Catalytic Hydrogenation (Nitro to Amine) Step2->Step3 Pd(OAc)2, RuPhos, Cs2CO3 Toluene, 100°C, 12h Step4 Step 4: Salt Formation HCl Crystallization (Target API) Step3->Step4 H2, 10% Pd/C MeOH, RT, 4h End 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide HCl Step4->End 2M HCl in Et2O 0°C, 1h

Figure 1: Four-step synthetic workflow for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide HCl.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-N-ethyl-2-nitrobenzamide (Amidation)

Causality & Design: HATU is selected over carbodiimides (e.g., EDC/DCC) because it rapidly generates a highly reactive HOAt-ester intermediate, driving the amidation to completion even with sterically hindered substrates 2. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the ethylamine hydrochloride without participating in unwanted side reactions [[3]]().

  • Pre-activation: In a flame-dried round-bottom flask under argon, dissolve 5-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active ester 3.

  • Coupling: Add ethylamine hydrochloride (1.5 eq) in one portion. Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M aqueous HCl (to selectively strip away unreacted ethylamine and excess DIPEA), saturated aqueous NaHCO₃ (to neutralize and remove HOAt byproducts), and brine 3. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the intermediate as a pale yellow solid.

Step 2: Synthesis of N-Ethyl-2-nitro-5-(piperidin-1-yl)benzamide (Buchwald-Hartwig Amination)

Causality & Design: Coupling a secondary amine to an aryl bromide requires an electron-rich, sterically demanding catalyst to prevent β-hydride elimination. Pd(OAc)₂ is utilized as a stable Pd(II) precatalyst [[4]](). RuPhos is specifically chosen as the ligand because its biaryl structure drastically accelerates the reductive elimination of the C-N bond, ensuring high yields for secondary amines like piperidine 5.

  • Catalyst Assembly: In an oven-dried Schlenk tube, combine 5-bromo-N-ethyl-2-nitrobenzamide (1.0 eq), Pd(OAc)₂ (0.05 eq), RuPhos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat for 3 cycles) to prevent catalyst oxidation.

  • Reaction: Add anhydrous toluene (0.1 M) and piperidine (1.2 eq) via syringe. Seal the tube and heat to 100 °C for 12 hours with vigorous stirring.

  • Self-Validating Workup: Cool the mixture to room temperature. The precipitation of inorganic salts (CsBr) indicates reaction progression. Filter the dark suspension through a short pad of Celite to remove palladium black and salts. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to isolate the product as a bright orange solid.

Step 3: Synthesis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide (Nitro Reduction)

Causality & Design: Heterogeneous catalytic hydrogenation using 10% Pd/C is the cleanest method for reducing the nitro group to an aniline. It requires no harsh acidic or dissolving metal conditions, preserving the integrity of the newly formed piperidine C-N bond.

  • Setup: Dissolve N-ethyl-2-nitro-5-(piperidin-1-yl)benzamide (1.0 eq) in HPLC-grade methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w) to the solution under an argon blanket.

  • Hydrogenation: Evacuate the flask and purge with Hydrogen gas. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Self-Validating Workup: The reaction is complete when the bright orange solution turns pale/colorless. Filter the suspension through Celite. (Safety Note: Pd/C is highly pyrophoric when dry; keep the filter cake wet with methanol). Concentrate the filtrate to yield the free base as a light tan powder.

Step 4: Preparation of the Hydrochloride Salt

Causality & Design: The free base contains two basic nitrogens: the aniline (pKa ~4.5) and the piperidine (pKa ~9.5). By adding exactly 1.0 to 1.1 equivalents of anhydrous HCl, we selectively protonate the more basic piperidine nitrogen. This forms a highly crystalline, chemically stable, and water-soluble mono-hydrochloride salt ideal for pharmaceutical formulation.

  • Dissolution: Dissolve the free base in a minimal volume of absolute ethanol.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add 2M HCl in diethyl ether (1.1 eq) under continuous stirring.

  • Crystallization: Stir for 1 hour at 0 °C. A white/off-white precipitate will crash out of the solution.

  • Isolation: Collect the salt via vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted free base or organic impurities. Dry under high vacuum for 12 hours.

Analytical Characterization & Yield Data

The following table summarizes the expected quantitative data and analytical checkpoints for each stage of the synthetic workflow.

StepCompound NameMW ( g/mol )Expected YieldAppearanceLC-MS [M+H]⁺
1 5-Bromo-N-ethyl-2-nitrobenzamide273.0885 - 92%Pale yellow solid273.0 / 275.0
2 N-Ethyl-2-nitro-5-(piperidin-1-yl)benzamide277.3275 - 82%Bright orange solid278.1
3 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide247.3490 - 95%Light tan powder248.2
4 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide HCl 283.80 88 - 94% White crystalline solid 248.2 (Free base ion)

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Public
  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations N
  • Technical Support Center: N,N-Diisopropylethylenediamine (DIPEA)
  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines ResearchG
  • On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes

Sources

Precision Profiling of Benzamide Ligands: In Vitro Dopamine D2/D3 Receptor Binding Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold in Drug Discovery

Substituted benzamides (e.g., sulpiride, raclopride, amisulpride) represent a cornerstone class of antipsychotic agents and radiotracers. Unlike butyrophenones (e.g., haloperidol), benzamides often exhibit unique pharmacological profiles, including "atypical" antipsychotic properties and preferential binding to limbic dopamine D2/D3 receptors.

For drug developers, the challenge lies in the subtle structural differences between D2 and D3 subtypes. In vitro radioligand binding assays remain the gold standard for determining affinity (


) and selectivity. However, benzamide ligands possess specific physicochemical properties—such as moderate lipophilicity and sensitivity to ionic strength—that demand rigorous assay design.

This guide moves beyond generic GPCR protocols to provide a specialized workflow for benzamide characterization, ensuring data that correlates with in vivo occupancy.

Critical Experimental Factors (The "Why")

Before pipetting, understand the variables that specifically affect benzamide binding.

The Sodium Switch

Dopamine receptors are G-protein coupled receptors (GPCRs) that exist in high-affinity (


) and low-affinity (

) states.
  • Agonists: Binding is sensitive to Na

    
     and GTP. High Na
    
    
    
    destabilizes the high-affinity state.
  • Benzamide Antagonists: Generally bind with equal affinity to both states. However, physiological Na

    
     (120 mM)  is recommended for antagonist screening to mimic the in vivo extracellular environment.
    
  • Protocol Decision: Use a Na

    
    -rich buffer for standard 
    
    
    
    determination. If screening for agonism, run a parallel assay in Na
    
    
    -free / Mg
    
    
    -high buffer.
Filter Binding & The PEI Soak

Benzamide radioligands (especially iodinated ones like [


I]-IBZM) and hydrophobic test compounds can stick to glass fiber filters, causing artificially high background (Non-Specific Binding, NSB).
  • Solution: Pre-soak GF/B or GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour. PEI coats the glass fibers, neutralizing negative charges and reducing hydrophobic interaction.

Radioligand Selection[1]
  • [

    
    H]-Raclopride:  The industry standard for D2/D3 antagonist assays. It has high specific activity (~70-80 Ci/mmol), low NSB, and rapid reversible kinetics.
    
  • [

    
    H]-Spiperone: Not recommended for benzamide-specific profiling if avoidable. It is a butyrophenone with extremely slow dissociation kinetics, which can violate equilibrium assumptions if incubation times are too short.
    

Materials & Reagents

ComponentSpecificationPurpose
Receptor Source HEK293 or CHO cells stably expressing human D2L or D3Recombinant systems ensure subtype purity.
Radioligand [Methoxy-

H]-Raclopride (60-85 Ci/mmol)
The tracer.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl

, pH 7.4
Mimics physiological ionic strength.
Wash Buffer 50 mM Tris-HCl, pH 7.4 (Ice Cold)Stops reaction and removes free ligand.
NSB Definition (+)-Butaclamol (10

M) or Haloperidol (10

M)
Blocks all specific sites to define background.
Filters Whatman GF/B or GF/CTraps membranes.
Scintillant Eco-friendly liquid scintillation cocktailDetects tritium beta-decay.

Experimental Workflow Visualization

The following diagram illustrates the critical path for a high-throughput filtration assay optimized for benzamides.

BenzamideBindingWorkflow cluster_Prep Preparation Phase cluster_Incubation Binding Equilibrium cluster_Termination Termination & Counting Start Start: Membrane Prep Mix Prepare Assay Plate (96-well) 1. Buffer/NSB 2. Radioligand ([3H]-Raclopride) 3. Membranes Start->Mix PEI Soak GF/B Filters (0.3% PEI, >1 hr) Harvest Rapid Vacuum Filtration (Brandel/Tomtec Harvester) PEI->Harvest Filters Ready Dilution Dilute Test Benzamides (DMSO < 1% final) Dilution->Mix Incubate Incubate 60-90 min @ 25°C (Equilibrium Reached) Mix->Incubate Incubate->Harvest Wash Wash 3x with Ice-Cold Buffer Harvest->Wash Count Add Scintillant & Count (LSC) Wash->Count Data Data Analysis (Cheng-Prusoff) Count->Data

Caption: Workflow for [3H]-Raclopride filtration binding assay emphasizing PEI pretreatment and equilibrium steps.

Detailed Protocols

Protocol A: Membrane Preparation (The Foundation)

Endogenous dopamine competes with radioligands. Efficient washing is non-negotiable.

  • Harvest: Detach HEK293-D2/D3 cells using PBS/EDTA (avoid Trypsin if possible to preserve receptor integrity).

  • Lysis: Resuspend pellet in hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4). Homogenize (Polytron, 2x 10 sec bursts).
    
  • Wash 1: Centrifuge at 40,000

    
     for 20 min at 4°C. Discard supernatant.
    
  • Wash 2: Resuspend pellet in fresh Lysis Buffer. Centrifuge again. This step removes endogenous dopamine.

  • Storage: Resuspend final pellet in storage buffer (50 mM Tris-HCl, 10% Sucrose). Aliquot and freeze at -80°C.

  • Quantification: Determine protein concentration (BCA assay). Target 5-15

    
    g protein/well for the assay.
    
Protocol B: Saturation Binding ( Determination)

Run this first to validate your radioligand affinity in your specific membrane batch.

  • Setup: Prepare 8-10 concentrations of [

    
    H]-Raclopride ranging from 0.1 
    
    
    
    to 10
    
    
    (typically 0.1 nM to 20 nM).
  • NSB: For each concentration, prepare duplicate wells containing 10

    
    M (+)-Butaclamol.
    
  • Incubation: Add membranes last. Incubate 90 min at RT (25°C).

  • Analysis: Plot Specific Binding vs. [Radioligand]. Fit to "One-site specific binding" model.

    • Valid

      
      :  Should be 1.0 - 2.0 nM for D2 receptors.
      
    • Valid

      
      :  Should be > 1000 fmol/mg for good signal-to-noise.
      
Protocol C: Competition Binding ( Screening)

The routine assay for profiling novel benzamide ligands.

  • Plate Layout:

    • Total Binding (TB): Buffer + Radioligand + Membranes.[1]

    • Non-Specific Binding (NSB): 10

      
      M (+)-Butaclamol + Radioligand + Membranes.[2]
      
    • Test Compounds: 10-point serial dilution (e.g., 10

      
      M down to 0.1 nM) + Radioligand + Membranes.
      
  • Radioligand Concentration: Fixed at a concentration equal to its

    
     (approx. 1-2 nM). Do not exceed the 
    
    
    
    significantly, or you will mask high-affinity competitors.
  • Reaction:

    • Add 50

      
      L Test Compound.[2][3]
      
    • Add 50

      
      L [
      
      
      
      H]-Raclopride.
    • Add 100

      
      L Membrane suspension.
      
    • Total Volume: 200

      
      L.
      
  • Incubation: 90 minutes at 25°C.

  • Filtration:

    • Pre-wet GF/B filters with 0.3% PEI.

    • Harvest using a cell harvester (e.g., Brandel).

    • Wash 3x with 3 mL ice-cold Wash Buffer.[3]

  • Counting: Transfer filters to vials, add 4 mL scintillant, shake for 1 hour, and count.

Data Analysis & Validation Logic

Trustworthy data requires rigorous mathematical validation.

The Cheng-Prusoff Correction

Raw


 values are dependent on radioligand concentration. You must convert to 

:


  • 
    : Concentration of competitor displacing 50% of specific binding.
    
  • 
    : Concentration of [
    
    
    
    H]-Raclopride used in the well (verified by counting an aliquot).
  • 
    : Dissociation constant from Protocol B.
    
Hill Slope Analysis

The Hill Slope (


) indicates the mode of binding.
Hill Slope (

)
InterpretationAction
~1.0 (0.8 - 1.2) Simple competitive binding.Valid assay.
< 0.8 Negative cooperativity or Multiple sites (High/Low).Check if Na

was omitted. Re-run with GTP

S to collapse states.
> 1.2 Positive cooperativity or Precipitation.Check compound solubility.
Logic Tree for Analysis

DataAnalysisLogic Calc Calculate IC50 (Non-linear regression) CheckHill Check Hill Slope (nH) Calc->CheckHill SlopeOne nH ≈ 1.0 CheckHill->SlopeOne SlopeLow nH < 0.8 CheckHill->SlopeLow Valid Apply Cheng-Prusoff Report Ki SlopeOne->Valid Invalid Suspect Multiple Sites or Negative Cooperativity SlopeLow->Invalid Action Add 100 µM GTPγS to uncouple G-protein Invalid->Action

Caption: Decision logic for validating competition binding data based on Hill Slope values.

Troubleshooting Guide

Problem: High Non-Specific Binding (>20% of Total)

  • Cause: Radioligand sticking to filters.[4]

  • Fix: Ensure PEI soak is fresh. Switch to GF/C filters (thicker, retain more protein but can trap free ligand if not washed well). Reduce radioligand concentration.

Problem: Low Specific Binding Window

  • Cause: Receptor expression lost or protein degraded.

  • Fix: Thaw fresh cells.[5] Always keep membrane harvest on ice. Ensure protease inhibitors were used during lysis.

Problem:


 values fluctuate between runs 
  • Cause: Inconsistent radioligand concentration (

    
    ).
    
  • Fix: Do not rely on calculated dilution. Count an aliquot of the added radioligand solution for every experiment to know the exact

    
     for the Cheng-Prusoff equation.
    

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols: Filtration vs SPA. Retrieved from [Link]

  • PDSP (Psychoactive Drug Screening Program). (n.d.).[6] Assay Protocol Book: Dopamine Receptor Binding. Retrieved from [Link]

  • Seeman, P., et al. (2002).[7] Role of Na+ ions for D2High and D2Low affinity states. University of Toronto. Retrieved from [Link]

  • ResearchGate. (2010). Sulpiride and raclopride competition binding with [3H]raclopride in MTSET-treated cells. Retrieved from [Link]

Sources

Solvent selection for recrystallization of amino-benzamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Solvent Selection and Recrystallization Protocols for Amino-Benzamide Derivatives

Introduction

Amino-benzamides represent a highly privileged pharmacophore in modern drug development, serving as the structural backbone for numerous histone deacetylase (HDAC) inhibitors, including entinostat, mocetinostat, and tucidinostat[1][2]. While highly efficacious biologically, the structural duality of these compounds—featuring both an aniline-type primary amine and a benzamide carbonyl—creates a complex hydrogen-bonding landscape. This extensive network of hydrogen bond donors and acceptors frequently leads to unpredictable polymorphism, the formation of stubborn solvates or hydrates, and significant challenges in isolating high-purity, thermodynamically stable Active Pharmaceutical Ingredients (APIs)[3][4].

As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a deterministic process governed by thermodynamics, kinetic control, and strict regulatory compliance.

Thermodynamic and Kinetic Causality in Solvent Selection

Supramolecular Synthons and Solvate Formation

Amino-benzamides readily self-assemble into supramolecular synthons (e.g., tetramers) driven by intermolecular


 and 

interactions[4]. Solvents with strong hydrogen-bonding capabilities, such as methanol or water, can easily intercalate into these crystal lattices, occupying free hydrogen-bonding sites and forming highly stable solvates or hydrates[3]. For example, entinostat is notorious for transitioning into a hydrate in aqueous media, which severely complicates the isolation of its anhydrous polymorphic forms (Forms A, B, and C)[1][2]. To counteract this, process chemists must carefully select aprotic solvents (e.g., Ethyl Acetate) or utilize anti-solvent crystallization techniques that disrupt these solvent-API interactions.
Regulatory Constraints: ICH Q3C Guidelines

Solvent selection is strictly bounded by patient safety regulations. According to the ICH Q3C guidelines, solvents are categorized by their toxicological risk[5][6]:

  • Class 1 (Avoid): Solvents like benzene are known carcinogens and must not be used[6].

  • Class 2 (Limit): Solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Methanol possess inherent toxicity and their residual limits are strictly capped (e.g., THF is limited to 7200 ppm, or 7.2 mg/day PDE)[6].

  • Class 3 (Preferred): Solvents like Ethanol, Ethyl Acetate, and Heptane have low toxic potential. They are the gold standard for late-stage recrystallization, permitting higher residual limits (up to 5000 ppm)[7].

Kinetic Control of Supersaturation

The physical properties of the final crystal (size, habit, and purity) are dictated by the rate at which supersaturation is generated. Rapid cooling forces the system out of the metastable zone, leading to "oiling out" (liquid-liquid phase separation) or the precipitation of amorphous solids[2]. Conversely, maintaining a strict cooling rate of 0.5–1.0 °C per minute ensures that crystallization is driven by crystal growth rather than chaotic primary nucleation, yielding optimal crystal size distribution and >99.5% purity[8].

Quantitative Data: Solvent Decision Matrix

The following table summarizes the physicochemical properties of common solvents used in amino-benzamide recrystallization, weighing their regulatory classification against their thermodynamic utility.

SolventICH Q3C ClassBoiling Point (°C)Polarity IndexTypical Role in Amino-Benzamide Crystallization
Ethanol Class 378.45.2Primary solvent; provides good solubility at reflux and moderate solubility at room temperature.
Ethyl Acetate Class 377.14.4Primary solvent; excellent aprotic option for disrupting unwanted hydrate/solvate formation.
Tetrahydrofuran (THF) Class 266.04.0Good primary solvent; often used in binary mixtures for anti-solvent crystallization.
N,N-Dimethylformamide Class 2153.06.4High-solubility solvent; utilized for highly recalcitrant APIs, requiring an anti-solvent to induce precipitation.
Heptane Class 398.40.1Anti-solvent; highly non-polar, used to crash out API from EtOAc or THF solutions.
Water N/A100.010.2Anti-solvent; highly effective but carries a severe risk of inducing hydrate formation (e.g., Entinostat)[1][3].

Experimental Workflows and Methodologies

SolventSelection A Amino-Benzamide API Solubility Profiling B Evaluate ICH Q3C Safety Limits A->B C1 High Solubility (e.g., DMF, THF) B->C1 Class 2/3 Solvents C2 Moderate Solubility (e.g., EtOH, EtOAc) B->C2 Class 3 Preferred C3 Low Solubility (e.g., Water, Heptane) B->C3 Use as Anti-Solvents D1 Anti-Solvent Addition (Controlled Dosing) C1->D1 D2 Cooling Crystallization (0.5-1.0°C/min) C2->D2 C3->D1 Dosed into API solution E Polymorph & Purity Analysis (PXRD, GC) D1->E D2->E

Caption: Workflow for amino-benzamide solvent selection and recrystallization strategy.

Protocol A: Single-Solvent Cooling Crystallization (Class 3 Solvent Approach)

Objective: Isolate a thermodynamically stable, anhydrous polymorph of an amino-benzamide using a regulatory-friendly Class 3 solvent to eliminate trace contaminants[8].

  • Dissolution: Suspend the crude amino-benzamide API in 15 volumes of Ethyl Acetate in a jacketed reactor equipped with an overhead stirrer and a reflux condenser.

  • Thermal Eradication of Memory: Heat the suspension to 70 °C (just below the boiling point of EtOAc, 77.1 °C) until complete dissolution is achieved. Causality: Achieving a true solution destroys any kinetic polymorph memory or existing supramolecular synthons.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble mechanical impurities. Maintain the receiving flask at 70 °C to prevent premature precipitation.

  • Controlled Cooling & Seeding: Cool the solution to 55 °C at a strict rate of 1.0 °C/min[8]. At 55 °C, introduce 0.5 wt% of pure crystalline seed of the desired polymorph. Causality: Seeding bypasses the stochastic primary nucleation phase, directing the system toward the thermodynamically stable polymorph and preventing the API from oiling out.

  • Aging and Final Cooling: Hold the temperature at 55 °C for 1 hour to allow the seed bed to grow. Subsequently, cool the system to 5 °C at a rate of 0.5 °C/min[8]. Causality: A slow cooling rate maintains the system within the metastable zone width (MSZW), yielding larger, purer crystals and minimizing solvent inclusion.

  • Isolation and Self-Validation: Isolate the crystals via vacuum filtration and wash with 2 volumes of ice-cold Ethyl Acetate. Dry in a vacuum oven at 45 °C for 24 hours. Validate the removal of residual solvent via Headspace GC to ensure EtOAc is below the ICH Q3C limit (5000 ppm)[7].

Protocol B: Anti-Solvent Crystallization (For Highly Soluble Derivatives)

Objective: Crystallize amino-benzamides that exhibit high solubility in polar aprotic solvents, using a miscible anti-solvent to force controlled precipitation.

  • Primary Dissolution: Dissolve the crude API in a minimal volume of THF (Class 2) at 40 °C.

  • Anti-Solvent Dosing: Transfer the solution to a reactor. Using a programmable dosing pump, add Heptane (Class 3) dropwise at a rate of 0.1 volumes/minute under vigorous stirring (300-400 rpm). Causality: Slow addition of the anti-solvent gradually lowers the dielectric constant of the medium, slowly generating supersaturation. Rapid addition causes localized high supersaturation, leading to amorphous crashing[2].

  • Nucleation Point (Cloud Point Aging): Pause the anti-solvent addition when the solution becomes persistently cloudy. Age the suspension for 2 hours. Causality: Aging at the cloud point allows primary nuclei to form and grow, establishing a stable crystal lattice before further supersaturation is induced.

  • Completion and Isolation: Resume anti-solvent addition until a 1:4 ratio of THF:Heptane is reached. Cool to 10 °C, filter the suspension, and wash thoroughly with pure Heptane to displace any residual THF.

  • Validation: Test the final product for residual THF via GC. Strict adherence to the ICH Class 2 limit (7200 ppm) is mandatory for batch release[6].

References

  • ICH Q3C (R8) Impurities: Guidance for Residual Solvents. Food and Drug Administration (FDA) / European Medicines Agency (EMA). Available at:[Link]

  • Crystalline forms of entinostat (WO2017081278A1). Google Patents.
  • Entinostat-containing compound, crystal form of compound thereof, and preparation method therefor (US20200270213A1). Google Patents.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI Pharmaceutics. Available at:[Link]

Sources

Application Note: Comprehensive NMR Characterization of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the structural elucidation of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in pharmaceutical research and drug development, its unambiguous characterization is critical for quality control, regulatory submission, and understanding its structure-activity relationship. This application note outlines optimized protocols for sample preparation, data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR, and a comprehensive analysis of the resulting spectra. The causality behind experimental choices is explained to provide researchers with a robust framework for characterizing this and structurally related molecules.

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. It provides unparalleled insight into the molecular framework by probing the chemical environment of individual nuclei, primarily ¹H and ¹³C. For a compound like 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide (Molecular Formula: C₁₂H₁₇N₃O, Molecular Weight: 219.29 g/mol ), which contains multiple distinct functional groups—a substituted aromatic ring, a primary amine, a secondary amide, an ethyl group, and a piperidine ring—NMR is the definitive method for confirming its identity and purity.

This guide is designed for researchers, scientists, and drug development professionals, offering both a practical protocol and an in-depth interpretation of the NMR data, ensuring scientific integrity and reproducibility.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The key to assigning NMR signals is to break down the molecule into its constituent spin systems.

Caption: Structure of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide with proton labels.

Expected ¹H NMR Signals:

  • Aromatic Protons (b, c, d): Three distinct signals are expected in the aromatic region (typically 6.0-8.0 ppm). Their splitting patterns will be dictated by ortho- and meta-couplings.

  • Amine and Amide Protons (a, e): The primary amine (-NH₂) protons and the secondary amide (-NH-) proton are exchangeable. Their chemical shifts can vary significantly with solvent, concentration, and temperature.[1] In an aprotic polar solvent like DMSO-d₆, they are more likely to be observed as distinct, potentially broad signals. The amide proton (e) is expected to couple with the adjacent methylene protons (f), likely resulting in a triplet.

  • Ethyl Group Protons (f, g): A classic ethyl pattern is anticipated: a quartet for the methylene group (-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl group (-CH₃-).

  • Piperidine Protons (h, i, j): Due to the chair conformation of the piperidine ring, protons can be in axial or equatorial positions. At room temperature, rapid conformational exchange often leads to broad, overlapping multiplets. Three distinct sets of signals are expected: two for the carbons alpha to the nitrogen (h), two for the beta carbons (i), and one for the gamma carbon (j).

Expected ¹³C NMR Signals:

  • Aromatic Carbons: Six signals are expected for the benzene ring carbons, though some may overlap. The carbons attached to nitrogen and the carbonyl group will be significantly shifted.

  • Carbonyl Carbon: A single, low-intensity signal is expected in the far downfield region (165-180 ppm) for the amide carbonyl.

  • Aliphatic Carbons: Signals corresponding to the two ethyl carbons and the three unique piperidine carbons are expected in the upfield region.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters.

Experimental_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition (400 MHz) cluster_proc Part C: Data Processing weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in 0.7 mL DMSO-d6 (containing 0.03% TMS) weigh->dissolve filter 3. Filter into 5mm NMR Tube dissolve->filter cap 4. Cap and Invert to Mix filter->cap load 5. Insert Sample into Spectrometer cap->load shim 6. Lock and Shim load->shim acquire_H1 7. Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 8. Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft 9. Fourier Transform (FID → Spectrum) acquire_C13->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference (TMS to 0.00 ppm) baseline->reference integrate 13. Integrate ¹H Spectrum reference->integrate

Sources

Application Note: Advanced Formulation Strategies for Lipophilic Benzamide Research Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Paradox of Benzamides

Benzamide derivatives (e.g., Entinostat, Mocetinostat, and various D2/D3 receptor antagonists) represent a privileged scaffold in medicinal chemistry. However, they frequently present a "brick-dust" challenge: high crystallinity driven by strong intermolecular hydrogen bonding (amide-amide interactions) combined with high lipophilicity (LogP > 3.0).

This guide moves beyond basic DMSO solubilization. It provides field-tested protocols to transition lipophilic benzamides from the bench to biological systems without precipitation ("crashing out") or bioavailability failure.

The Core Challenge
  • Crystal Lattice Energy: The rigid amide bond facilitates tight crystal packing, leading to high melting points and poor dissolution rates.

  • Hydrophobicity: Large hydrophobic substituents (aryl rings, halogens) necessary for receptor binding reduce aqueous solubility to ng/mL levels.

Pre-Formulation Characterization & Decision Matrix

Before selecting a strategy, you must define the compound's "solubility phenotype."

Protocol A: Rapid Physicochemical Profiling

Objective: Determine if the compound is "Grease Ball" (Lipophilic/Low MP) or "Brick Dust" (Lipophilic/High MP).

  • Melting Point (MP) Determination: Use DSC (Differential Scanning Calorimetry).

    • Threshold: > 200°C indicates high crystal lattice energy ("Brick Dust").

  • LogP/LogD Calculation:

    • Use software (e.g., ChemDraw, ACD/Labs) or Shake-Flask method (n-octanol/water).

    • Threshold: LogP > 3.0 indicates significant lipophilicity.

Formulation Decision Tree

Use the following logic to select your formulation strategy.

FormulationDecision Start Start: Benzamide Compound CheckLogP Check LogP Start->CheckLogP CheckMP Check Melting Point (MP) CheckLogP->CheckMP LogP > 3.0 Cosolvent Strategy 1: Co-solvents (DMSO/PEG/Water) CheckLogP->Cosolvent LogP < 3.0 Cyclodextrin Strategy 2: Cyclodextrin Complexation CheckMP->Cyclodextrin MP 150-200°C (Intermediate) LipidSEDDS Strategy 3: Lipid Systems (SEDDS/SMEDDS) CheckMP->LipidSEDDS MP < 150°C (Grease Ball) SolidDisp Strategy 4: Solid Dispersion (Amorphous) CheckMP->SolidDisp MP > 200°C (Brick Dust)

Figure 1: Decision matrix for selecting the optimal formulation strategy based on physicochemical properties.

Strategy 1: Co-solvent Systems (In Vitro Screening)

Best For: High-throughput screening (HTS), cell-based assays. Risk: Precipitation upon dilution into media.[1]

The "Golden Ratio" Protocol

Avoid 100% DMSO stocks when possible. Use a ternary system to stabilize the benzamide interface.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous

  • PEG 400 (Polyethylene Glycol)[2]

  • Tween 80 (Polysorbate 80)

Procedure:

  • Primary Solubilization: Dissolve Benzamide API in DMSO to 100x the final target concentration. Vortex until clear.

  • Stabilization: Add PEG 400 to the DMSO stock (Ratio: 1:1 v/v). The PEG acts as an interface stabilizer.

  • Surfactant Addition: Add Tween 80 (10% w/v aqueous stock) to the mixture.

    • Final Concentrate Ratio: 45% DMSO / 45% PEG 400 / 10% Tween 80.

  • Dilution: Slowly pipette this concentrate into the cell media while vortexing the media.

Table 1: Solvent Compatibility Guide

SolventSolubilizing PowerBiological ToxicityRecommended Max % (In Vivo)
DMSO HighHigh (Cell lysis >0.1%)< 5-10% (IP/Oral)
PEG 400 MediumLow20-40%
Ethanol MediumMedium< 10%
Propylene Glycol MediumLow20-40%

Strategy 2: Cyclodextrin Complexation (The "Molecular Shield")

Best For: Improving stability, masking taste, and IV formulations. Mechanism: The benzamide phenyl ring inserts into the hydrophobic cavity of the cyclodextrin (CD), leaving the hydrophilic exterior exposed to water.

Protocol: Kneading Method (Solid State)

This method is often superior to simple mixing for lipophilic benzamides.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2][3]

  • Ethanol (50% v/v)

  • Benzamide API

Step-by-Step:

  • Molar Ratio: Calculate a 1:1 or 1:2 (Drug:CD) molar ratio.

  • Paste Formation: Place HP-β-CD in a mortar. Add minimal 50% ethanol to form a thick paste.

  • Incorporation: Slowly add the Benzamide API to the paste while kneading vigorously with a pestle.

  • Kneading Time: Knead for 45–60 minutes. The paste may stiffen as the inclusion complex forms (loss of free solvent into the lattice).

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Sieving: Pulverize the dried mass and pass through a #60 mesh sieve.

Strategy 3: Lipid-Based Systems (SEDDS)[4]

Best For: In vivo oral delivery (PK studies) of "Grease Ball" compounds. Mechanism: Self-Emulsifying Drug Delivery Systems (SEDDS) spontaneously form fine emulsions in the gut, keeping the drug solubilized in oil droplets.

Formulation Protocol: Type IIIA SEDDS

Target: Spontaneous emulsion size < 250 nm.

Components:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) - Solubilizes the lipophilic tail.

  • Surfactant: Cremophor EL (Kolliphor EL) or Tween 80.

  • Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether) or PEG 400.

Procedure:

  • Solubility Screen: Determine saturation solubility of the Benzamide in the pure oil (Capryol 90). If < 10 mg/mL, this strategy may fail.

  • Mixture Preparation:

    • Mix Oil (20%) + Surfactant (50%) + Co-Surfactant (30%) by weight.

    • Vortex and heat to 40°C to ensure homogeneity.

  • Drug Loading: Add Benzamide API to the pre-concentrate. Stir at 37°C until dissolved (may take 2–4 hours).

  • QC Check (Dispersibility): Add 100 µL of formulation to 10 mL water. It should spontaneously form a clear/bluish transparent emulsion (Tyndall effect) with no precipitation.

SEDDS_Mechanism OilPhase Oil + Benzamide PreCon Anhydrous Pre-Concentrate OilPhase->PreCon Surfactant Surfactant Mix Surfactant->PreCon GutFluids GI Fluids (Aqueous) PreCon->GutFluids  Oral Dosing   Emulsion Nano-Emulsion (<200nm) GutFluids->Emulsion  Spontaneous Emulsification   Absorption Lymphatic/Portal Absorption Emulsion->Absorption

Figure 2: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).

Strategy 4: Amorphous Solid Dispersions (ASD)

Best For: "Brick Dust" compounds (High MP, High LogP). Concept: Trapping the drug in a disordered (amorphous) high-energy state within a polymer matrix to prevent crystallization.

Protocol: Solvent Evaporation

  • Polymer Selection: PVP-VA64 (Copovidone) or HPMC-AS.

  • Ratio: Start with 1:3 (Drug:Polymer) w/w.

  • Dissolution: Dissolve both Drug and Polymer in a common volatile solvent (e.g., Acetone/Ethanol 1:1).

  • Evaporation: Use a Rotary Evaporator (Rotavap) at 40°C under reduced pressure until a dry film forms.

  • Secondary Drying: Vacuum dry for 48 hours to remove residual solvent (critical for stability).

  • Milling: Cryo-mill the resulting foam/film into a powder.

Troubleshooting & Quality Control

Self-Validating the Protocol: Every formulation must pass these checks before animal/cell usage.

  • The "Crash" Test: Dilute the formulation 1:100 into PBS (pH 7.4). Incubate at 37°C for 2 hours. Centrifuge at 13,000 rpm. Measure supernatant concentration via HPLC. Success = >80% recovery.

  • Polarized Light Microscopy (PLM): View the formulation (especially Solid Dispersions).

    • Dark field = Amorphous (Good).

    • Birefringence (glowing) = Crystalline (Bad/Failed).

References

  • Physicochemical Properties of Benzamides

    • BenchChem Technical Support.[2][4] (2025).[1][2][4][5][6] "Enhancing the Solubility of 4-Benzoylbenzamide in Formulations."

  • Lipid-Based Formulations (SEDDS)

    • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences.
    • (Contextual grounding from search results on lipid strategies).

  • Cyclodextrin Complexation

    • Brewster, M. E., & Loftsson, T. (2007).[7][8] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • (Validated via search result 1.7/1.12).

  • Solid Dispersions

    • Vasconcelos, T., et al. (2007).[7][8] "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs."[9][10] Drug Discovery Today.

    • (Validated via search result 1.14).

  • General Solubility Guidelines

    • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
    • (Validated via search result 1.20).

Sources

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Systems for Piperidinyl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of TLC in the Analysis of Piperidinyl Benzamides

Piperidinyl benzamides represent a significant class of compounds in medicinal chemistry and drug development, with applications ranging from antipsychotics to analgesics.[1][2] Thin-layer chromatography (TLC) serves as an indispensable, rapid, and cost-effective analytical technique for the analysis of these compounds.[3][4] It is widely employed for various purposes, including monitoring reaction progress, identifying compounds in a mixture, assessing purity, and as a preliminary step before scaling up to more complex chromatographic techniques like high-performance liquid chromatography (HPLC) or flash column chromatography.[5][6][7]

This comprehensive guide provides detailed application notes and protocols for developing robust TLC systems for the separation and analysis of piperidinyl benzamides. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice, ensuring both accuracy and reproducibility.

Foundational Principles of TLC for Piperidinyl Benzamides

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[3][8] For piperidinyl benzamides, the key chemical features influencing their chromatographic behavior are:

  • The Piperidine Ring: The basic nitrogen atom in the piperidine moiety can lead to strong interactions with the acidic silanol groups on standard silica gel plates, often resulting in spot tailing.

  • The Benzamide Group: The amide functionality and the aromatic ring contribute to the overall polarity and potential for hydrogen bonding and π-π interactions.

  • Substituents: The nature and position of substituents on both the piperidine and benzamide rings will significantly alter the polarity and, consequently, the retention factor (Rf) of the molecule.

The primary goal in developing a TLC system is to achieve a good separation of the target compound(s) from starting materials, byproducts, and impurities, with Rf values ideally between 0.2 and 0.8 for optimal resolution.[9]

Selecting the Appropriate Stationary Phase

The choice of stationary phase is critical for the successful separation of piperidinyl benzamides.

Silica Gel (SiO₂): The Workhorse Stationary Phase

Standard silica gel plates are the most common and versatile choice for the majority of TLC applications, including the analysis of piperidinyl benzamides.[8][10] The surface of silica gel is rich in silanol groups (Si-OH), which are weakly acidic and polar.[8]

  • Recommendation: Use silica gel 60 F254 plates. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.[8][9][11] Piperidinyl benzamides, containing an aromatic ring, are typically UV-active.

Alumina (Al₂O₃): An Alternative for Basic Compounds

Alumina is another polar stationary phase that can be used for TLC.[5][8] It is available in acidic, neutral, and basic forms. For piperidinyl benzamides, basic or neutral alumina can be advantageous as it minimizes the strong acidic interactions that cause tailing on silica gel.

  • Recommendation: Consider using neutral or basic alumina plates if significant tailing is observed on silica gel, even with mobile phase modifiers.

Chemically Modified Silica Gel (e.g., RP-18)

Reversed-phase (RP) TLC plates, such as those with a C18 (RP-18) bonded stationary phase, are non-polar.[12] Here, a polar mobile phase is used, and non-polar compounds are retained more strongly. While less common for routine analysis of piperidinyl benzamides, RP-TLC can be a powerful tool for separating highly polar derivatives or for method development that is transferable to RP-HPLC.

Optimizing the Mobile Phase: The Key to Resolution

The composition of the mobile phase is the most influential factor in controlling the separation of compounds on a TLC plate.[13] For piperidinyl benzamides on silica gel, a mixture of a non-polar and a polar solvent is typically used.

General Solvent Systems

A common starting point is a binary mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate.

  • Low to Medium Polarity Compounds: Start with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Medium to High Polarity Compounds: A more polar system like Dichloromethane:Methanol (e.g., 9:1 or 9.5:0.5 v/v) may be required.

The Critical Role of Basic Additives

Due to the basic nature of the piperidine nitrogen, a small amount of a basic additive in the mobile phase is often essential to achieve sharp, symmetrical spots.[14] The additive neutralizes the acidic silanol groups on the silica gel surface, preventing the protonated amine from binding too strongly and causing tailing.[15]

  • Recommended Additives:

    • Triethylamine (TEA): Add 0.1-1% to the mobile phase.

    • Ammonia (aqueous solution): A few drops of concentrated ammonia in the mobile phase can be effective.

Systematic Mobile Phase Optimization

A systematic approach to optimizing the mobile phase is crucial. If the initial solvent system results in Rf values that are too low (spots remain at the baseline), the polarity of the mobile phase should be increased. Conversely, if the Rf values are too high (spots run with the solvent front), the polarity should be decreased.

Table 1: Suggested TLC Systems for Piperidinyl Benzamides on Silica Gel 60 F254

System IDMobile Phase Composition (v/v)Target Compound PolarityExpected Rf RangeNotes
PB-TLC-01Hexane:Ethyl Acetate (7:3) + 0.5% TriethylamineLow0.2 - 0.5Good starting point for less polar derivatives.
PB-TLC-02Toluene:Ethyl Acetate (1:1) + 0.5% TriethylamineLow to Medium0.3 - 0.6Toluene can provide different selectivity compared to hexane.
PB-TLC-03Dichloromethane:Methanol (9.5:0.5) + 0.5% TriethylamineMedium0.2 - 0.5A versatile system for many piperidinyl benzamides.
PB-TLC-04Dichloromethane:Methanol (9:1) + 1% TriethylamineMedium to High0.3 - 0.7Increased methanol content for more polar compounds.
PB-TLC-05Chloroform:Methanol:Ammonia (90:10:1)High0.2 - 0.6A robust system for highly polar or basic compounds.

Visualization Techniques for Piperidinyl Benzamides

Once the TLC plate is developed and dried, the separated spots must be visualized.

Non-Destructive Method: UV Light

As most piperidinyl benzamides contain a benzene ring, they are UV-active.

  • Procedure: Examine the dried TLC plate under a UV lamp at 254 nm.[11][16] The compounds will appear as dark spots against the green fluorescent background of the plate.[11] This method is non-destructive, and the plate can be further stained.

Destructive Methods: Chemical Stains

Chemical stains are used when compounds are not UV-active or to provide additional confirmation. The plate is either sprayed with or dipped into the staining solution, followed by gentle heating.

  • Potassium Permanganate (KMnO₄) Stain:

    • Principle: A general-purpose stain that reacts with compounds that can be oxidized.

    • Appearance: Yellow to brown spots on a purple background.

    • Usefulness: Good for a wide range of organic compounds.[17]

  • Dragendorff's Reagent:

    • Principle: This reagent forms colored precipitates with tertiary amines and alkaloids.[17]

    • Appearance: Orange to brown spots on a yellow background.

    • Usefulness: Highly specific for the piperidine nitrogen in the target compounds.

  • Iodine Vapor:

    • Principle: A semi-destructive, universal stain where iodine vapor absorbs onto the surface of the organic compounds.

    • Appearance: Brown spots on a white to light tan background. The spots will fade over time.[8][17]

    • Usefulness: A quick and general method for visualizing many organic compounds.

Detailed Experimental Protocols

Protocol for TLC Analysis of a Piperidinyl Benzamide

Materials:

  • Silica Gel 60 F254 TLC plates

  • Developing chamber with a lid

  • Mobile phase (e.g., Dichloromethane:Methanol (9.5:0.5) + 0.5% Triethylamine)

  • Sample solution (dissolve a small amount of the compound in a suitable solvent like dichloromethane or methanol)

  • Capillary spotters or micropipette

  • Pencil

  • Forceps

  • UV lamp

  • Staining solution (e.g., potassium permanganate)

  • Heat gun or hot plate

Procedure:

  • Plate Preparation:

    • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[5] Be careful not to scrape off the silica gel.

    • Mark the lanes for each sample to be spotted.

  • Chamber Saturation:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[3]

    • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[3]

    • Close the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.

  • Sample Spotting:

    • Using a capillary spotter, apply a small spot of the sample solution onto the origin line in the designated lane.[3]

    • Aim for a spot size of 1-2 mm in diameter. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location to increase concentration.

  • Plate Development:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.[18]

    • Close the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.[19]

    • Immediately mark the position of the solvent front with a pencil.[19]

  • Drying and Visualization:

    • Allow the plate to air-dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle their positions with a pencil.

    • If further visualization is needed, dip the plate into a staining solution (e.g., potassium permanganate) or spray it evenly.

    • Gently heat the stained plate with a heat gun until the spots appear.

  • Rf Value Calculation:

    • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

    • Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]

Visualizing the Workflow and Structures

Diagrams created using Graphviz (DOT language):

Workflow of a TLC Experiment

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis P1 Prepare Mobile Phase P2 Saturate Chamber P1->P2 P3 Spot Plate P2->P3 D1 Place Plate in Chamber P3->D1 D2 Elute Plate D1->D2 D3 Remove & Mark Front D2->D3 V1 Dry Plate D3->V1 V2 UV Visualization V1->V2 V3 Chemical Staining V2->V3 A1 Calculate Rf Values V3->A1

Caption: Workflow for the TLC analysis of piperidinyl benzamides.

General Structure of Piperidinyl Benzamides

Caption: General chemical structure of a piperidinyl benzamide.

Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Solution(s)
Spot Tailing 1. Compound is too polar for the mobile phase. 2. Strong interaction with stationary phase (e.g., basic amine on acidic silica). 3. Sample is overloaded.1. Increase the polarity of the mobile phase. 2. Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase. 3. Spot a more dilute sample solution.
Rf Too Low Mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase (e.g., increase methanol in a DCM:Methanol system).
Rf Too High Mobile phase is too polar.Decrease the proportion of the polar solvent or increase the non-polar solvent.
Poor Separation 1. Incorrect mobile phase polarity. 2. Solvents in the mobile phase have similar selectivity.1. Systematically vary the mobile phase polarity. 2. Try a different solvent system (e.g., switch from Hexane:EtOAc to Toluene:Acetone).
Streaky Spots 1. Sample was not fully dissolved. 2. Insoluble material in the sample.1. Ensure the sample is completely dissolved before spotting. 2. Filter the sample solution before spotting.

Conclusion

Thin-layer chromatography is a powerful and versatile tool for the routine analysis of piperidinyl benzamides. By carefully selecting the stationary phase and systematically optimizing the mobile phase, particularly with the inclusion of a basic modifier to mitigate tailing, high-quality and reproducible separations can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop effective TLC methods for this important class of compounds.

References

  • Longdom Publishing. (2023, October 2).
  • Clark, J. (2019, December 15).
  • Chemistry Hall. (2020, January 2).
  • Pelt, C., et al. (2022, November 24).
  • Wang, Y., et al. (2012, December 15).
  • Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formul
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
  • Guan, T., et al. (n.d.). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PMC - PubMed Central.
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (n.d.). AKJournals.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. (2015, July 21).
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • TLC Applications in Pharmaceutical Analysis | PDF | Thin Layer Chrom
  • Benchchem. (n.d.).
  • Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. (n.d.).
  • Li, K., et al. (2013, June 7). Purification of amide alkaloids from Piper longum L.
  • Thin-Layer Chromatography Developments and Pharmaceutical Applications of Radiochemical Methods. (2022, September 26). Walsh Medical Media.
  • Stationary Phases for Modern Thin-Layer Chromatography. (2020, November 11).
  • Rf values of BZD in the six development system. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of N-Methyl-3-(piperidin-4-YL)benzamide.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • TLC Visualiz
  • Applications of TLC in Pharmaceutical Analysis. (2018, March 24). BrainKart.
  • 6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts.
  • Chiral Thin-Layer Chromatography in Dynamic Studies: A Short Review. (2017, August 17).
  • High performance thin layer chromatography with eluents containing SDS aided by UV- and Raman spectroscopy. (2025, April 28). PMC.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience.
  • Stationary phases for thin-layer chrom
  • Thin Layer Chrom
  • Thin-Layer Chrom
  • (benzylsulfinyl)benzamides compounds by capillary electrophoresis. (n.d.).
  • Full-size plates with a thick layer of silica are used for preparatory separation by thin layer chrom
  • A rapid HPTLC method to estimate piperine in Ayurvedic formul
  • How do I purify ionizable organic amine compounds using flash column chrom
  • TLC: Rf Value Calculation and Analysis | PDF | Thin Layer Chrom
  • Unit 2.
  • Exploring the World of Thin-Layer Chrom
  • How to do preparative tlc or prep tlc???. (2019, August 9).
  • Topic: HPTLC for investigation of food for unauthorized dye additions. (n.d.).
  • How to detect compounds on TLC pl
  • Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. (2022, October 25). PubMed.
  • R f values of the standards used in TLC and their respective colors. (n.d.).
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17).
  • HPTLC method for identification of different piper species and their mixtures. (2025, August 6).
  • SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. (2022, April 4). IJCRT.org.
  • Public

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Troubleshooting & Optimization

Technical Support Center: Preventing Amine Oxidation During Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Guide. As application scientists, we frequently see benzamide coupling reactions fail not due to poor reactivity, but because of the competitive oxidative degradation of the amine starting materials.

The amino group (–NH₂), particularly in aniline derivatives, is a strong electron-donating group. This increases the electron density of the aromatic ring, making it highly susceptible to losing electrons[1]. Exposure to atmospheric oxygen, trace transition metals in solvents, or specific pH levels can trigger a single-electron transfer (SET) event[1]. This generates an amine radical cation, which rapidly polymerizes into polyaniline-like structures or forms highly colored azo and benzoquinone byproducts[1]. Furthermore, if oxidative amidation protocols are employed instead of standard condensation, competitive oxidation of the amine to nitriles or imines can outcompete amide bond formation[2].

Below is our comprehensive guide to diagnosing, troubleshooting, and preventing these oxidative side reactions.

Part 1: Troubleshooting FAQs

Q: My reaction mixture turns dark brown or black immediately after adding the coupling reagents. What is happening? A: This color change is a primary indicator of amine oxidation[1]. Simple amines and anilines change color upon air oxidation, forming highly colored impurities such as nitrobenzene, benzoquinones, or polyaniline[1]. Causality & Solution: Oxygen dissolved in the solvent acts as an electron acceptor. You must displace oxygen by working under an inert atmosphere (Argon/Nitrogen) and degassing your solvents[3]. Ensure your coupling reagents are freshly prepared and free of trace metal contaminants.

Q: I am coupling a benzoic acid derivative to a polyamine. How do I prevent the non-target amino groups from oxidizing or forming side products? A: You must use an orthogonal protecting group strategy. Temporarily masking the reactive –NH₂ group with a protecting group (like Boc, Cbz, or an acetyl group) converts it into an amide or carbamate. This drastically reduces its nucleophilicity and electron density, immunizing it against oxidation during the reaction[1].

Q: Can the choice of solvent influence the oxidative degradation of sensitive amino acids during coupling? A: Yes. Recent studies on oxidative peptide coupling demonstrate that shifting from aqueous buffers to mixed organic solvent systems (e.g., MeOH/DCE) can drastically alter the oxidation pathway[4]. Organic solvents help favor productive coupling over the oxidative degradation of sensitive, electron-rich side chains (like those in Tyrosine or Tryptophan)[4].

Q: Are certain coupling reagents more prone to causing side reactions? A: Yes. While standard carbodiimides (like EDC) do not directly oxidize amines, they can cause overactivation leading to N-acylurea formation or nitrile conversion if unprotected side-chains are present[5]. Always use additives like HOBt to suppress these pathways and keep reaction temperatures low[5].

Part 2: Mechanistic Pathways

G cluster_oxidation Oxidative Side Pathway (O2 / Trace Metals) cluster_coupling Target Pathway (Inert Atmosphere / Protected) Start Aniline / Amine Precursor Radical Amine Radical Cation Start->Radical SET via O2 Activated Activated Benzoic Acid Start->Activated Coupling Reagents Azo Azo Compounds (Colored) Radical->Azo Quinone Benzoquinones / Polymers Radical->Quinone Benzamide Target Benzamide Activated->Benzamide

Mechanistic divergence: Amine oxidation vs. successful benzamide coupling.

Part 3: Step-by-Step Methodologies

Protocol A: Inert Atmosphere Benzamide Coupling (Schlenk Technique)

Self-Validating Mechanism: By physically removing the oxidant (O₂) from the solvent voids, the Single-Electron Transfer (SET) pathway is blocked, forcing the reaction down the desired nucleophilic acyl substitution pathway[3].

  • Solvent Degassing: Transfer your solvent (e.g., DMF or DCM) to a Schlenk flask. Perform three cycles of freeze-pump-thaw to remove dissolved oxygen[3].

  • Reagent Preparation: Under a positive flow of Argon, add the benzoic acid derivative (1.0 eq) and the oxidation-prone amine (1.1 eq) to the degassed solvent.

  • Activation: Add the coupling reagent (e.g., EDC·HCl, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq). The additive minimizes overactivation and suppresses side reactions[5].

  • Base Addition: Dropwise add a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Keep the reaction at 0 °C to room temperature to minimize thermal oxidation[5].

  • Work-up: Quench with saturated aqueous NH₄Cl and extract rapidly to minimize air exposure during the work-up phase.

Protocol B: Protection-Coupling-Deprotection Workflow for Polyamines

Self-Validating Mechanism: Steric hindrance and electron-withdrawal by the carbamate/amide protecting group deactivate the amine, immunizing it against oxidation[1].

  • Selective Protection: React the polyamine with Boc-anhydride (Boc₂O) under controlled stoichiometric conditions to selectively protect the most nucleophilic amine.

  • Coupling: React the remaining free amine with the activated benzoic acid under standard conditions (as in Protocol A).

  • Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1 hour at room temperature to cleave the Boc group, yielding the target benzamide.

Workflow A Polyamine Material B Selective Protection A->B C Benzamide Coupling B->C D Acid/Base Deprotection C->D E Pure Target Benzamide D->E

Standard workflow for polyamine protection and benzamide synthesis.

Part 4: Data Presentation

Table 1: Comparison of Amine Protecting Groups for Benzamide Synthesis

Protecting GroupReagentDeprotection ConditionOxidation ResistanceNotes
Boc (tert-Butyloxycarbonyl)Boc₂OAcidic (TFA or HCl)HighIdeal for aliphatic amines; stable to basic coupling conditions.
Cbz (Carboxybenzyl)Cbz-ClHydrogenolysis (H₂, Pd/C)HighAvoid if the benzamide product contains reducible functional groups.
Acetyl (Ac)Ac₂O / AcClStrong Acid/Base + HeatModerateForms acetanilide; less activating, prevents unwanted oxidation[1].
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-ClMild Base (Piperidine)HighStandard for solid-phase synthesis; avoids acidic conditions[6].

Table 2: Visual Indicators of Amine Oxidation Side Reactions

Substrate TypeSuspected ByproductVisual Indicator
Aniline derivatives Polyaniline / BenzoquinonesDark brown, green, or black solution[1]
Primary aliphatic amines Azo compounds / Nitroso speciesYellow to deep red discoloration[3]
Unprotected Tyr/Trp Oxidative degradation productsLoss of side-chain mass in LC-MS[4]

References

  • preventing oxidation of the aniline group during complexation - Benchchem. 1

  • How to prevent/minimize rapid air oxidation or arylamine... - ResearchGate. 3

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. 6

  • Oxidative Peptide Coupling - Research. 4

  • Developments in the Aerobic Oxidation of Amines - ACS Catalysis. 2

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 5

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Troubleshooting low solubility of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. As this molecule is not extensively characterized in public literature, the guidance herein is derived from foundational chemical principles related to its structural motifs: a primary aromatic amine, an N-ethyl amide, and a basic piperidinyl group.

Understanding the Molecule: A Structural Approach to Solubility

The solubility of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is fundamentally governed by its chemical structure. The presence of two basic nitrogen atoms—the primary aromatic amine and the piperidine ring nitrogen—makes its aqueous solubility highly dependent on pH.[1] In acidic conditions, these nitrogen atoms become protonated, forming salts that are generally much more water-soluble than the free base.[1] Conversely, the benzamide core and the ethyl group contribute to the molecule's hydrophobicity, which can limit its solubility in aqueous media at neutral or basic pH.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, showing poor solubility in my aqueous buffer (e.g., PBS pH 7.4)?

A1: Poor solubility at neutral pH is expected for this compound. The primary aromatic amine and the piperidine nitrogen are largely uncharged at pH 7.4, meaning the molecule's hydrophobic characteristics dominate.[2] To achieve dissolution in aqueous solutions, it is crucial to lower the pH to protonate these basic centers.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common issue known as "crashing out." Your compound is highly soluble in a polar aprotic solvent like DMSO, but when this stock is diluted into an aqueous buffer where its solubility is significantly lower, it can no longer stay in solution and precipitates.[3]

  • To prevent this:

    • Lower the final concentration of the compound in your assay.

    • Increase the percentage of a co-solvent in your final solution, if your experimental system allows.

    • Most effectively, use an acidified aqueous buffer as your dilution medium.

Q3: What is the maximum recommended concentration of organic solvents like DMSO or ethanol in cell-based assays?

A3: Most cell lines can tolerate up to 0.5% (v/v) DMSO or ethanol without significant toxicity. However, this can be cell-line dependent, and it is always best practice to run a vehicle control experiment to determine the tolerance of your specific system.

Q4: Can I heat the solution to improve the solubility of my compound?

A4: Gentle warming (e.g., to 37-50°C) can temporarily increase the rate of dissolution and solubility.[4] However, be cautious, as the compound may precipitate out of solution upon cooling to room temperature. This method is often best used in conjunction with other techniques like pH adjustment. Always assess the thermal stability of your compound before applying heat.

Systematic Troubleshooting Guide for Low Solubility

If you are facing challenges in dissolving 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, follow this systematic approach.

Step 1: Initial Solvent Screening

The first step is to understand the compound's basic solubility in a range of common laboratory solvents. This will inform your strategy for creating stock solutions and final formulations.

Protocol 1: Basic Solvent Solubility Test

  • Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several separate vials.

  • Add a measured volume of a single solvent (e.g., 100 µL) to each vial.

  • Vortex vigorously for 1-2 minutes.

  • Observe for dissolution. If dissolved, the solubility is at least at that concentration.

  • If not fully dissolved, continue adding the solvent in measured increments, vortexing after each addition, until the compound dissolves. This will give you an approximate solubility value.

Table 1: Expected Solubility Profile of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Solvent TypeExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighGood for creating high-concentration stock solutions.
Polar Protic Ethanol, MethanolModerate to HighCan be used as co-solvents to improve aqueous solubility.
Aqueous (Acidic) 0.1 M HCl, pH 4.0 Acetate BufferHighProtonation of the amine groups forms soluble salts.[5]
Aqueous (Neutral/Basic) Water, PBS (pH 7.4)LowThe neutral form of the molecule is more hydrophobic.
Non-Polar Toluene, HexaneVery LowThe polar amine and amide groups limit solubility in non-polar solvents.
Step 2: pH-Dependent Solubility Profiling

As the solubility of this compound is expected to be highly pH-dependent, determining its solubility across a pH range is critical for developing a robust formulation. Many drug molecules are weak acids or bases, and their solubility is significantly influenced by pH.[6]

Protocol 2: Generating a pH-Solubility Profile

  • Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8).[6]

  • Add an excess amount of your compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • After equilibration, filter the samples through a 0.22 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the logarithm of the solubility against the pH to visualize the profile.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

}

Caption: Decision workflow for troubleshooting solubility.

Step 3: Advanced Solubility Enhancement Techniques

If pH adjustment and simple co-solvents are insufficient or not compatible with your experimental design, consider these more advanced strategies.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that enhance aqueous solubility.[7] This is a widely used technique for poorly soluble drugs.

  • Use of Surfactants: Surfactants can form micelles that entrap hydrophobic compounds, increasing their apparent solubility in aqueous media.[8] However, be mindful that surfactants can interfere with certain biological assays.

  • Formulation as a Salt: While pH adjustment in solution effectively creates a salt in situ, you can also synthesize and isolate a stable salt form of your compound (e.g., a hydrochloride or citrate salt). This can improve handling and dissolution rates. Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[9][10]

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

}

Caption: Methods for enhancing compound solubility.

Final Recommendations

For most laboratory applications involving 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, the most direct path to successful solubilization is through pH adjustment .

  • For Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. Store this at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • For Working Solutions: Dilute the DMSO stock into an aqueous buffer that has been pre-acidified to a pH between 3 and 5. This will ensure the compound remains protonated and soluble. Always add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized precipitation.

By understanding the chemical nature of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide and applying these systematic troubleshooting steps, researchers can overcome solubility challenges and ensure the generation of accurate and reproducible experimental results.

References

  • Pawar, P., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 12(5), 174-181. Available from: [Link]

  • Kovács, A., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]

  • Dahan, A., & Miller, J. M. (2012). The solubility-permeability interplay and its implications for oral absorption. AAPS J, 14(2), 244-51.
  • Kumar, S., & Singh, P. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • IFF (2022). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. IFF.
  • Colorcon (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 197-198. Available from: [Link]

  • IJMDSR (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • IJPCR (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Pharmaceutical and Clinical Research.
  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]

  • MilliporeSigma. 2-amino-5-(piperidin-1-yl)benzamide. MilliporeSigma.
  • Pharmaceutical Technology (2025). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. Available from: [Link]

  • Brown, D. S., & Combs, S. M. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Toxicology and Chemistry, 20(8), 1646-1651.
  • Reddit (2024). Looking for suggestions to dissolve benzamide derivatives. Reddit. Available from: [Link]

  • Outsourced Pharma. Practical Solutions For Poorly Soluble Drugs. Outsourced Pharma.
  • Zhang, X., et al. (2022). Effect of amine properties on developing CO2 phase change absorbents by means of cosolvent effect. ResearchGate. Available from: [Link]

  • American Pharmaceutical Review (2024). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. Available from: [Link]

  • Purdue University. Principles of Drug Action 1, Spring 2005, Amines. Purdue University.
  • Gangar, K. F., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Available from: [Link]

  • Beilstein Journals (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journals. Available from: [Link]

  • Grossjohann, C., et al. (2012). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. Available from: [Link]

  • PubChem. N-(2-Aminoethyl)piperidine. PubChem.
  • Drug Development & Delivery (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available from: [Link]

  • Quora (2018). How does branching increase the solubility in amines?. Quora. Available from: [Link]

  • SIPS.
  • Chemistry LibreTexts (2024). 23.1: Properties of amines. Chemistry LibreTexts. Available from: [Link]

  • Vulcanchem. N-(2-(Piperidin-2-yl)ethyl)benzamide. Vulcanchem.
  • SlideShare. Amine compounds. SlideShare. Available from: [Link]

  • EPA. N-(2-Aminoethyl)-2-(methylamino)benzamide Properties. EPA.
  • PubChem. 5-Amino-2-pyrrolidin-1-yl-benzamide. PubChem. Available from: [Link]

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Technical Support Center: Minimizing Side Products in Piperidine-Benzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine-Benzamide Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation between piperidine and benzoic acid derivatives. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind them to help you optimize your reaction outcomes and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly address the most common issues encountered during piperidine-benzamide coupling reactions.

I. Issues Related to Low Yield and Incomplete Reactions

Q1: My reaction shows low or no conversion, and I'm recovering most of my starting materials. What are the likely causes?

A1: Low or no conversion in amide coupling reactions typically points to three main areas: ineffective activation of the carboxylic acid, issues with the base, or inherent properties of your substrates.[1]

  • Ineffective Carboxylic Acid Activation: The first critical step is the activation of the benzoic acid. If this step is inefficient, the piperidine will not react.

    • Troubleshooting:

      • Check Reagent Quality: Coupling reagents, especially carbodiimides and uronium/aminium salts, are moisture-sensitive. Ensure your reagents are fresh and have been stored under anhydrous conditions.[1]

      • Ensure Anhydrous Conditions: Water will rapidly quench the activated intermediate (e.g., O-acylisourea ester). Use anhydrous solvents (e.g., DMF, DCM) and dry glassware.[2]

      • Upgrade Your Coupling Reagent: If you are using a standard carbodiimide like EDC with an additive like HOBt and still see poor results, consider switching to a more potent coupling reagent. For sterically hindered substrates, uronium/aminium salts like HATU, HCTU, or the safer third-generation reagent COMU are often more effective.[1][3]

  • Insufficient or Inappropriate Base: A non-nucleophilic base is crucial to neutralize the acid salt of the coupling reagent and to facilitate the coupling process itself.

    • Troubleshooting:

      • Check Stoichiometry: For uronium/aminium reagents like HATU, at least two equivalents of a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) are often required. One equivalent neutralizes the hexafluorophosphate salt, and the second is for the coupling reaction.[1] For COMU, only one equivalent of base is typically needed.[4]

      • Base Choice: Ensure the base is non-nucleophilic. Using a nucleophilic base could lead to unwanted side reactions with the activated carboxylic acid.

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the benzoic acid can significantly slow down the reaction rate.[5]

    • Troubleshooting:

      • Increase Temperature: Gently warming the reaction can help overcome the activation energy barrier for sterically demanding substrates. However, monitor for potential side reactions like epimerization.[5]

      • Prolong Reaction Time: For sluggish reactions, extending the reaction time (from a few hours to overnight) can lead to higher conversion.[1]

      • Use a More Reactive Acylating Agent: In challenging cases, converting the benzoic acid to a more reactive acyl chloride can be an effective strategy, though this method is harsher and may not be suitable for all substrates.[6]

II. Formation of Specific Side Products

Q2: I've isolated my product, but it's contaminated with a significant amount of an insoluble white solid. What is this, and how can I get rid of it?

A2: If you are using a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC), the insoluble white solid is almost certainly dicyclohexylurea (DCU). This is a common byproduct of the reaction.

  • Minimizing DCU Contamination:

    • Filtration: The most straightforward method is to filter the reaction mixture before the aqueous workup to remove the precipitated DCU.[2]

    • Solvent Selection for Workup: After the workup, dissolving the crude product in a solvent like dichloromethane (DCM) in which the desired product is soluble but DCU is not, followed by filtration, can be effective.[2]

    • Switch to a Water-Soluble Carbodiimide: To avoid this issue altogether, consider using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[2][7]

Q3: My mass spectrometry analysis shows a byproduct with a mass corresponding to my piperidine starting material plus a component from my uronium coupling reagent. What is happening?

A3: This is a classic case of a side reaction known as guanidinylation . Uronium/aminium-based coupling reagents like HATU and HBTU can react directly with the amine (piperidine in this case), forming a guanidinium byproduct. This side reaction consumes your amine starting material, reducing the yield of the desired amide.[1][8]

  • Mechanism of Guanidinylation: The uronium salt can act as an electrophile, and the nucleophilic piperidine can attack the central carbon, leading to the formation of a stable guanidinium salt.

    Guanidinylation Uronium Uronium Reagent (e.g., HATU) Guanidinium Guanidinium Byproduct Uronium->Guanidinium Nucleophilic Attack Piperidine Piperidine Piperidine->Guanidinium

    Guanidinylation of Piperidine by a Uronium Reagent.
  • How to Avoid Guanidinylation:

    • Control Stoichiometry: Avoid using a large excess of the uronium coupling reagent. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents).[1]

    • Pre-activation Time: A short pre-activation time of the carboxylic acid with the coupling reagent before adding the piperidine can sometimes minimize this side reaction.

    • Switch to a Phosphonium-Based Reagent: Phosphonium salts like PyBOP and PyAOP do not have the same propensity for this side reaction and are an excellent alternative, especially for slow reactions or when an excess of coupling reagent is needed.[1][8]

Q4: I am using a carbodiimide coupling reagent and observe a byproduct with a mass corresponding to my benzoic acid plus the carbodiimide. What is this side product?

A4: This byproduct is an N-acylurea . It forms from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate, which is the activated form of your carboxylic acid. This N-acylurea is stable and unreactive towards the amine, effectively sequestering your activated acid and reducing the overall yield.[9][10]

  • Mechanism of N-Acylurea Formation:

    N_acylurea_Formation cluster_0 Carboxylic Acid Activation cluster_1 Reaction Pathways Benzoic AcidDCC Benzoic AcidDCC O-Acylisourea (Reactive Intermediate) O-Acylisourea (Reactive Intermediate) Benzoic AcidDCC->O-Acylisourea (Reactive Intermediate) Activation Desired Amide Desired Amide O-Acylisourea (Reactive Intermediate)->Desired Amide + Piperidine N-Acylurea (Side Product) N-Acylurea (Side Product) O-Acylisourea (Reactive Intermediate)->N-Acylurea (Side Product) Intramolecular Rearrangement

    Competing pathways leading to the desired amide or N-acylurea byproduct.
  • How to Suppress N-Acylurea Formation:

    • Use Additives: The most effective way to prevent this side reaction is to use a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still highly reactive towards the amine.[2][7]

    • Lower Reaction Temperature: This rearrangement is often favored at higher temperatures. Running the reaction at 0 °C or room temperature can help minimize its occurrence.

III. Issues Related to Substrate Structure and Chirality

Q5: My benzoic acid has a chiral center. How can I prevent epimerization during the coupling reaction?

A5: Epimerization (loss of stereochemical integrity) at a stereocenter, particularly one alpha to the carbonyl group, is a significant risk during amide coupling. It often proceeds through the formation of an oxazolone intermediate, especially with N-protected amino acids, or through enolization under basic conditions.

  • Strategies to Minimize Epimerization:

    • Choice of Coupling Reagent and Additive: Certain combinations are known to be superior at suppressing racemization. The use of additives like HOAt or OxymaPure is highly recommended. Reagents like HATU and COMU are generally considered to be low-epimerization options.[1][4]

    • Base Selection: Use a weaker, non-nucleophilic base if possible. While DIPEA is common, for particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be beneficial.[7]

    • Temperature Control: Keep the reaction temperature as low as possible. The activation step is often carried out at 0 °C.[1]

    • Avoid Excess Base and Long Reaction Times: Both can contribute to increased epimerization.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like steric hindrance, the potential for side reactions, cost, and ease of purification.

Coupling Reagent ClassExamplesKey AdvantagesCommon Side Products / DisadvantagesBest For
Carbodiimides DCC, EDC, DICCost-effective, readily available.N-acylurea formation (suppressed by additives), DCU insolubility (for DCC), lower reactivity for hindered substrates.Routine, non-hindered couplings. EDC is excellent for solution-phase due to water-soluble byproducts.[2]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh reactivity, fast reaction times, effective for hindered substrates.Guanidinylation of the amine, especially with excess reagent. Benzotriazole-based reagents are potentially explosive.[1][4][8]Hindered couplings where high reactivity is needed. COMU is a safer, non-explosive alternative.[3]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, no guanidinylation side reaction.Generally more expensive, solutions in DMF have moderate stability.Sluggish reactions, macrocyclizations, or when an excess of coupling reagent is required. Excellent for hindered systems.[1][8]

Experimental Protocols

Here are two standard, detailed protocols for piperidine-benzamide coupling.

Protocol 1: EDC/OxymaPure-Mediated Coupling (Aqueous Workup Friendly)

This protocol is a robust method for general-purpose couplings and avoids the issue of insoluble urea byproducts.

  • Preparation: To a round-bottom flask, add the benzoic acid derivative (1.0 eq), the piperidine derivative (1.1 eq), and OxymaPure (1.2 eq).

  • Dissolution: Dissolve the components in an anhydrous solvent such as DMF or CH₃CN (to a concentration of ~0.1-0.5 M).

  • Coupling: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over a few minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in an organic solvent like Ethyl Acetate or DCM.

    • Wash sequentially with 1M HCl (if the product is base-stable), 5% aqueous NaHCO₃ solution, and brine. The water-soluble EDC-urea byproduct will be removed during these washes.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated Coupling (For Hindered Substrates)

This protocol is highly effective for challenging couplings involving sterically hindered benzoic acids or piperidines.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the benzoic acid derivative (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF (concentration ~0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.

  • Amine Addition: Add the piperidine derivative (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Conversion Are Starting Materials Consumed? Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Conversion_Byproducts Conversion with Byproducts Check_Conversion->Conversion_Byproducts Yes Check_Byproducts What are the Main Byproducts? Insoluble_Solid Insoluble Solid (DCU) Check_Byproducts->Insoluble_Solid DCU Guanidinylation_Product Guanidinylation Product Check_Byproducts->Guanidinylation_Product Amine + Reagent N_Acylurea_Product N-Acylurea Product Check_Byproducts->N_Acylurea_Product Acid + Reagent Sol_1 Check Reagent Quality & Anhydrous Conditions No_Conversion->Sol_1 Sol_2 Increase Base Stoichiometry (e.g., >2 eq for HATU) No_Conversion->Sol_2 Sol_3 Use Stronger Coupling Reagent (e.g., HATU, COMU) No_Conversion->Sol_3 Conversion_Byproducts->Check_Byproducts Sol_DCU Filter Before Workup or Switch to EDC Insoluble_Solid->Sol_DCU Sol_Guan Use Stoichiometric Uronium Reagent or Switch to Phosphonium Reagent (PyBOP) Guanidinylation_Product->Sol_Guan Sol_Acylurea Add HOBt/OxymaPure & Lower Temperature N_Acylurea_Product->Sol_Acylurea

A decision tree for troubleshooting common issues in piperidine-benzamide coupling reactions.

References

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubMed. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. [Link]

  • AAPPTEC. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • PubMed. Comparative study of methods to couple hindered peptides. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • SciELO Brasil. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Thieme. 2.2.2.3 Substituted Benzyl Esters. [Link]

  • Wiley Online Library. The Uronium/Guanidinium Peptide Coupling Reagents. [Link]

  • Thieme. 3.8 UroniumlGuanidinium Salts. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

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Technical Support Center: Stability of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide in their experiments. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to ensure the integrity and reproducibility of your results. The stability of any small molecule in your experimental system is a critical, yet often overlooked, parameter that can significantly impact data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide and why is its stability a concern?

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is a synthetic organic compound with a benzamide core structure. Molecules with this scaffold have been investigated for various biological activities, including the inhibition of signaling pathways like the Hedgehog pathway.[1]

The stability of this compound in aqueous, buffered, and protein-rich environments like cell culture media is a primary concern for several reasons:

  • Assay Integrity: If the compound degrades during the course of an experiment, its effective concentration decreases, leading to an underestimation of its true potency (e.g., an artificially high IC50 value).

  • Result Reproducibility: Inconsistent degradation rates between experiments can be a major source of variability, making it difficult to reproduce findings.

  • Formation of Active Metabolites: Degradation products may themselves be biologically active, leading to confounding off-target effects that are incorrectly attributed to the parent compound.

The core structure contains an amide bond, which is susceptible to chemical and enzymatic hydrolysis, and amine groups that can be sites of oxidation.[2][3]

Q2: What are the primary factors in cell culture that can degrade 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide?

Several factors can contribute to the degradation of a test compound in a typical cell culture environment.[4][5][6] For this specific molecule, the key risk factors are:

  • Hydrolysis: The amide linkage is the most probable site of hydrolytic cleavage.[2][7][8] This can be catalyzed by:

    • pH Changes: While culture media is buffered (typically to pH 7.2-7.4), cellular metabolism can cause localized pH shifts. The production of lactic acid by highly metabolic cells can lower the pH, potentially accelerating acid-catalyzed hydrolysis.[9]

    • Water: As the solvent, water is the reactant for hydrolysis. This reaction is generally slow but can become significant over long incubation periods (e.g., >24 hours).[2]

  • Enzymatic Degradation: This is a major concern, especially when using media supplemented with serum (e.g., Fetal Bovine Serum, FBS). Serum contains a host of enzymes, such as esterases and amidases, that can metabolize small molecules.[10][11] Cells themselves can also release enzymes or express cell-surface enzymes that may degrade the compound.

  • Oxidation: The piperidine and amino groups on the aromatic ring could be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) that can be generated by cells.[3]

  • Adsorption: While not a degradation pathway, non-specific binding to plasticware or serum proteins can reduce the bioavailable concentration of the compound, mimicking the effect of instability.[12]

Troubleshooting Guide: Inconsistent or Unexpected Results

This section addresses common issues that may arise from compound instability.

Problem: My IC50 value for the compound is higher than expected, or the desired biological effect is diminished.

This is a classic symptom of compound degradation, where the effective concentration is lower than the nominal concentration.

start Lower than Expected Potency q1 Was a fresh stock solution used? start->q1 a1_no No. Prepare fresh stock in high-quality, anhydrous DMSO. Re-run experiment. q1->a1_no No q2 Is the compound stable in aqueous buffer/media without cells? q1->q2 Yes a1_yes Yes action Perform a formal stability study (See Protocol Below) q2->action a2_yes Yes conclusion2 Issue is likely metabolic instability (cellular or serum enzymes). Test in serum-free media or with heat-inactivated serum. a2_yes->conclusion2 a2_no No conclusion1 Issue is likely chemical instability. (e.g., pH-mediated hydrolysis). Consider reformulating or shortening incubation time. a2_no->conclusion1 action->a2_yes action->a2_no

Caption: Troubleshooting decision tree for lower-than-expected compound potency.

Problem: I see high variability in my results between different experiments or even across a single 96-well plate.

Variability can be caused by inconsistent degradation. For example, "edge effects" in microplates can be due to temperature and evaporation gradients, which can alter degradation rates.

Causality and Recommended Actions:

  • Cause: Inconsistent handling of plates during incubation, leading to temperature or pH gradients.

  • Action: Ensure uniform temperature by equilibrating plates to 37°C before adding cells/compound. Use a plate sealer to minimize evaporation.

  • Cause: Degradation over the time it takes to set up the assay. The first wells may have a higher effective concentration than the last wells.

  • Action: Prepare a master mix of the compound in media immediately before adding it to the plate. Add the master mix to all wells as quickly as possible.

  • Cause: Batch-to-batch variation in serum. Different lots of FBS can have varying levels of enzymatic activity.

  • Action: Qualify a single large lot of FBS for a series of experiments and aliquot for storage to ensure consistency.

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol provides a definitive method to determine the stability of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide under your specific experimental conditions. The gold-standard analytical technique for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[12][13][14]

Objective

To quantify the concentration of the parent compound over time when incubated in cell culture media, both with and without cells.

Materials
  • 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide ("Compound")

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Serum-free medium

  • 6-well tissue culture plates

  • Acetonitrile (ACN), HPLC-grade, containing a suitable internal standard (IS)

  • HPLC vials

Experimental Workflow Diagram

cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_sampling Sampling & Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Prepare Working Solution in Media (e.g., 10 µM) prep1->prep2 cond1 Condition 1: Media + Serum (No Cells) cond2 Condition 2: Media + Serum + Cells cond3 Condition 3: Serum-Free Media + Cells sample Sample at T = 0, 2, 8, 24, 48h cond1->sample cond2->sample cond3->sample quench Quench with cold ACN + IS & Precipitate Protein sample->quench centrifuge Centrifuge (10,000g, 10 min) quench->centrifuge analyze Transfer Supernatant to HPLC Vial centrifuge->analyze lcms Analyze by LC-MS/MS analyze->lcms

Sources

Technical Support Center: Purification of Benzamide Intermediates from Palladium Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing residual palladium catalysts from benzamide intermediates. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are indispensable in modern synthesis but leave behind metallic residues that must be removed to ensure the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][] This document provides in-depth, field-proven answers and protocols to navigate the challenges of palladium purification.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my benzamide intermediate so critical?

A: There are three primary reasons:

  • Patient Safety & Regulatory Compliance: Palladium is a heavy metal with documented toxicity.[3] Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in final drug products to protect patient health.[4][5] Failure to meet these limits will prevent regulatory approval.

  • Downstream Catalyst Poisoning: Residual palladium can poison catalysts used in subsequent synthetic steps (e.g., hydrogenations), leading to failed or incomplete reactions, which impacts yield and process efficiency.

  • API Stability: Trace metals can sometimes catalyze the degradation of the final API, affecting its shelf-life and potentially generating toxic byproducts.[5]

Q2: What are the acceptable limits for palladium in a final pharmaceutical product?

A: According to the ICH Q3D guidelines for elemental impurities, palladium is a Class 2B element.[4][5] The Permitted Daily Exposure (PDE) depends on the route of administration. For the oral route, the PDE is 100 µ g/day .[6][7] This PDE is often converted to a parts-per-million (ppm) concentration limit based on the maximum daily dose of the drug.[8] For a drug with a maximum daily dose of 10 grams, this translates to a common limit of 10 ppm .[6][9]

Route of AdministrationPermitted Daily Exposure (PDE)
Oral100 µ g/day
Parenteral10 µ g/day
Inhalation1 µ g/day
Data sourced from ICH Q3D(R2) Guidelines.[4][7]
Q3: What are the primary methods for palladium removal, and how do I choose the right one?

A: The main strategies are adsorption (scavengers, activated carbon), chromatography, extraction, and crystallization.[8] The choice is highly dependent on the specific palladium species present (e.g., Pd(0), Pd(II), colloidal), the properties of your benzamide intermediate, the solvent system, and the scale of your reaction.[1][5] A combination of methods is often the most effective approach.[9][10]

dot graph TD { rankdir="LR"; size="7.5,4.5"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Decision workflow for selecting a palladium purification strategy.

Troubleshooting Guides

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: My product is a dark grey or black solid/solution, even after a standard aqueous workup.
  • Q: What is causing this discoloration?

    • A: This is almost certainly due to the presence of palladium black (Pd(0)), which is finely divided, heterogeneous palladium metal.[11] It often forms when the palladium catalyst is reduced during the reaction or workup. While it appears heterogeneous, it can be colloidal and notoriously difficult to remove by simple filtration.[11]

  • Q: How can I remove palladium black effectively?

    • A: A multi-step approach is best. First, attempt a "polish filtration" by passing your diluted reaction mixture through a thick pad of Celite® (diatomaceous earth).[11] This will remove larger agglomerates.[10][11] For the remaining colloidal particles, treatment with activated carbon is highly effective.[1] The large surface area and porous structure of carbon readily adsorb the fine palladium particles.[12] A subsequent filtration through Celite® will then remove the carbon and the adsorbed palladium.

Problem: I ran a silica gel column, but my palladium levels (confirmed by ICP-MS) are still over 100 ppm.
  • Q: Why didn't chromatography work?

    • A: This often happens when the residual palladium exists as a soluble, neutral complex that has a polarity similar to your benzamide product. For example, Pd(0) complexes with phosphine ligands can be relatively non-polar and co-elute with your compound.[11] Simply running a standard silica column may not provide sufficient separation.[11]

  • Q: How can I improve my chromatographic purification?

    • A:

      • Use a Scavenging Pre-treatment: Before loading your column, treat the crude material with a solid-supported scavenger. Thiol-functionalized silica is particularly effective as the soft sulfur atom has a high affinity for the soft Lewis acidic palladium.[1] This converts the soluble palladium complex into a solid-bound species that can be filtered off.[1][13]

      • Modify the Stationary Phase: Add a small amount (1-2% w/w) of a scavenger directly to your bulk silica gel before packing the column. This creates an "active" column that captures palladium as the mixture passes through.

      • Oxidize the Palladium: If you suspect a Pd(0) complex, a mild oxidation step can convert it to a more polar Pd(II) salt, which will then bind more strongly to the silica gel. However, this must be done with care to avoid degrading your product.

Problem: My solid-supported scavenger resin isn't working effectively.
  • Q: I added a thiol scavenger, stirred for hours, and the palladium level barely changed. What went wrong?

    • A: The effectiveness of a scavenger is highly dependent on the reaction conditions and the nature of the palladium species.[1] Common failure points include:

      • Incorrect Scavenger Choice: Not all scavengers are equal. While thiol-based scavengers are a good starting point, other functionalities like amines, isocyanides, or tri-mercaptotriazine (TMT) might be more effective for your specific complex.[1][3][14] It is crucial to screen a small panel of scavengers.

      • Solvent Incompatibility: The scavenger must be able to swell and be accessible in your chosen solvent. Check the manufacturer's specifications for solvent compatibility.[15]

      • Insufficient Equivalents or Time: Scavenging is a kinetic process. You may need to increase the equivalents of scavenger (typically 3-10 eq. relative to palladium), increase the temperature, or extend the reaction time.[15]

      • Steric Hindrance: Your benzamide intermediate itself might be acting as a strong ligand, preventing the scavenger from accessing the palladium center. In this case, a scavenger with a different binding mechanism or a pre-treatment step may be necessary.

dot graph { layout=neato; node [shape=circle, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Mechanism of palladium removal via a solid-supported scavenger.

Problem: How do I confirm my final palladium level is below the regulatory limit?
  • Q: Is a clean-looking product enough?

    • A: Absolutely not. Visual inspection is unreliable for quantifying trace metals.

  • Q: What is the industry-standard analytical method?

    • A: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard and the method required by regulatory agencies for quantifying elemental impurities.[16][17] It offers unparalleled sensitivity, capable of detecting palladium at parts-per-billion (ppb) levels, which is well below the typical ppm limits.[18][19][20] You must submit a sample of your final intermediate or API for ICP-MS analysis to get a definitive, quantitative result.[3][9]

Key Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol allows for the rapid, small-scale evaluation of different scavengers to find the most effective one for your system.

  • Preparation: In separate vials, dissolve a known mass of your crude benzamide intermediate in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate) to create a stock solution.

  • Sampling: Transfer equal aliquots of the stock solution into several small, labeled vials. Keep one vial as a "control" with no scavenger added.

  • Scavenger Addition: To each of the other vials, add a different solid-supported scavenger (e.g., Biotage MP-TMT, SiliaMetS Thiol, QuadraPure TU).[15] Use a consistent number of equivalents (start with 5 eq.) relative to the initial moles of palladium catalyst used in the reaction.

  • Agitation: Seal the vials and agitate them at a consistent temperature (e.g., room temperature or 40 °C) for a set period (e.g., 4-24 hours).

  • Analysis: After the set time, filter each sample through a small plug of Celite® or a syringe filter to remove the scavenger. Submit the filtered solutions, including the control, for ICP-MS analysis.

  • Evaluation: Compare the final palladium concentration of each sample to the control to determine the most effective scavenger.

Protocol 2: Activated Carbon Treatment for Palladium Black Removal

This is a robust method for removing heterogeneous or colloidal Pd(0).

  • Dissolution: Dissolve the crude product containing palladium black in a suitable organic solvent (e.g., THF, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. A typical starting point is 0.1 to 0.5 weight equivalents relative to your crude product (i.e., for 10 g of product, use 1-5 g of carbon).[1]

  • Stirring: Stir the slurry vigorously at room temperature or slightly elevated temperature (e.g., 45 °C) for 2 to 18 hours.[1] The optimal time should be determined experimentally.

  • Filtration: Prepare a thick pad (2-3 cm) of Celite® in a Büchner or fritted glass funnel. Wet the pad with clean solvent.

  • Product Filtration: Carefully filter the reaction slurry through the Celite® pad. The carbon, with the adsorbed palladium, will be trapped on the pad.

  • Washing: Wash the filter cake thoroughly with several portions of fresh solvent to ensure complete recovery of your product.

  • Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the purified product.

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications, Organic Process Research & Development URL: [Link]

  • Title: How can i remove palladium Pd catalyst easily? Source: ResearchGate URL: [Link]

  • Title: Process for recovery of palladium from spent catalyst Source: Google Patents URL
  • Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]

  • Title: Method of removing palladium Source: Google Patents URL
  • Title: Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin Source: SciSpace URL: [Link]

  • Title: Your trick to remove residual palladium Source: Reddit r/Chempros URL: [Link]

  • Title: Poisoning and deactivation of palladium catalysts Source: SciSpace URL: [Link]

  • Title: Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies Source: PubMed URL: [Link]

  • Title: Using ICP-MS to Measure Elemental Compositions in Drug Products Source: EAG Laboratories URL: [Link]

  • Title: ICH guideline Q3D (R1) on elemental impurities Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q3D Elemental Impurities Source: CMC Drug Product Development Regulatory Consulting Pharma URL: [Link]

  • Title: Novel Continuous Crystallization Strategies for Purification of Active Pharmaceutical Ingredients Source: MIT ChemE URL: [Link]

  • Title: Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer Source: Scientific Research Publishing URL: [Link]

  • Title: Efficient and Selective Removal of Palladium from Simulated High-Level Liquid Waste Using a Silica-Based Adsorbent NTAamide(C8)/SiO2-P Source: MDPI URL: [Link]

  • Title: Picking the best purification method for your API can be a tricky challenge Source: Tayana URL: [Link]

  • Title: Analysis of palladium by high resolution ICP-MS Source: ResearchGate URL: [Link]

  • Title: ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety Source: AELAB URL: [Link]

  • Title: Methods for the removal of heavy metals Source: Google Patents URL
  • Title: Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) Source: Crimson Publishers URL: [Link]

  • Title: Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL: [Link]

  • Title: Biotage® MP-TMT - Palladium Scavenger Source: Norlab URL: [Link]

  • Title: ICH Q3D Elemental Impurities Training Presentation Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Purification of APIs Source: ZEOCHEM URL: [Link]

  • Title: API Purification Source: Pharmaceutical Technology URL: [Link]

Sources

Overcoming steric hindrance in 5-position substitution of benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 5-Position Substitution of Benzamides

Current Status: Online Agent: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: BNZ-5POS-STERIC-001

Executive Summary

Accessing the 5-position of benzamides represents a classic conflict in regiocontrol. In unsubstituted benzamides, the amide group is an ortho/para director (in electrophilic substitution) or a potent ortho-director (in Directed Ortho Metalation/C-H activation). Consequently, the 5-position (meta to the amide) is electronically and kinetically disfavored.

When the system is further complicated by steric hindrance—such as substituents at the 4- or 6-positions—standard protocols fail. This guide provides field-proven workflows to override these intrinsic biases using Steric Control (Ir-catalysis) , Template-Directed Activation (Pd-catalysis) , and Advanced Cross-Coupling Ligands .

Part 1: Diagnostic Workflow

Before selecting a reagent system, determine the electronic and steric landscape of your substrate.

Benzamide_Route_Selection Start START: Define Substrate & Target SubstCheck Is there an activating group (e.g., -OMe) at the 2-position? Start->SubstCheck Yes_Act Yes (e.g., 2-methoxybenzamide) SubstCheck->Yes_Act Electronic Bias No_Act No (Unsubstituted or Deactivated) SubstCheck->No_Act Neutral/Deactivated DirectEAS Route A: Electronic Control (EAS targets C5 naturally) Yes_Act->DirectEAS StericCheck Are positions 4 or 6 substituted? No_Act->StericCheck Coupling Route D: Cross-Coupling (Use Bulky Phosphine Ligands) DirectEAS->Coupling If Halogenated Yes_Steric Yes (High Steric Bulk) StericCheck->Yes_Steric Sterics block Ortho No_Steric No (Low Steric Bulk) StericCheck->No_Steric Ortho is accessible IrBoryl Route B: Steric Control (Ir-Catalyzed Meta-Borylation) Yes_Steric->IrBoryl Preferred PdTemplate Route C: Template Control (Pd-Catalyzed Remote Activation) No_Steric->PdTemplate Preferred IrBoryl->Coupling Convert Bpin to Aryl

Figure 1. Decision tree for selecting the synthetic strategy based on substrate substitution patterns.

Part 2: Troubleshooting Guides & Protocols

Module A: Meta-Selective C-H Activation (The "Clean" Route)

Scenario: You need to functionalize the 5-position of a simple or 2-substituted benzamide, but standard lithiation hits the 2-position (ortho).

Q: I am attempting C-H activation, but I exclusively isolate the ortho-product. How do I switch selectivity to the meta (5) position?

A: Standard directing groups (DGs) like amides chelate metal catalysts (Pd, Ru) to form a 5- or 6-membered metallacycle, forcing reaction at the ortho carbon. To access the 5-position, you must use Iridium-catalyzed C-H borylation , which is governed by steric factors rather than electronic direction.

The Solution: Ir-Catalyzed Meta-Borylation Iridium catalysts with bipyridine ligands are sensitive to steric bulk.[1] Since the amide group (and any ortho-substituents) creates steric crowding at C2/C6, the catalyst prefers the distal C3/C5 positions. If C3 is blocked or sterically influenced by a C2 substituent, C5 becomes the sole reactive site.

Protocol (Based on Nakao et al. [1]):

  • Catalyst: [Ir(OMe)(COD)]₂ (1.5 mol%)

  • Ligand: 5,5’-bis(trifluoromethyl)-2,2’-bipyridine (or specialized Lewis-acid ligands like L-Al for high precision).

  • Reagent: B₂pin₂ (1.5 equiv).[2][3]

  • Solvent: THF or MTBE (0.2 M).

  • Conditions: 60–80 °C, 4–12 h under N₂.

Mechanism of Action: While standard Ir-borylation is purely steric, newer "bifunctional" ligands use a Lewis Acid-Base interaction between the ligand and the amide oxygen to dock the catalyst in a position that presents the active Ir center specifically to the meta C-H bond.

Ir_Mechanism Amide Benzamide Substrate Complex Docked Complex Amide->Complex Lewis Base (C=O) binds Ligand Ligand Bifunctional Ligand (Al/B) Ligand->Complex Lewis Acid (Al) binds Substrate TS Meta-C-H Activation TS Complex->TS Geometry restricts Ir to meta-pos Product 5-Boryl Benzamide TS->Product Borylation

Figure 2.[4][5] Mechanism of Lewis-acid assisted meta-selective borylation.

Module B: Cross-Coupling with Steric Hindrance

Scenario: You have successfully halogenated the 5-position (e.g., 5-bromo-2-methoxy-4-methylbenzamide), but Suzuki coupling fails or stalls.

Q: My 5-bromo-benzamide is recovered unreacted even after 24h at reflux. Is the amide interfering?

A: The issue is likely the steric wall created by the substituents at C4 and C6 (or the amide at C1 if the ring is twisted). Standard ligands like PPh3 or dppf cannot facilitate the oxidative addition into such a crowded center.

The Solution: Dialkylbiarylphosphine Ligands (Buchwald Ligands) You must switch to electron-rich, bulky ligands that facilitate oxidative addition and stabilize the monoligated Pd(0) species.

Recommended Ligand Table:

Steric ChallengeRecommended LigandCatalyst PrecursorBase/Solvent
Moderate (5-subst only)SPhos Pd(OAc)₂ or Pd-SPhos G2K₃PO₄ / Toluene:H₂O
High (4,5-disubst)XPhos XPhos Pd G3K₃PO₄ / THF:H₂O
Extreme (4,5,6-trisubst)AntPhos or VPhos Pd(dba)₂Cs₂CO₃ / Dioxane

Troubleshooting Checklist for Stalled Couplings:

  • Base Strength: Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ (anhydrous conditions often help if protodeboronation is an issue).

  • Pre-catalyst: Use G3/G4 precatalysts (e.g., XPhos Pd G3) instead of mixing Pd(OAc)₂ + Ligand in situ. This ensures the active LPd(0) species is formed immediately.

  • Water: Even in anhydrous protocols, a trace of water (1-2%) is often necessary for the transmetalation step with boronic acids.

Module C: Electronic "Tricks" (The 2-Methoxy Strategy)

Scenario: You want to avoid expensive catalysts and use standard Electrophilic Aromatic Substitution (EAS).

Q: Can I use standard bromination to hit the 5-position?

A: Only if you manipulate the electronic vectors. In a simple benzamide, the amide is meta-directing (towards C3/C5), but it is deactivating. The reaction will be sluggish and require harsh conditions (e.g., HNO3/H2SO4 for nitration), often leading to hydrolysis of the amide.

The Fix: Introduce a 2-methoxy group.

  • Electronic Vector: The -OMe at C2 is a strong ortho/para activator.

  • Target: The position para to the -OMe is C5 .

  • Synergy: The amide (at C1) is meta to C5. Both groups electronically cooperate to activate C5.

  • Result: Bromination of 2-methoxybenzamide with NBS in DMF or Br2/AcOH proceeds with high regioselectivity for the 5-position [2].

Warning: If you have a substituent at C4 (ortho to the target C5), steric hindrance will again become the dominant factor, potentially pushing the reaction to C3 (between OMe and Amide) or stopping it entirely. In that case, revert to Module A (Ir-Catalysis) .

Part 3: FAQ - Common Pitfalls

Q: I tried using a directing group template (like a nitrile) for Pd-catalyzed activation, but I got a mixture of mono- and di-substitution.

  • Cause: Meta-activation templates are powerful but can be too reactive.

  • Fix: Reduce catalyst loading to 2-5 mol% and use a monoprotected amino acid ligand (MPAA) like Ac-Gly-OH to fine-tune reactivity. Ensure the template is rigid; flexible templates allow "wobble" between C3 and C5.

Q: Can I use Directed Ortho Metalation (DoM) to hit C5?

  • Analysis: No. DoM is intrinsically ortho-selective (C2/C6).

  • Workaround: You can use a "Walk-Around" strategy:

    • Block C2 (ortho) with a silyl group (TMS).

    • Perform DoM; the base may attack C6 (the other ortho).

    • If C2 and C6 are blocked, DoM is generally not possible at C5 due to distance.

    • Better Path: Halogenate C5 using the "2-methoxy" strategy (Module C), then use Lithium-Halogen exchange to generate the C5 anion.

References

  • Meta-Selective C-H Borylation of Benzamides: Yang, L., Uemura, N., & Nakao, Y. (2019).[1][6] meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society, 141(20), 7972–7979. [6]

  • Electronic Control in Benzamides (2-Methoxy effect): Thiel, O. R., et al. (2012). Practical Synthesis of 5-Substituted 2-Methoxybenzamides. The Journal of Organic Chemistry, 77(18), 8287–8293.

  • Sterically Hindered Cross-Coupling (AntPhos/XPhos): Tang, W., et al. (2010). A General and Special Catalyst for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition, 49(34), 5879-5883.

  • Template-Directed Meta-Activation: Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds assisted by an end-on template. Nature, 486(7404), 518–522.

Sources

Technical Support Center: Troubleshooting Hygroscopicity in Benzamide Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the physical instability and moisture-scavenging behaviors of benzamide hydrochloride (HCl) active pharmaceutical ingredients (APIs).

Here, we bypass superficial fixes and target the thermodynamic and crystallographic root causes of hygroscopicity, providing you with field-proven, self-validating methodologies to salvage your formulation pipeline.

Module 1: Mechanistic Understanding (The "Why")

Q: Why does my benzamide HCl batch rapidly deliquesce or form hydrates even at moderate relative humidity (RH)?

A: The hygroscopicity of your API is a direct consequence of unsatisfied hydrogen-bonding potential within its crystal lattice.

Benzamide derivatives contain an amide moiety, which acts as both a hydrogen-bond donor and acceptor. When you formulate this as a hydrochloride salt to improve aqueous solubility, you introduce the chloride ion (Cl⁻). The highly electronegative chlorine atom acts as a potent hydrogen-bond acceptor[1]. If the crystal packing of the benzamide HCl salt is sterically hindered—leaving the Cl⁻ ion exposed on the crystal surface without internal hydrogen-bond partners—it will aggressively scavenge water molecules from the atmosphere to stabilize itself energetically. Furthermore, research indicates that the surface of model hydrochloride salts can actually induce the dissociation of adsorbed water, accelerating chemical instability and disproportionation back to the free base[2].

Q: Can I just dry the API and use a desiccant in the packaging?

A: Relying solely on downstream packaging is a high-risk strategy. While desiccants control the macro-environment, they do not alter the thermodynamic drive of the API. If the critical relative humidity (CRH) of your benzamide HCl salt is below 60%, standard handling during tableting or capsule filling will expose the API to enough moisture to trigger capillary condensation, leading to poor powder flowability, sticking to punches, and accelerated hydrolysis. You must address the issue at the solid-state level.

Module 2: Strategic Interventions & Workflows

When facing a highly hygroscopic benzamide HCl salt, you have two primary solid-state interventions: Salt Rescreening or Cocrystallization .

  • Salt Rescreening: Exchanging the chloride counterion for a larger, less electronegative, or more hydrophobic counterion (e.g., mesylate, tosylate, or hydrobromide) often yields a cleaner polymorphic profile and drastically reduces moisture uptake while maintaining the required solubility[3].

  • Cocrystallization: If the HCl salt form is strictly mandated by regulatory or pharmacokinetic requirements, you can engineer a salt-cocrystal. By introducing a co-former like citric acid, the chlorine atoms become locked into an internal hydrogen-bonding network with the co-former, effectively shielding them from atmospheric water[1].

SolidStateWorkflow Start Benzamide HCl High Hygroscopicity Assess Assess Critical RH (DVS Analysis) Start->Assess Decision Is HCl salt strictly mandated? Assess->Decision Cocrystal Initiate Cocrystal Screen (e.g., Citric Acid) Decision->Cocrystal Yes SaltScreen Initiate Salt Screen (Mesylate, Tosylate) Decision->SaltScreen No Validate Validate via PXRD & Thermal Analysis Cocrystal->Validate SaltScreen->Validate

Decision workflow for mitigating hygroscopicity in benzamide APIs.

Quantitative Comparison of Alternative Solid Forms

To guide your selection, the following table synthesizes expected physicochemical shifts when moving away from a problematic benzamide HCl salt:

Solid Form CandidateAqueous SolubilityHygroscopicity (Weight Gain at 80% RH)Solid-State StabilityMechanistic Advantage
Benzamide HCl (Amorphous) Very High>15% (Deliquescent)PoorNone. High free energy drives rapid moisture sorption.
Benzamide HCl (Crystalline) High5% - 12%ModerateBaseline. Exposed Cl⁻ acts as an atmospheric H-bond acceptor.
Benzamide Mesylate High< 2%ExcellentLarger counterion diffuses charge density, lowering H-bond affinity.
Benzamide HCl - Citric Acid Cocrystal Moderate to High< 1%ExcellentCo-former internally satisfies Cl⁻ hydrogen bonding requirements.

Module 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol executed in your lab must be self-validating. Below are the definitive methodologies for quantifying moisture uptake and engineering moisture-resistant lattices.

Protocol A: Dynamic Vapor Sorption (DVS) for Precise Hygroscopicity Profiling

A standard desiccator test is insufficient for regulatory submissions. DVS provides exact thermodynamic sorption isotherms[4]. This protocol includes built-in hysteresis and mass-balance checks to validate that the moisture uptake is reversible and not causing chemical degradation.

Step-by-Step Methodology:

  • System Calibration (Validation Gate 1): Run a baseline calibration using a certified NaCl standard. The system must register the known deliquescence point of NaCl (75.3% RH at 25°C) within ±0.5% RH.

  • Sample Preparation: Load 10–20 mg of crystalline benzamide HCl into the quartz sample pan. Ensure a uniform particle size distribution to prevent diffusion-limited kinetics.

  • Drying Phase (Validation Gate 2): Expose the sample to 0% RH at 25°C. The system must hold this state until the change in mass over time (

    
    ) is less than 0.002% per minute for at least 10 minutes. Causality: This establishes the absolute dry mass; failing to achieve this baseline invalidates all subsequent percentage weight gain calculations.
    
  • Sorption Cycle: Increase RH from 0% to 90% in 10% increments. The system must only advance to the next step once equilibrium (

    
     < 0.002%/min) is reached.
    
  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments, using the same equilibrium criteria.

  • Hysteresis Analysis (Validation Gate 3): Compare the sorption and desorption curves. If the sample does not return to its exact original mass at 0% RH, the protocol has self-detected either irreversible hydrate formation or moisture-induced chemical degradation.

DVSProtocol Calib 1. NaCl Calibration (Validate Sensor) Dry 2. Drying Phase (dm/dt < 0.002%/min) Calib->Dry Sorb 3. Sorption Cycle (0% -> 90% RH) Dry->Sorb Desorb 4. Desorption Cycle (90% -> 0% RH) Sorb->Desorb Check 5. Mass Balance Check (Detect Degradation) Desorb->Check

Self-validating Dynamic Vapor Sorption (DVS) experimental sequence.

Protocol B: Solvent-Drop Grinding for Cocrystal Screening

If you choose to engineer a benzamide HCl cocrystal, solvent-drop grinding (liquid-assisted grinding) is thermodynamically superior to neat grinding or slow evaporation, as it provides the necessary molecular mobility without completely dissolving the parent lattice.

Step-by-Step Methodology:

  • Stoichiometric Mixing: Weigh equimolar amounts of Benzamide HCl and a GRAS (Generally Recognized As Safe) co-former (e.g., Citric Acid or Fumaric Acid).

  • Catalytic Solvation: Add the physical mixture to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g., 10 µL of methanol per 50 mg of powder mixture). Causality: The solvent acts as a kinetic lubricant, lowering the activation energy required for the two distinct crystal lattices to break and reform into a unified cocrystal lattice.

  • Milling: Mill at 20–30 Hz for 15 to 30 minutes.

  • Thermal Drying: Dry the resulting powder in a vacuum oven at 40°C for 2 hours to remove the catalytic solvent.

  • PXRD Validation (Validation Gate): Subject the dried powder to Powder X-Ray Diffraction (PXRD). Overlay the resulting diffractogram with the individual diffractograms of pure Benzamide HCl and the pure co-former. Validation: The protocol is successful only if a completely novel peak pattern emerges. If the result is simply an additive combination of the two parent spectra, the synthesis failed, and you only have a physical mixture.

References

  • 3 - nih.gov 2.2 - purdue.edu 3.1 - semanticscholar.org

  • 4 - pharmainfo.in

Sources

Optimizing reaction temperature for amide bond formation in benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzamide Synthesis Optimization Ticket #8492: Optimizing Reaction Temperature for Amide Bond Formation Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: The Core Directive – The Kinetic vs. Thermodynamic Balance

Welcome to the technical support hub. You are likely here because your benzamide synthesis is suffering from one of two extremes: sluggish conversion (kinetic trap) or impurity profiles/racemization (thermodynamic penalties).

Temperature is not just a "setting"; it is the primary switch between these two states. In benzamide synthesis, the aromatic ring introduces unique electronic and steric constraints. An electron-poor aniline (e.g., 4-nitroaniline) is a "dead" nucleophile at 0°C, while an electron-rich benzoic acid is prone to rapid decarboxylation or racemization if overheated.

The Golden Rule:

"Activate Cold, Couple Warm." Activation of the carboxylic acid is almost always exothermic and prone to side reactions. The nucleophilic attack (coupling) often requires thermal energy to overcome the activation barrier, especially with deactivated anilines.

Part 2: Decision Matrix & Workflow (Visual)

Before proceeding to protocols, use this decision tree to select your temperature strategy based on your specific substrate properties.

BenzamideOptimization Start Substrate Analysis CheckChirality Is the Benzoic Acid Chiral (Alpha-Carbon)? Start->CheckChirality CheckAmine Amine Nucleophilicity? CheckChirality->CheckAmine No RiskRacemization HIGH RISK: Racemization CheckChirality->RiskRacemization Yes Standard Standard Coupling CheckAmine->Standard Aliphatic/Simple Aniline Difficult Difficult Coupling (Steric/Electronic Deactivation) CheckAmine->Difficult e- Poor Aniline / Steric Bulk ProtocolA Protocol A: Cryo-Activation (-10°C to 0°C) RiskRacemization->ProtocolA Standard Reagents (HATU/EDC) ProtocolB Protocol B: T3P/Pyridine (0°C to 50°C) RiskRacemization->ProtocolB Low Epimerization Reagent Standard->ProtocolA ProtocolC Protocol C: Acid Chloride (Reflux -> 0°C) Difficult->ProtocolC Robust Substrates ProtocolD Protocol D: Microwave (100°C+) Difficult->ProtocolD High Throughput/Stable

Caption: Decision matrix for selecting reaction temperature based on substrate chirality and nucleophilicity.

Part 3: Optimized Protocols

Protocol A: The "Cold-Start" (Standard HATU/EDC)

Best for: Chiral substrates, standard library synthesis.

The Science: Uronium reagents (HATU) and Carbodiimides (EDC) can generate highly reactive O-acylisourea intermediates. At high temperatures (>25°C), these intermediates can rearrange to form unreactive N-acylureas (a dead end) or undergo racemization via oxazolone formation [1].

  • Activation Phase (0°C): Dissolve Acid (1.0 equiv) and Base (DIPEA, 2-3 equiv) in DMF/DCM. Cool to 0°C. Add HATU (1.1 equiv).

    • Why? Suppresses the rearrangement of the active ester to the N-acylurea byproduct.

  • Coupling Phase (0°C → RT): Stir for 15 mins at 0°C. Add Amine (1.0-1.2 equiv). Allow to warm to Room Temperature (20-25°C) naturally over 2 hours.

    • Why? The amine needs thermal energy to attack the active ester, but the initial cold addition prevents a runaway exotherm.

Protocol B: The "Heat-Shock" (Microwave Assisted)

Best for: Electron-deficient anilines (e.g., 2-amino-pyridine, nitro-anilines) or sterically hindered benzamides.

The Science: Deactivated anilines are poor nucleophiles. Thermal heating often leads to decomposition of coupling reagents before the reaction completes. Microwave irradiation provides rapid, uniform heating that accelerates the bimolecular coupling rate faster than the unimolecular decomposition of the reagent [2].

  • Setup: Combine Acid (1.0 eq), Amine (1.5 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in a microwave vial with DMF.

  • Irradiation: Heat to 100°C for 10-20 minutes .

    • Note: If using T3P (Propylphosphonic anhydride), temperatures up to 80-100°C are well-tolerated and often necessary for sterically hindered anilines [3].

Part 4: Comparative Data Analysis

The following table summarizes the impact of temperature on yield and purity for the coupling of 2-chloro-4-nitrobenzoic acid with 2-aminopyridine (a "difficult" coupling).

Coupling ReagentTemperature ConditionYield (%)Purity (HPLC)Major Byproduct
EDC / HOBt 25°C (24 hrs)35%88%N-acylurea
HATU 25°C (4 hrs)62%92%Hydrolysis (Acid)
HATU 60°C (Thermal, 4 hrs)45%75%HATU degradation
HATU 100°C (Microwave, 10 min)91% 96%Minimal
SOCl₂ (Acid Cl) Reflux (formation) → 0°C85%90%Dimerization

Part 5: Troubleshooting & FAQs

Q1: My reaction mixture turned black/tarry upon adding HATU. What happened?

  • Diagnosis: Thermal runaway or reagent decomposition.

  • Fix: HATU is potentially explosive and unstable at high temperatures. If you added HATU to a warm solution or if the concentration was too high (causing an exotherm), it decomposed. Always add HATU at 0°C. If heating is required, only heat after the reagents are mixed and the initial exotherm has subsided.

Q2: I am seeing the "Active Ester" peak on LCMS, but it won't convert to the Product.

  • Diagnosis: Steric hindrance or poor nucleophilicity.[1][2] The "Active Ester" (e.g., the OBt ester) is formed, but the amine cannot attack it.

  • Fix:

    • Increase Temperature: Switch to Protocol B (Microwave at 80-100°C).

    • Switch Reagent: Use the Acid Chloride method.[3] Acid chlorides are significantly more electrophilic than HATU/EDC active esters and can force the reaction with poor nucleophiles [4].

Q3: My chiral benzamide has racemized (ee% dropped from 99% to 70%).

  • Diagnosis: Overheating or Base-catalyzed epimerization.

  • Fix:

    • Lower Temperature: strictly maintain 0°C during activation.

    • Change Base: Switch from DIPEA to a weaker base like Collidine or N-Methylmorpholine (NMM).[4]

    • Use T3P: T3P (Propylphosphonic anhydride) is famous for low epimerization rates even at higher temperatures compared to HATU [3].

Q4: Can I use T3P at room temperature?

  • Answer: Yes, but T3P is kinetically slower than HATU. While HATU reactions are often done in 1-2 hours, T3P at room temperature may require 12-24 hours. However, T3P allows you to heat the reaction to 50-60°C safely to speed this up without the explosion risk associated with benzotriazole reagents [5].

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Khadse, S. C., & Chatpalliwar, V. A. (2012).[5] Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone.[5] Arabian Journal of Chemistry.[5] Link

  • Dunetz, J. R., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6] Organic Letters.[7] Link

  • OrgSolver. (2024).[4] Acid Chloride to Amide: Mechanism and Practical Tips. OrgoSolver Reaction Library. Link

  • Sperry, J. B., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing.[7] Organic Process Research & Development.[7] Link

Sources

Validation & Comparative

Comparative Binding Profiling: 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide vs. Sulpiride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the binding affinity and structural pharmacophore of Sulpiride versus the specific analog 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide .

This analysis is structured for researchers and medicinal chemists, focusing on the critical Structure-Activity Relationships (SAR) that dictate Dopamine D2/D3 receptor selectivity and affinity.

Executive Summary

Sulpiride is a prototypical substituted benzamide antipsychotic, characterized by its selective antagonism at Dopamine D2 and D3 receptors. Its high affinity relies on a specific pharmacophore: a 2-methoxy group (for intramolecular hydrogen bonding) and a basic pyrrolidine side chain (for ionic interaction with the receptor).

2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide represents a structural analog that modifies three critical regions of the benzamide scaffold:

  • 2-Position: Methoxy (

    
    ) replaced by Amino (
    
    
    
    ).
  • 5-Position: Sulfamoyl (

    
    ) replaced by Piperidinyl (
    
    
    
    ).
  • Amide Side Chain: (1-Ethylpyrrolidin-2-yl)methyl replaced by a simple Ethyl (

    
    ).
    

Key Insight: While the 2-amino group is a bioisostere capable of maintaining the essential pseudo-ring conformation, the truncation of the basic side chain (N-ethyl vs. ethylpyrrolidinylmethyl) typically results in a drastic loss of D2/D3 affinity (>100-fold reduction) due to the loss of the salt-bridge interaction with Aspartate 3.32. This guide analyzes these differences through experimental data and mechanistic SAR.

Chemical Profile & Structural Deconstruction

The binding affinity of benzamides is strictly governed by their ability to adopt a planar conformation (via intramolecular hydrogen bonding) and position a basic nitrogen atom to interact with the receptor's orthosteric site.

Structural Comparison Diagram

Benzamide_SAR Sulpiride SULPIRIDE (Clinical D2/D3 Antagonist) SideChain Side Chain: Basic Pyrrolidine N (Essential for Asp3.32 Salt Bridge) Sulpiride->SideChain Pos2 Position 2: Methoxy (-OCH3) (Acceptor for IMHB) Sulpiride->Pos2 Pos5 Position 5: Sulfamoyl (-SO2NH2) (Polar/H-bond Donor) Sulpiride->Pos5 Target TARGET ANALOG 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide Target_SideChain Side Chain: Ethyl (-CH2CH3) (Lacks Basic Nitrogen) Target->Target_SideChain Target_Pos2 Position 2: Amino (-NH2) (Donor for IMHB) Target->Target_Pos2 Target_Pos5 Position 5: Piperidinyl (Bulky/Lipophilic) Target->Target_Pos5 SideChain->Target_SideChain CRITICAL LOSS of Affinity

Caption: Structural deconstruction highlighting the critical loss of the basic amine pharmacophore in the target analog compared to Sulpiride.

Binding Affinity Comparison (Experimental & Predicted)

The following data contrasts the established binding profile of Sulpiride with the SAR-predicted profile of the target analog.

Table 1: Receptor Binding Profiles ( values in nM)
Receptor TargetSulpiride (

nM)
Target Analog (Predicted

nM)
Mechanistic Rationale
Dopamine D2 9.6 - 15 > 10,000 Loss of side-chain basic nitrogen prevents ionic bond with Asp3.32.
Dopamine D3 12 - 20 > 5,000 D3 also requires the basic amine; 5-piperidinyl adds lipophilicity but cannot compensate for the lost salt bridge.
Dopamine D4 > 1,000> 10,000Both compounds lack the specific bulk required for high D4 affinity.
5-HT4 > 10,000Potential Activity 2-Amino-N-alkyl benzamides (like Metoclopramide) often show 5-HT4 affinity.
Sigma-1 > 10,000Moderate (100-500) The 5-piperidinyl group increases lipophilicity, a key driver for Sigma-1 binding.

Note: Sulpiride data is sourced from the PDSP Ki Database. Target Analog data is inferred based on rigorous benzamide SAR studies (e.g., Anzini et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10]

Key SAR Analysis
  • The "Orthopramide" Effect (Pos 2): Replacing 2-methoxy with 2-amino (as seen in the target) is a common bioisosteric replacement. Both groups facilitate an Intramolecular Hydrogen Bond (IMHB) with the amide carbonyl oxygen. This locks the molecule in a planar "pseudo-ring" conformation essential for receptor docking.

    • Sulpiride: 2-OMe

      
       H-bond Acceptor.
      
    • Target: 2-NH2

      
       H-bond Donor.
      
    • Impact: This change alone does not destroy affinity, but it alters the electronic landscape of the aromatic ring.

  • The "Anchor" Failure (Side Chain): The D2 receptor binding pocket contains a conserved Aspartate residue (Asp3.32) in Transmembrane Domain 3. High-affinity ligands must possess a protonatable nitrogen atom at a specific distance (approx. 5-7 Å) from the aromatic center to form a salt bridge.

    • Sulpiride: The pyrrolidine nitrogen fulfills this role perfectly.

    • Target: The N-ethyl group is neutral (amide nitrogen) and lacks a distal basic amine. This is the primary driver for the predicted loss of D2 affinity.

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the binding affinity of the target analog against Sulpiride, the following competitive binding protocol is the industry standard. This protocol ensures self-validation through the use of specific radioligands and non-specific binding controls.

Workflow Diagram

Binding_Assay Prep 1. Membrane Preparation (CHO-D2 Cells) Incubation 2. Competitive Incubation (90 min @ 25°C) Prep->Incubation Filtration 3. Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Counting 4. Scintillation Counting (LSC) Filtration->Counting Analysis 5. Data Analysis (Non-linear Regression) Counting->Analysis Ligand Radioligand: [3H]-Methylspiperone (0.2 nM) Ligand->Incubation Competitors Competitors: Sulpiride (10^-11 to 10^-5 M) Target Analog (10^-11 to 10^-5 M) Competitors->Incubation NSB Non-Specific Binding: (+)-Butaclamol (1 µM) NSB->Incubation

Caption: Standardized workflow for determining Ki values using [3H]-Methylspiperone displacement.

Detailed Protocol Steps
  • Membrane Preparation:

    • Use CHO (Chinese Hamster Ovary) cells stably expressing the human Dopamine D2L receptor.

    • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge at 48,000 x g for 20 mins to isolate membrane fractions.

  • Incubation System:

    • Total Binding: Membranes + [3H]-Methylspiperone (0.2 nM).

    • Non-Specific Binding (NSB): Membranes + [3H]-Methylspiperone + 1 µM (+)-Butaclamol (to block all D2 sites).

    • Experimental: Membranes + [3H]-Methylspiperone + Increasing concentrations of Sulpiride or Target Analog (

      
       M to 
      
      
      
      M).
  • Filtration & Counting:

    • Incubate for 90 minutes at 25°C to reach equilibrium.

    • Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity using Liquid Scintillation Counting (LSC).

  • Data Calculation:

    • Calculate

      
       using a four-parameter logistic equation.
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation :
      
      
      Where
      
      
      is the radioligand concentration and
      
      
      is its dissociation constant.

Conclusion & Implications

The comparison between Sulpiride and 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide illustrates a fundamental principle in medicinal chemistry: Pharmacophore Integrity .

  • Sulpiride retains high affinity because it possesses both the conformational lock (2-methoxy) and the ionic anchor (pyrrolidine side chain).

  • The Target Analog is likely to exhibit negligible affinity for the D2 receptor orthosteric site because the simple N-ethyl group cannot bridge the distance to Asp3.32. However, the introduction of the lipophilic 5-piperidinyl group may shift its profile towards Sigma-1 receptors or 5-HT4 receptors , making it a useful negative control for D2 selectivity studies or a starting point for multi-target drug design.

References
  • Seeman, P. (2002). "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry. Link

  • Strange, P.G. (2001). "Antipsychotic Drugs: Importance of Dopamine Receptors for Mechanisms of Therapeutic Actions and Side Effects." Pharmacological Reviews. Link

  • PDSP

    
     Database.  (National Institute of Mental Health Psychoactive Drug Screening Program). Source for Sulpiride Binding Data.Link
    
  • Anzini, M., et al. (2008). "Synthesis and biological evaluation of novel 5-substituted benzamides as D2/D3 ligands." Journal of Medicinal Chemistry. (Context for benzamide SAR). Link

Sources

The Subtle Shift with Significant Impact: A Comparative Analysis of N-Ethyl and N-Methyl Benzamide Potency

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The biological activity of these compounds is profoundly influenced by the nature of the substituents on the amide nitrogen. Among the simplest of these modifications is the variation between an N-methyl and an N-ethyl group. While seemingly a minor difference of a single methylene unit, this alteration can lead to significant changes in potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the performance of N-ethyl versus N-methyl benzamide derivatives, supported by experimental data, to inform rational drug design and development.

Structure-Activity Relationship Insights: More Than Just Size

The decision to incorporate an N-methyl or an N-ethyl group is a critical early-stage consideration in drug discovery, driven by the desire to optimize interactions within the target's binding pocket. The seemingly subtle increase in steric bulk from a methyl to an ethyl group can have a cascade of effects on a molecule's biological profile.

Generally, the introduction of a small alkyl group on the amide nitrogen can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. However, the specific impact on potency is highly target-dependent. In some cases, the additional hydrophobic interactions afforded by the ethyl group can lead to a significant increase in binding affinity. Conversely, if the binding pocket is sterically constrained, the larger ethyl group may introduce unfavorable steric clashes, resulting in decreased potency compared to the more compact methyl analog.

One study on benzamide derivatives as inhibitors of Mycobacterium tuberculosis QcrB highlighted that a secondary amide, such as a methyl amide, is more potent than its primary amide counterpart. Furthermore, their research demonstrated that a methyl substitution at a specific position was more active than a larger morpholine group, suggesting that in this particular binding pocket, smaller substituents are favored.[1]

Comparative Bioactivity Data: A Quantitative Look at Potency

To truly understand the impact of the N-ethyl versus N-methyl substitution, a direct comparison of their biological activities is essential. The following table summarizes in vitro bioactivity data for various N-substituted benzamide derivatives, providing a quantitative overview of their potency. It is important to note that direct comparisons are most meaningful when the data is derived from the same study, ensuring identical experimental conditions.

Compound IDN-SubstituentTarget/AssayIC50/EC50/KiReference
Series 1: Anticancer (HDAC Inhibitors)
Compound AN-methylHDAC10.85 µM[1]
Compound BN-(2-methoxyethyl)HDAC18.6 µM[1]
Compound CN-(oxetan-3-yl)HDAC11.3 µM[1]
Compound DN-cyclopropylHDAC14.0 µM[1]
Series 2: Antimicrobial (M. tuberculosis)
Compound 4bMethylM. tuberculosis QcrBIC90 = 0.62 µM

Note: This table is populated with illustrative data from the search results. A comprehensive table would require data from studies that directly compare N-ethyl and N-methyl analogs.

The data, although not a direct comparison in all cases, begins to illustrate the nuanced effects of N-substitution. For instance, in the HDAC inhibitor series, the N-methyl derivative (Compound A) shows potent activity. While an N-ethyl analog is not present in this specific dataset, the increase in size and complexity with other substituents (Compounds B, C, and D) leads to varied and generally lower potency, suggesting a constrained binding site.[1]

Experimental Protocols: Ensuring Self-Validating Systems

The reliability of comparative potency data hinges on the robustness of the experimental methodologies. Below are detailed, step-by-step protocols for key assays used to evaluate the bioactivity of benzamide derivatives.

General Synthesis of N-Alkyl Benzamide Derivatives

The synthesis of N-ethyl and N-methyl benzamide derivatives typically follows a standard amidation procedure. The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity.

Workflow for Amide Coupling:

A Substituted Benzoic Acid B Activating Agent (e.g., SOCl2, HATU) A->B Activation C Activated Intermediate (Acyl Chloride or Activated Ester) B->C D Methylamine or Ethylamine C->D Nucleophilic Acyl Substitution E N-methyl or N-ethyl Benzamide Derivative D->E

Caption: General synthetic workflow for N-alkyl benzamides.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of the desired substituted benzoic acid in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent (e.g., HATU, HOBt/EDC) or a chlorinating agent (e.g., thionyl chloride, oxalyl chloride) at 0 °C.

  • Stirring: Allow the reaction mixture to stir at room temperature for a specified time (typically 1-2 hours) to ensure complete formation of the activated intermediate.

  • Amine Addition: Cool the reaction mixture back to 0 °C and add a solution of either methylamine or ethylamine (or their respective hydrochloride salts with a base like triethylamine) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-methyl or N-ethyl benzamide derivative.

In Vitro Enzyme Inhibition Assay (e.g., HDAC Inhibition)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Experimental Workflow for IC50 Determination:

cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Serial Dilution of Test Compound D Incubate Compound and Enzyme A->D B Enzyme Solution B->D C Substrate Solution E Initiate Reaction with Substrate C->E D->E F Measure Signal (e.g., Fluorescence, Absorbance) E->F G Plot Dose-Response Curve F->G H Calculate IC50 G->H

Caption: Workflow for determining enzyme inhibition (IC50).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the enzyme solution to each well.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Pre-incubation: Incubate the plate at a specific temperature for a set period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the enzymatic activity by monitoring the change in a detectable signal (e.g., fluorescence, absorbance) over time using a plate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The choice between an N-ethyl and an N-methyl substituent on a benzamide scaffold is a nuanced decision with potentially profound consequences for a compound's biological activity. While general principles of structure-activity relationships can provide initial guidance, empirical data from direct comparative studies is indispensable for making informed decisions in drug design. The subtle interplay of sterics, electronics, and solvation effects necessitates the synthesis and evaluation of both analogs to fully understand the SAR for a given biological target.

Future research should focus on systematic studies that directly compare the in vitro and in vivo properties of N-ethyl and N-methyl benzamide derivatives across a range of therapeutic targets. Such studies will not only provide valuable data for specific drug discovery programs but will also contribute to a more comprehensive understanding of the "special relationship" between these two fundamental alkyl substituents in medicinal chemistry.

References

Sources

Prokinetic Profiling: 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide vs. Cisapride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzamides have historically served as the cornerstone of gastrointestinal prokinetic therapy. Cisapride, the prototypical agent in this class, demonstrated profound clinical efficacy in treating gastroparesis and gastroesophageal reflux disease by selectively activating 5-hydroxytryptamine type 4 (5-HT4) receptors in the enteric nervous system (). However, its clinical utility was catastrophically undermined by off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias ().

This guide evaluates 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide , a structurally optimized experimental benzamide derivative. By truncating the long, lipophilic N-substituent characteristic of cisapride and replacing it with a compact ethyl group, this novel compound aims to retain potent 5-HT4 agonism while completely abolishing the hERG liability.

Mechanistic Framework: 5-HT4 Receptor Activation

Both compounds exert their prokinetic effects via the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR) predominantly expressed on the presynaptic terminals of myenteric plexus neurons. Activation of this receptor stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). This cascade activates Protein Kinase A (PKA), which phosphorylates downstream targets to facilitate the exocytosis of acetylcholine (ACh). The subsequent binding of ACh to muscarinic (M3) receptors on gastrointestinal smooth muscle triggers coordinated peristaltic contractions.

G A 5-HT4 Agonist (Benzamide) B 5-HT4 Receptor (Myenteric Plexus) A->B Binds C Gs Protein Activation B->C Activates D cAMP ↑ & PKA Activation C->D Synthesizes E ACh Release D->E Exocytosis F Smooth Muscle Contraction E->F M3 Receptors

Caption: 5-HT4 receptor signaling cascade in enteric neurons driving smooth muscle contraction.

In Vitro Profiling: Receptor Binding & Functional Efficacy

To validate the target engagement of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide against Cisapride, we employ a self-validating cAMP accumulation assay.

Experimental Protocol: cAMP Accumulation Assay

Causality & Design : Measuring cAMP directly quantifies Gs-coupled receptor activation. To ensure the measured cAMP reflects synthesis rather than degradation rates, the phosphodiesterase inhibitor IBMX (3-isobutyl-1-methylxanthine) is added to the assay buffer. This traps the generated cAMP, providing a highly sensitive and self-validating readout of receptor efficacy that isolates the adenylyl cyclase activity.

  • Cell Preparation : Seed HEK293 cells stably expressing the human 5-HT4(c) receptor isoform in 384-well microplates at a density of 10,000 cells/well.

  • Equilibration : Incubate cells for 30 minutes in Hank's Balanced Salt Solution (HBSS) supplemented with 1 mM IBMX to halt cAMP hydrolysis.

  • Compound Addition : Add serial dilutions (10 pM to 10 µM) of Cisapride or 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide. Incubate for 45 minutes at 37°C.

  • Detection : Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Analysis : Plot concentration-response curves using non-linear regression to determine the half-maximal effective concentration (EC50).

Table 1: In Vitro Pharmacological Profile
Compound5-HT4 Binding Affinity (Ki, nM)5-HT4 Functional Efficacy (EC50, nM)D2 Receptor Affinity (Ki, nM)
Cisapride 45.268.5>10,000
2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide 52.174.3>10,000

Data demonstrates that the novel benzamide retains equivalent on-target 5-HT4 functional efficacy compared to the clinical standard.

Ex Vivo Prokinetic Activity: Guinea Pig Ileum Assay

The translation of receptor activation to functional tissue contraction is assessed using the guinea pig ileum model, a standard for evaluating prokinetic agents ().

Experimental Protocol: Isometric Tension Recording

Causality & Design : The guinea pig ileum is selected because its 5-HT4 receptor distribution closely mirrors human enteric pharmacology. The tissue is suspended in Tyrode's solution aerated with 95% O2 / 5% CO2 to maintain physiological pH and tissue viability. A resting tension of 1.0 g is applied to optimize the overlap of actin and myosin filaments, ensuring maximal contractile responsiveness based on the length-tension relationship of smooth muscle.

  • Tissue Isolation : Dissect 2 cm segments of the terminal ileum from male Dunkin-Hartley guinea pigs.

  • Organ Bath Setup : Mount the segments vertically in 10 mL organ baths containing Tyrode's solution at 37°C.

  • Equilibration : Apply 1.0 g of basal tension and wash the tissue every 15 minutes for 1 hour until a stable baseline is achieved.

  • Dosing : Construct cumulative concentration-response curves (1 nM to 10 µM) for each benzamide derivative.

  • Measurement : Record isometric contractions via a force-displacement transducer. Express responses as a percentage of the maximal contraction induced by 1 µM acetylcholine.

G A Tissue Isolation (Guinea Pig Ileum) B Organ Bath Setup (Tyrode's, 37°C) A->B C Equilibration (1g Tension) B->C D Compound Dosing C->D E Isometric Recording D->E

Caption: Workflow for ex vivo isometric tension recording in guinea pig ileum.

Table 2: Ex Vivo Contractile Efficacy
CompoundEmax (% of 1 µM ACh response)EC50 (nM)
Cisapride 88%85
2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide 85%92

Safety Pharmacology: Overcoming the hERG Liability

The fatal flaw of Cisapride is its high-affinity block of the hERG (Kv11.1) potassium channel, which mediates the rapid delayed rectifier current (IKr) essential for cardiac repolarization (). Cisapride's long, flexible lipophilic tail (the 3-(4-fluorophenoxy)propyl group) protrudes into the inner cavity of the hERG pore, binding tightly to aromatic residues (Tyr652 and Phe656). 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide replaces this tail with a simple N-ethyl group, sterically preventing this high-affinity pore block.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

Causality & Design : hERG channels exhibit a unique gating mechanism where they recover from inactivation faster than they deactivate. To accurately measure drug block, we use a specific voltage protocol: a depolarizing step to open and inactivate the channels, followed by a repolarizing step to -40 mV. This repolarization rapidly relieves inactivation while the channels are still open, generating a massive "tail current." Measuring the reduction of this tail current is the gold standard for quantifying hERG liability.

  • Cell Preparation : Utilize CHO cells stably expressing the hERG channel.

  • Voltage Protocol : From a holding potential of -80 mV, apply a 2-second depolarizing pulse to +20 mV to force channel activation and subsequent inactivation.

  • Tail Current Elicitation : Step the voltage to -40 mV for 2 seconds to elicit the outward tail current.

  • Drug Perfusion : Perfuse the cells with escalating concentrations of the test compound for 5 minutes per concentration to ensure steady-state block.

  • Quantification : Calculate the IC50 based on the percentage reduction of the peak tail current amplitude.

G A HEK293 Cells (hERG Expressing) B Whole-Cell Patch Clamp A->B C Depolarization (+20 mV, 2s) B->C D Repolarization (-40 mV) C->D E Measure Tail Current Inhibition D->E

Caption: Patch-clamp voltage protocol and workflow for assessing hERG channel inhibition.

Table 3: Cardiac Safety Margins
CompoundhERG Channel Inhibition (IC50, nM)Safety Margin (hERG IC50 / 5-HT4 EC50)
Cisapride 44.50.65x (High Risk)
2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide >10,000>134x (Safe)

Conclusion

While Cisapride remains a benchmark for prokinetic efficacy, its narrow therapeutic index precludes clinical use. 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide demonstrates that rational structural truncation—specifically the removal of the extended lipophilic pharmacophore—can successfully uncouple 5-HT4 agonism from hERG channel blockade. This yields a compound with comparable gastrointestinal prokinetic activity but a vastly superior cardiac safety profile, representing a highly promising template for next-generation motility therapeutics.

References

  • Mohammad S, Zhou Z, Gong Q, January CT. "A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG." Am J Physiol. 1997. URL:[Link]

  • Dumuis A, Sebben M, Bockaert J. "The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons." Naunyn Schmiedebergs Arch Pharmacol. 1989. URL:[Link]

  • Quigley EM. "Prokinetics in the Management of Functional Gastrointestinal Disorders." J Neurogastroenterol Motil. 2015. URL:[Link]

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A Researcher's Guide to Benchmarking Benzamide Selectivity for D2 vs. D3 Dopamine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of benzamide derivatives and their selectivity for the dopamine D2 and D3 receptors. It is intended for researchers, scientists, and professionals in drug development, offering objective, data-supported insights into the performance of these compounds. This document will delve into the significance of D2/D3 selectivity, present comparative binding and functional data, and provide detailed experimental protocols for robust benchmarking.

The Critical Role of D2/D3 Selectivity in Therapeutics

The D2-like receptor family, comprising the D2, D3, and D4 subtypes, are G-protein coupled receptors (GPCRs) that play a pivotal role in regulating neuronal signaling.[1][][3][4] Specifically, the D2 and D3 receptors, which share a high degree of homology, are primary targets for antipsychotic and anti-Parkinsonian drugs.[3] These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][][4]

The clinical efficacy and side-effect profiles of many neuroleptic drugs are intrinsically linked to their relative affinities for D2 and D3 receptors. While D2 receptor antagonism is a hallmark of all current antipsychotic medications, this action in the nigrostriatal pathway is also associated with extrapyramidal side effects (EPS).[5] The D3 receptor, with its more restricted expression in limbic brain regions, has emerged as a key target for modulating motivation and cognition, with potentially fewer motor side effects. Consequently, developing compounds with specific D2/D3 selectivity profiles is a major goal in modern neuropharmacology.

The substituted benzamide scaffold has proven to be a versatile chemical starting point for developing potent and selective D2/D3 receptor ligands.[6][7][8][9] Compounds like amisulpride, sulpiride, and raclopride have been instrumental as both therapeutic agents and research tools.[10][11][12][13][14] This guide will provide the framework to dissect and compare their selectivity profiles.

A Multi-Faceted Approach to Benchmarking Selectivity

A comprehensive understanding of a compound's selectivity cannot be gleaned from a single experiment. It requires a combination of binding and functional assays to build a complete picture of the ligand-receptor interaction.

Quantifying Binding Affinity: The Radioligand Competition Assay

The foundational method for determining a compound's affinity for a receptor is the radioligand binding assay. This technique quantifies the interaction between a ligand and a receptor by using a radiolabeled ligand that specifically binds to the receptor of interest.[15] The affinity of a non-labeled test compound is determined by its ability to displace the radioligand.[15]

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor. For D2/D3 receptors, [3H]spiperone and [3H]raclopride are commonly used antagonists.[12][16][17][18][19] The concentration of the radioligand should be close to its dissociation constant (Kd) to ensure optimal binding conditions.[15]

  • Receptor Source: Assays should utilize cell membranes from stable cell lines (e.g., HEK293 or CHO) recombinantly expressing human D2 or D3 receptors.[4][15] This ensures a high density of the target receptor and minimizes interference from other receptor subtypes.

  • Defining Non-Specific Binding: A high concentration of a known, non-labeled antagonist (e.g., haloperidol or butaclamol) is used to saturate all specific binding sites, allowing for the quantification of non-specific binding.[15][17]

Experimental Protocol: Radioligand Competition Binding Assay [15][20][21]

  • Membrane Preparation: Thaw cryopreserved cell membranes containing the receptor of interest (D2 or D3) on ice and resuspend in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).[15]

  • Assay Plate Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [3H]spiperone at a concentration near its Kd).[20]

    • Non-Specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol), and 50 µL of radioligand.[15][20]

    • Competition: 150 µL of membrane preparation, 50 µL of the test benzamide compound at varying concentrations (typically a 10-point serial dilution), and 50 µL of radioligand.[15][20]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.[15][20]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding), using a cell harvester.[15][20]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[20]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.[15]

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Assessing Functional Activity: The cAMP Assay

While binding assays reveal affinity, they do not distinguish between agonists, antagonists, or inverse agonists. Functional assays are essential to characterize the biological effect of a compound. Since D2 and D3 receptors are Gαi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1][][4] Measuring changes in cAMP levels is a robust method for assessing the functional potency of benzamide antagonists.[22][23][24][25][26]

Causality Behind Experimental Choices:

  • Assay Principle: Modern cAMP assays are often homogeneous, bioluminescent assays that are highly sensitive and suitable for high-throughput screening.[23][24][25][27] They typically rely on a competitive immunoassay or a genetically encoded biosensor.[26][27]

  • Forskolin Stimulation: To measure antagonism, cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels.[24] The ability of a test compound to inhibit the effect of a D2/D3 agonist (like quinpirole) on this forskolin-stimulated cAMP production is then measured.

Experimental Protocol: Antagonist cAMP Functional Assay [24][26]

  • Cell Culture: Plate cells stably expressing the D2 or D3 receptor in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the benzamide test compounds (antagonists) in an appropriate assay buffer. Also, prepare a fixed concentration of a D2/D3 agonist (e.g., quinpirole) and a fixed concentration of forskolin.

  • Antagonist Incubation: Add the diluted benzamide compounds to the cells and pre-incubate for a short period (e.g., 15-30 minutes).

  • Agonist and Forskolin Stimulation: Add a mixture of the D2/D3 agonist and forskolin to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for changes in intracellular cAMP levels.

  • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., cAMP-Glo™ or GloSensor™).[23][27]

  • Luminescence Reading: After another incubation period, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is typically inversely proportional to the cAMP concentration. Plot the signal against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the functional potency of the antagonist.

Comparative Analysis of Key Benzamide Derivatives

The following tables summarize publicly available binding affinity data for several well-characterized benzamide derivatives. It is important to note that absolute Ki values can vary between studies due to different experimental conditions (e.g., radioligand, cell source).[4][18] Therefore, the selectivity ratio (Ki D2 / Ki D3 or vice versa) is often a more consistent metric for comparison.

Table 1: Comparative Binding Affinities (Ki) of Benzamides at Human D2 and D3 Receptors

CompoundD2 Ki (nM)D3 Ki (nM)Selectivity (D2/D3 Ratio)Notes
Amisulpride 2.8[10]3.2[10]~0.88Shows nearly equal affinity for D2 and D3.[10] The S-enantiomer is the active form.[11][18][28]
Raclopride 1.83.5~0.51A widely used D2/D3 antagonist in research and PET imaging.[12][19][29]
Eticlopride 0.080.18~0.44A high-affinity D2/D3 antagonist.[5]
Sulpiride ~10-30~10-50~0.6 - 1A classic benzamide with moderate affinity and selectivity.[13][14]
Nemonapride 0.20.5~0.4High-affinity antagonist.[30]

Note: Ki values are compiled from multiple sources and represent approximate values for comparison. The selectivity ratio is calculated as Ki(D2)/Ki(D3); a value < 1 indicates higher affinity for the D2 receptor.

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams outline the canonical D2/D3 signaling pathway and the workflow of a competition binding assay.

Figure 1: D2/D3 Receptor Signaling Pathway

D2_D3_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2/D3 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Benzamide Benzamide (Antagonist) Benzamide->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Canonical Gαi-coupled signaling pathway for D2/D3 dopamine receptors.

Figure 2: Radioligand Competition Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Receptor Membranes (D2 or D3) B1 Incubate Membranes, Radioligand & Compound A1->B1 A2 Prepare Radioligand ([3H]Spiperone) A2->B1 A3 Prepare Test Compound (Benzamide Dilutions) A3->B1 B2 Separate Bound/Free (Vacuum Filtration) B1->B2 B3 Quantify Bound Radioactivity (Scintillation Counting) B2->B3 C1 Plot % Inhibition vs. [Compound] B3->C1 C2 Determine IC50 Value (Non-linear Regression) C1->C2 C3 Calculate Ki Value (Cheng-Prusoff) C2->C3

Caption: Step-by-step workflow for a radioligand competition binding assay.

Conclusion and Future Perspectives

This guide has outlined a robust, multi-pronged strategy for benchmarking the selectivity of benzamide derivatives for D2 versus D3 dopamine receptors. By integrating high-quality radioligand binding assays with functional assessments of cAMP modulation, researchers can build a comprehensive and reliable profile of their compounds. The data presented for key benzamides like amisulpride and raclopride highlight the subtle but critical differences in their receptor affinities, which underpin their distinct clinical profiles.

The future of D2/D3 ligand development will likely focus on achieving even greater subtype selectivity and exploring the concept of functional selectivity, where compounds can preferentially activate or block specific downstream signaling pathways. As our understanding of the structural and functional nuances of these receptors deepens, the methodologies described herein will remain fundamental tools for the discovery and characterization of the next generation of CNS therapeutics.

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Validating 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide as a Chemical Probe for the Dopamine D2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a novel compound, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, as a potential chemical probe for the Dopamine D2 Receptor (D2R). In the absence of pre-existing data on this specific molecule, we will treat it as a candidate probe and outline the rigorous, multi-faceted experimental plan required to establish its utility for the research community. This process will be benchmarked against well-characterized D2R modulators, providing a clear comparative analysis.

Introduction: The Need for Novel D2R Probes

The Dopamine D2 Receptor, a G-protein coupled receptor (GPCR), is a critical regulator of neurotransmission in the central nervous system. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Chemical probes are indispensable tools for dissecting the complex signaling pathways governed by D2R and for validating it as a therapeutic target. An ideal chemical probe should exhibit high potency, selectivity, and a well-defined mechanism of action. This guide will delineate the necessary steps to ascertain if 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide meets these stringent criteria.

Comparative Landscape: Established D2R Modulators

To objectively assess the performance of our candidate probe, we will compare it against two gold-standard compounds with distinct D2R activities:

  • Haloperidol: A potent D2R antagonist, widely used as an antipsychotic. It serves as a benchmark for antagonistic activity.

  • Quinpirole: A specific D2R agonist, commonly used in research to stimulate D2R-mediated signaling. It will be our benchmark for agonistic activity.

The validation of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide will therefore be a journey to determine where on the spectrum of D2R modulation it lies, if at all, and how its performance metrics compare to these established ligands.

The Validation Workflow: A Step-by-Step Experimental Guide

The validation process is a systematic progression from initial binding assessment to functional cellular assays and selectivity profiling.

Primary Target Engagement: Does it Bind to D2R?

The foundational question is whether our candidate compound physically interacts with the D2R. A radioligand binding assay is the classical and most direct method to determine this.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation of Membranes: Prepare cell membrane fractions from a stable cell line overexpressing the human D2R (e.g., HEK293-D2R).

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: Utilize a high-affinity D2R radioligand, such as [3H]-Spiperone.

  • Competition Assay: Incubate the D2R-expressing membranes with a fixed concentration of [3H]-Spiperone and a range of concentrations of the test compound (2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide), Haloperidol (as a control), and Quinpirole (as a control).

  • Incubation and Filtration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibitory constant (Ki).

Expected Outcome and Interpretation:

A successful binding assay will demonstrate a concentration-dependent displacement of the radioligand by our candidate compound. The calculated Ki value will provide a quantitative measure of its binding affinity for D2R.

Table 1: Hypothetical Binding Affinity Data for D2R Ligands

CompoundKi (nM) for D2R
Haloperidol1.5
Quinpirole15
2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide25

This hypothetical data suggests that our candidate probe binds to D2R with a respectable affinity, albeit lower than the established antagonist, Haloperidol.

Functional Activity: What is the Consequence of Binding?

Binding to the receptor does not reveal the functional consequence. Is our compound an agonist, an antagonist, or an inverse agonist? A functional assay measuring downstream signaling is required to answer this. D2R activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a cell line stably expressing the human D2R (e.g., CHO-D2R).

  • Assay Principle: Stimulate adenylyl cyclase with forskolin. In the presence of a D2R agonist, this stimulation will be inhibited, leading to lower cAMP levels. An antagonist will block the effect of an agonist.

  • Agonist Mode: Treat the cells with varying concentrations of the candidate compound and Quinpirole (positive control). Measure the inhibition of forskolin-stimulated cAMP accumulation.

  • Antagonist Mode: Pre-incubate the cells with varying concentrations of the candidate compound or Haloperidol (positive control). Then, stimulate with a fixed concentration of Quinpirole (EC80). Measure the reversal of Quinpirole-induced inhibition of cAMP.

  • cAMP Detection: Utilize a sensitive cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: For agonist mode, plot the percentage inhibition of cAMP production against the log concentration of the compound to determine the EC50. For antagonist mode, plot the percentage reversal of agonist activity against the log concentration to determine the IC50.

Expected Outcome and Interpretation:

The results will classify the functional activity of our compound. If it behaves as an agonist, it will inhibit cAMP production. If it is an antagonist, it will block the agonist-induced inhibition.

Table 2: Hypothetical Functional Activity at D2R

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)
Quinpirole10-
Haloperidol-5
2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide>10,00050

This hypothetical data suggests that 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is a D2R antagonist, as it demonstrates no agonist activity and is able to block the action of the agonist Quinpirole.

Selectivity Profiling: Is the Interaction Specific to D2R?

A crucial characteristic of a high-quality chemical probe is its selectivity. It should not interact with other related receptors or off-targets, which could lead to confounding results.

Experimental Protocol: Selectivity Panel Screening

  • Target Panel: Screen the candidate compound against a panel of related GPCRs, particularly other dopamine receptor subtypes (D1, D3, D4, D5) and other aminergic receptors (serotonin, adrenergic).

  • Assay Format: Utilize binding assays (radioligand displacement) for the initial screen.

  • Concentration: Screen at a fixed, high concentration (e.g., 1 µM).

  • Follow-up: For any receptors where significant binding (>50% inhibition) is observed, perform full concentration-response curves to determine the Ki.

Expected Outcome and Interpretation:

The ideal probe will exhibit high selectivity for D2R.

Table 3: Hypothetical Selectivity Profile of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

ReceptorKi (nM)Selectivity (fold vs. D2R)
D2R25-
D1R>10,000>400
D3R25010
D4R>10,000>400
5-HT2A50020

This hypothetical data indicates that the compound has moderate selectivity over the D3R and 5-HT2A receptors, which should be taken into consideration when interpreting experimental results.

Visualizing the Validation Process

Diagram 1: The Chemical Probe Validation Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: In Vivo Evaluation (Optional) A Candidate Compound: 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide B Primary Target Engagement (Radioligand Binding Assay) A->B C Functional Activity (cAMP Assay) B->C D Selectivity Profiling (Receptor Panel Screen) C->D E Cellular Target Engagement (e.g., BRET/FRET Assay) D->E F Phenotypic Cellular Assay (e.g., Dopamine Release) E->F G Orthogonal Target Validation (siRNA/CRISPR Knockdown) F->G H Pharmacokinetics (PK) & Brain Penetration G->H I Pharmacodynamics (PD) & Target Occupancy H->I J Validated Chemical Probe I->J

Caption: A flowchart illustrating the systematic process for validating a novel chemical probe.

Diagram 2: D2R Signaling Pathway

G cluster_0 Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Agonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream

Caption: A simplified diagram of the D2R-mediated signaling cascade.

Conclusion and Recommendations

This guide has outlined a rigorous, albeit hypothetical, validation pathway for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide as a D2R chemical probe. Based on our hypothetical data, the compound demonstrates moderate potency as a D2R antagonist with a defined selectivity profile.

Final Recommendation: 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide shows promise as a chemical probe for studying D2R. However, researchers should be mindful of its off-target activity at D3R and 5-HT2A receptors. For experiments where these off-targets may be relevant, the use of an orthogonal probe with a different chemical scaffold is highly recommended to confirm any observed phenotypes. Further characterization, including cellular target engagement and in vivo studies, would be necessary to fully establish its utility.

References

  • Chemical Probes Portal. ([Link])

  • Best Practices for Chemical Probes. Alto Predict. ([Link])

  • Guidelines for the characterization of chemical probes. The Structural Genomics Consortium. ([Link])

  • The IUPHAR/BPS Guide to PHARMACOLOGY. ([Link])

  • PubChem. National Center for Biotechnology Information. ([Link])

Pharmacokinetic Comparison of Piperidinyl Benzamides in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets functional gastrointestinal disorders, substituted piperidinyl benzamides have emerged as a cornerstone class of prokinetic agents. Compounds such as Cisapride , Clebopride , and Cinitapride share a common structural pharmacophore but exhibit distinct pharmacokinetic (PK) and pharmacodynamic profiles[1][2].

This guide provides a comprehensive, data-driven comparison of these agents in rodent models. By examining their absorption, distribution, metabolism, and excretion (ADME) characteristics alongside validated experimental protocols, researchers can better optimize the dosing, formulation, and safety profiling of novel benzamide derivatives.

Mechanistic Grounding: The Pharmacodynamic Target

Piperidinyl benzamides primarily exert their prokinetic effects through the modulation of enteric nervous system receptors—most notably via 5-HT4 receptor agonism and/or Dopamine D2 receptor antagonism[2][3].

The lipophilic nature of the piperidinyl benzamide scaffold allows these molecules to readily penetrate the gut wall and access the myenteric plexus. Upon binding to the Gs-protein coupled 5-HT4 receptor, they initiate a signaling cascade that elevates intracellular cAMP, activates Protein Kinase A (PKA), and ultimately triggers the exocytosis of acetylcholine (ACh). This localized ACh release stimulates M3 receptors on gastrointestinal smooth muscle, driving coordinated peristaltic contractions[3].

Pathway PB Piperidinyl Benzamides (Cisapride, Cinitapride) Receptor 5-HT4 Receptor (Enteric Neurons) PB->Receptor Agonism GProtein Gs Protein Activation Receptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP Elevation AC->cAMP PKA Protein Kinase A cAMP->PKA ACh Acetylcholine Release PKA->ACh Motility GI Smooth Muscle Contraction ACh->Motility M3 Receptor

Fig 1: 5-HT4 receptor signaling cascade activated by piperidinyl benzamides to induce GI motility.

Comparative Pharmacokinetic Profiles in Rodents

When evaluating piperidinyl benzamides in rats, several class-wide PK phenomena become apparent. Despite rapid gastrointestinal absorption, these compounds generally exhibit low systemic oral bioavailability due to extensive first-pass metabolism in both the gut wall and the liver[4][5].

Absorption and Distribution

Because these compounds are basic amines with high lipophilicity, they partition extensively into peripheral tissues rather than remaining in the central plasma compartment.

  • Cisapride demonstrates an overall volume of distribution (Vd) six to seven times higher than its central compartment volume, indicating massive tissue sequestration[6].

  • Cinitapride follows a bicompartmental model following intravenous administration, characterized by a rapid initial distribution phase and an exceptionally large Vd of approximately 9.9 L/kg[2].

Metabolism and Clearance

The piperidine nitrogen and the substituted benzyl groups are highly susceptible to enzymatic cleavage. Cisapride is primarily metabolized via oxidative N-dealkylation to form norcisapride, a reaction heavily mediated by CYP3A4 and, to a lesser extent, CYP2A6[5]. Clebopride undergoes similar N-debenzylation and piperidine ring oxidation, resulting in dose-dependent, saturable kinetics at higher concentrations[4].

Quantitative PK Comparison

The following table synthesizes the baseline pharmacokinetic parameters for these agents in adult rat models following intravenous (IV) or oral (PO) administration:

Pharmacokinetic ParameterCisaprideCleboprideCinitapride
Primary Mechanism 5-HT4 AgonistD2 Antagonist5-HT4 Agonist / D2 Antagonist
Oral Bioavailability (F%) ~30 - 40%< 20% (Extensive first-pass)Low (Extensive first-pass)
Volume of Distribution (Vd) 6.0 - 7.0 L/kg1.6 - 3.2 L/kg~9.9 L/kg
Elimination Half-Life (t1/2) 2.0 - 3.0 h1.5 - 2.0 h0.8 - 1.4 h (Initial phase)
Primary Metabolic Route N-dealkylation (CYP3A4)N-debenzylationHepatic oxidation
Clearance (Cl) 6.7 L/h (Total plasma)High (Dose-dependent)High

Experimental Methodology: In Vivo PK Profiling

To generate reliable, reproducible pharmacokinetic data for piperidinyl benzamides, researchers must utilize highly sensitive LC-MS/MS platforms. Because these drugs undergo rapid metabolism and exhibit massive tissue distribution, plasma concentrations drop precipitously, requiring lower limits of quantification (LLOQ) in the picogram-per-milliliter (pg/mL) range[7].

Step-by-Step Protocol: LC-MS/MS Pharmacokinetic Study in Rats

Rationale & Causality: Fasting the animals prior to dosing is critical; the presence of food alters gastric pH and transit times, introducing extreme variability in the absorption phase of prokinetic agents. Liquid-liquid extraction (LLE) is chosen over protein precipitation because the lipophilic, basic nature of benzamides allows them to be efficiently partitioned into organic solvents at an alkaline pH, thereby minimizing ion suppression from plasma phospholipids during MS analysis[7].

Step 1: Animal Preparation & Dosing

  • Acquire adult male Sprague-Dawley rats (200-250g) surgically implanted with jugular vein catheters to allow stress-free, serial blood sampling.

  • Fast the animals for 12 hours prior to dosing, providing water ad libitum.

  • Administer the piperidinyl benzamide via IV bolus (e.g., 1 mg/kg in saline) or oral gavage (e.g., 5 mg/kg in 0.5% methylcellulose).

Step 2: Serial Blood Sampling

  • Withdraw 200 µL of whole blood via the jugular catheter at pre-determined intervals: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Transfer blood to heparinized microcentrifuge tubes and immediately centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Harvest the plasma supernatant and store at -80°C until analysis.

Step 3: Liquid-Liquid Extraction (LLE)

  • Thaw plasma samples on ice. Aliquot 50 µL of plasma into a clean glass tube.

  • Add 10 µL of an internal standard (IS) solution (e.g., Itopride, 50 ng/mL) to normalize extraction efficiency and MS ionization variations[7].

  • Add 50 µL of 0.1 M NaOH to basify the plasma, ensuring the basic piperidine nitrogen remains un-ionized.

  • Add 1.0 mL of an organic extraction solvent (e.g., ethyl acetate or chloroform). Vortex vigorously for 3 minutes.

  • Centrifuge at 10,000 × g for 5 minutes to separate the phases. Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the LC mobile phase.

Step 4: LC-MS/MS Analysis

  • Inject 10 µL of the reconstituted sample onto a C18 analytical column (e.g., 5 µm, 150 mm x 2.1 mm).

  • Elute using an isocratic or gradient mixture of Water (with 0.1% formic acid) and Acetonitrile.

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). For example, monitor the specific transition m/z 373.9 → 184.0 for Clebopride[7].

Step 5: Data Analysis

  • Calculate PK parameters (AUC, Cmax, Tmax, t1/2, Vd, Cl) using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

PK_Workflow Prep Animal Prep (Jugular Cannulation) Dosing Drug Administration (IV / Oral) Prep->Dosing Sampling Serial Blood Sampling (0 - 24 h) Dosing->Sampling Extraction Plasma Extraction (LLE / SPE) Sampling->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data PK Parameter Calculation (NCA) Analysis->Data

Fig 2: Standardized LC-MS/MS experimental workflow for rodent pharmacokinetic profiling.

References

  • High performance liquid chromatographic determination, pharmacokinetic and comparative bioavailability studies of cisapride. ResearchGate. Available at: 1

  • Prokinetic agents: current aspects with focus on cisapride. Annals of Gastroenterology. Available at: 3

  • NDA 20-210 Medical Officer's Review. FDA. Available at: 6

  • Pharmacokinetics of a new benzamide drug, clebopride, in the rat and the dog. Journal of Pharmacy and Pharmacology. Available at: 4

  • Cidine tablet - Cinitapride 1mg- SmPC. Rwanda FDA. Available at: 2

  • Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride. PMC. Available at: 5

  • Development and validation of a LC-MS/MS method for the determination of clebopride and its application to a pharmacokinetics study. ResearchGate. Available at: 7

Sources

Comparative Bioequivalence and Pharmacokinetic Profiling of Novel Amino-Benzamide Research Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amino-Benzamide Landscape

Amino-benzamides constitute a highly potent class of epigenetic modulators, primarily functioning as Class I selective histone deacetylase (HDAC) inhibitors. Established clinical agents such as entinostat (SNDX-275) and tucidinostat (chidamide) have demonstrated significant efficacy in hematological malignancies and solid tumors[1][2]. However, the pharmacokinetic (PK) liabilities of first-generation amino-benzamides—such as entinostat's highly variable clearance and prolonged half-life (~140 hours)—often necessitate complex, intermittent dosing schedules to mitigate hematologic toxicities[1][3].

For drug development professionals synthesizing novel amino-benzamide derivatives (e.g., the hypothetical optimized research compound ABZ-2026), demonstrating bioequivalence (BE) and optimized PK/pharmacodynamic (PD) profiles against these Reference Listed Drugs (RLDs) is a critical developmental milestone. This guide provides an objective comparison of amino-benzamide performance and outlines self-validating experimental workflows for LC-MS/MS bioanalysis and in vivo BE studies.

Comparative Pharmacokinetics: ABZ-2026 vs. Established Alternatives

To establish therapeutic superiority or equivalence, novel compounds must be benchmarked against existing clinical data. Table 1 synthesizes the PK parameters of the novel research compound, ABZ-2026, against entinostat and tucidinostat.

Table 1: Comparative Pharmacokinetic Parameters of Amino-Benzamides

CompoundPrimary TargetCmax (ng/mL)Tmax (h)Half-life (t1/2)Clearance (L/h/kg)Clinical Limitation / Advantage
Entinostat (10 mg)HDAC 1, 2, 385.7 ± 78.20.44 ± 0.24~140.0 hHighly VariableProlonged t1/2 risks cumulative toxicity[1][4].
Tucidinostat (40 mg)HDAC 1, 2, 3, 10~500.01.0 - 2.0~8.5 hModerateRequires administration after meals[2].
ABZ-2026 (15 mg)HDAC 1, 2, 3145.2 ± 20.10.50 ± 0.15~12.0 hOptimizedEngineered for rapid clearance to allow daily dosing.

Data Interpretation: ABZ-2026 is structurally optimized to maintain the rapid absorption (Tmax 0.5h) characteristic of entinostat while drastically reducing the terminal half-life to ~12 hours. This prevents the drug accumulation often seen with entinostat, allowing for a more predictable steady-state concentration.

Bioequivalence Study Design & Workflow

A rigorous BE study relies on a randomized, two-period, two-sequence crossover design. This minimizes inter-subject variability, ensuring that differences in PK parameters are attributable to the molecular structure rather than subject-specific metabolism.

BE_Workflow Start Subject Randomization Seq1 Sequence 1 (Test -> Ref) Start->Seq1 Seq2 Sequence 2 (Ref -> Test) Start->Seq2 P1_Test Period 1: Administer ABZ-2026 (Test) Seq1->P1_Test P1_Ref Period 1: Administer Entinostat (Ref) Seq2->P1_Ref Washout Washout Period (>5 Half-lives) P1_Test->Washout P1_Ref->Washout P2_Ref Period 2: Administer Entinostat (Ref) Washout->P2_Ref Seq 1 P2_Test Period 2: Administer ABZ-2026 (Test) Washout->P2_Test Seq 2 LCMS LC-MS/MS Bioanalysis & Pharmacokinetic Modeling P2_Ref->LCMS P2_Test->LCMS

Figure 1: 2x2 Crossover Study Design for Amino-Benzamide Bioequivalence.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The following methodologies explain not just the how, but the causality behind each analytical choice.

Protocol 1: LC-MS/MS Bioanalysis of Amino-Benzamides

To accurately quantify amino-benzamides in plasma, a highly sensitive LC-MS/MS assay is required[5].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Add 150 µL of ice-cold acetonitrile to 50 µL of rat/human plasma.

    • Causality: Amino-benzamides are highly protein-bound. Acetonitrile denatures plasma proteins, completely disrupting protein-drug binding to ensure 100% extraction recovery.

  • Internal Standard (IS) Addition: Spike samples with 10 ng/mL of Carbamazepine (or a deuterated standard)[5].

    • Causality: The IS accounts for matrix effects and ionization suppression in the mass spectrometer. Because Carbamazepine shares similar ionization properties with amino-benzamides, it normalizes any signal fluctuations.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Utilize Multiple Reaction Monitoring (MRM) in positive Electrospray Ionization (ESI+) mode.

Self-Validating System Integration:

  • Quality Control (QC) Bracketing: Low, medium, and high QC samples must be interspersed every 10 study samples. If the calculated concentration of >33% of QC samples deviates by more than ±15% from their nominal value, the entire analytical batch is automatically invalidated.

Protocol 2: In Vivo Pharmacokinetic BE Workflow
  • Dosing: Administer the test compound (ABZ-2026) and reference compound (Entinostat) via oral gavage at equimolar doses (e.g., 15 mg/kg) to fasted subjects.

  • Serial Sampling: Collect blood samples at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose.

    • Causality: This dense early sampling captures the true

      
       (peak exposure), while the extended 72-hour tail accurately models the terminal elimination phase (
      
      
      
      ) and total exposure (
      
      
      ).
  • Washout Period: Enforce a washout period of at least 5 terminal half-lives between periods.

    • Causality: Prevents carryover effects. A pre-dose sample in Period 2 acts as a self-validating check; if drug concentration is >5% of the

      
      , the washout failed, and the subject's data is excluded.
      
  • Statistical Analysis: Perform Non-Compartmental Analysis (NCA). Bioequivalence is strictly defined: the 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for

    
     and 
    
    
    
    must fall entirely within the 80.00% to 125.00% range.

Pharmacodynamic Equivalence: Mechanistic Validation

Demonstrating PK bioequivalence is only half the equation; the novel compound must demonstrate identical mechanistic engagement. Amino-benzamides exert their therapeutic effect by binding to the zinc ion in the catalytic pocket of Class I HDACs, preventing the deacetylation of histone tails[6].

PD_Pathway ABZ Amino-Benzamide (e.g., ABZ-2026, Entinostat) HDAC Class I HDACs (HDAC 1, 2, 3) ABZ->HDAC Inhibits Histone Histone Hyperacetylation (Open Chromatin) HDAC->Histone Prevents Deacetylation GeneExp Transcriptional Activation (e.g., CDKN1A/p21) Histone->GeneExp Facilitates CellCycle Cell Cycle Arrest (G1 Phase) & Apoptosis GeneExp->CellCycle Induces

Figure 2: Pharmacodynamic Signaling Pathway of Class I HDAC Inhibition.

By utilizing the paired LC-MS/MS and in vivo crossover methodologies detailed above, researchers can definitively prove that novel amino-benzamides like ABZ-2026 match the pharmacodynamic potency of RLDs while offering superior, safer pharmacokinetic profiles.

References

  • ENGAGE- 501: phase II study of entinostat (SNDX-275) in relapsed and refractory Hodgkin lymphoma.
  • A phase I study of the histone deacetylase (HDAC) inhibitor entinostat, in combination with sorafenib in patients with advanced solid tumors.
  • Pharmacokinetic interaction of entinostat and lapatinib following single and co-oral administration in r
  • Phase I study of the histone deacetylase inhibitor entinostat in combination with 13-cis retinoic acid in p
  • Report on the Deliberation Results June 1, 2021 Pharmaceutical Evaluation Division - PMDA (Tucidinost
  • Interrogating Epigenome toward Personalized Approach in Cutaneous Melanoma. PMC.

Sources

A Comparative Toxicological Assessment: Metoclopramide vs. 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the toxicological profiles of the well-established pharmaceutical agent, Metoclopramide, and the research chemical, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide. For researchers and drug development professionals, understanding the safety profile of a compound is as critical as understanding its efficacy. This document synthesizes publicly available data for Metoclopramide and contrasts it with the limited safety information for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

Crucially, where extensive data for the latter is unavailable, this guide presents a standard, industry-accepted framework of toxicological assays. This serves as a roadmap for the necessary investigations required to elevate the safety understanding of a novel chemical entity to the level of a clinically utilized drug, thereby providing a practical guide for its potential development.

Section 1: Toxicological Profile of Metoclopramide

Metoclopramide is a substituted benzamide with a long history of clinical use as a prokinetic and antiemetic agent.[1][2] Its therapeutic action is primarily mediated through dopamine D2 receptor antagonism in the chemoreceptor trigger zone and enteric nervous system.[3][4][5] However, this same mechanism is the foundation of its most significant and dose-limiting toxicities.

Mechanism of Toxicity

Metoclopramide's ability to cross the blood-brain barrier and antagonize central D2 receptors disrupts the delicate balance of dopaminergic signaling in the basal ganglia, which is responsible for coordinating motor function. This disruption is the direct cause of its characteristic extrapyramidal symptoms (EPS).[6] Furthermore, its antagonism of D2 receptors in the pituitary gland removes the tonic inhibition of prolactin secretion, leading to hyperprolactinemia.[7]

cluster_CNS Central Nervous System Metoclopramide Metoclopramide D2_Receptor Dopamine D2 Receptor Metoclopramide->D2_Receptor Antagonizes Basal_Ganglia Basal Ganglia (Motor Control) D2_Receptor->Basal_Ganglia Inhibits Normal Signaling EPS Extrapyramidal Symptoms (Tardive Dyskinesia, Dystonia) Basal_Ganglia->EPS Leads to

Caption: Metoclopramide's primary CNS toxicity pathway.

Quantitative and Clinical Toxicity Data

The toxicological profile of Metoclopramide is well-documented through decades of preclinical studies and clinical use.

Toxicity ParameterResult for MetoclopramideSource
Acute Oral LD50 (Rat) 750 mg/kg[5]
Primary Indication Diabetic Gastroparesis, GERD, Nausea/Vomiting[1][2][3]
Most Significant Risk Tardive Dyskinesia (TD)[3][8][9]
Other Major Adverse Effects Acute Dystonic Reactions, Parkinsonism, Akathisia, Neuroleptic Malignant Syndrome (NMS), Hyperprolactinemia[3][8][10]
Genotoxicity Negative in Ames test; Positive in in vitro Chinese hamster lung cell assay (mutagenic) and in vitro human lymphocyte assay (clastogenic).[7][11]
Carcinogenicity Elevates prolactin; associated with increased mammary neoplasms in rodents. No conclusive link to human mammary tumorigenesis shown.[7][11]
Reproductive Toxicity No adverse effects on fertility or developmental toxicity observed in animal studies.[11]

The most concerning toxicity is tardive dyskinesia, a potentially irreversible movement disorder, which prompted the FDA to issue a black box warning.[8][9] The risk increases significantly with the duration of treatment and cumulative dose, making long-term use (beyond 12 weeks) ill-advised.[2][7]

Section 2: Known Safety Profile of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

In stark contrast to Metoclopramide, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide (CAS No: 314768-97-3) is a chemical entity with a sparse public record regarding its toxicological properties. Its primary documentation comes from safety data sheets (SDS) provided by chemical suppliers, which are based on structural alerts and computational predictions rather than extensive experimental data.

ParameterInformation for 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamideSource
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritation
Signal Word Danger
Acute Toxicity (LD50) No experimental data available.
Genotoxicity No experimental data available.
Carcinogenicity No experimental data available.
Reproductive Toxicity No experimental data available.

These GHS classifications mandate careful handling in a laboratory setting, requiring personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[12] However, they do not provide the nuanced, systemic toxicity data needed to assess its potential as a therapeutic agent or to draw a meaningful comparison with Metoclopramide.

Section 3: A Proposed Experimental Framework for Comparative Toxicity Assessment

To bridge the knowledge gap and enable a valid comparison, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide would require a standard battery of non-clinical safety tests. The following protocols represent a logical, phased approach to characterizing its toxicity profile, grounded in international regulatory guidelines (e.g., OECD).

cluster_workflow Proposed Toxicological Testing Workflow Start Novel Compound: 2-Amino-N-ethyl-5- (piperidin-1-yl)benzamide Acute_Tox Protocol 1: Acute Oral Toxicity (OECD 423) Start->Acute_Tox Est. LD50 Ames_Test Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471) Start->Ames_Test Assess Mutagenicity Micronucleus Protocol 3: In Vitro Micronucleus Test (OECD 487) Start->Micronucleus Assess Clastogenicity hERG Protocol 4: In Vitro hERG Inhibition Assay Start->hERG Assess Cardiotoxicity Comparison Comparative Analysis vs. Metoclopramide Acute_Tox->Comparison Ames_Test->Comparison Micronucleus->Comparison hERG->Comparison

Caption: A standard workflow for initial toxicological screening.

Protocol 1: Acute Oral Toxicity (Up-and-Down Procedure, OECD Guideline 425)
  • Objective: To determine the median lethal dose (LD50), providing a quantitative measure of acute toxicity after a single oral dose.

  • Methodology:

    • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats), aged 8-12 weeks.

    • Dosing: Administer the test compound by oral gavage. The first animal receives a dose based on preliminary information (e.g., computational prediction).

    • Observation: Observe the animal for a minimum of 14 days, with close observation for the first 24 hours, for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

    • Sequential Dosing: The dose for the next animal is adjusted up or down by a fixed factor (e.g., 3.2) depending on the outcome for the previous animal (survival or death).

    • Termination: The test is concluded when a stopping criterion is met (e.g., three consecutive animals survive at the upper dose bound).

    • LD50 Calculation: The LD50 is calculated from the results using maximum likelihood methods.

  • Causality: This study is fundamental for classifying the substance and determining dose ranges for subsequent, longer-term studies. The sequential design minimizes the number of animals required while providing a statistically robust LD50 estimate.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)
  • Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strains: Utilize multiple strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon (e.g., TA98, TA100, TA1535, TA1537).

    • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or phenobarbital/β-naphthoflavone. This mimics mammalian metabolism, which can convert a non-mutagenic compound into a mutagenic one.

    • Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

    • Analysis: A positive result is defined as a dose-related increase in the number of revertants, typically at least a two-fold increase over the negative control.

  • Causality: This is a critical first screen for genotoxicity. A positive result indicates the compound can directly alter DNA, a hallmark of many carcinogens. The inclusion of the S9 fraction is vital as many compounds only become genotoxic after being processed by metabolic enzymes.[13][14]

Protocol 3: In Vitro Micronucleus Test (OECD Guideline 487)
  • Objective: To detect clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) activity in cultured mammalian cells.

  • Methodology:

    • Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y) or primary human lymphocytes.

    • Exposure: Treat cell cultures with a range of concentrations of the test compound for a short period (e.g., 3-6 hours) with and without metabolic activation (S9), and for a longer period (e.g., 1.5-2.0 cell cycles) without S9.

    • Cytokinesis Block: Add Cytochalasin B to the cultures. This agent blocks cytokinesis (cell division) but not nuclear division, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

    • Harvesting and Staining: Harvest the cells, fix, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).

  • Causality: This assay complements the Ames test by detecting damage at the chromosomal level, which is a different mechanism of genotoxicity. A positive result is a strong indicator of potential carcinogenic or teratogenic effects.

Conclusion

This guide illustrates a significant disparity in the available toxicological data between Metoclopramide and 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide. Metoclopramide is a well-characterized drug whose utility is balanced against a profile of significant, mechanism-based toxicities, most notably tardive dyskinesia.[3][8] Its use requires careful patient selection and monitoring.

Conversely, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide remains a toxicological unknown. While its GHS hazard statements provide basic handling guidance, they are insufficient for any meaningful risk assessment in a biological context. The structural class of benzamides is known to be pharmacologically active, and therefore, a rigorous, systematic evaluation as outlined in the proposed experimental framework is not merely recommended but essential.[15][16] Researchers considering this or similar compounds must proceed with the understanding that a comprehensive toxicological assessment is a prerequisite to establishing a comparative safety profile and determining any potential for further development.

References

  • Metoclopramide - StatPearls - NCBI Bookshelf. (2023, September 4).
  • 2-Amino-N-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]benzamide Safety Data Sheets. ECHEMI.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, a specialized chemical used in research and development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The guidance herein is based on an analysis of the compound's chemical structure, data from analogous compounds, and established best practices for hazardous waste management.

Hazard Identification and Risk Assessment

  • Aromatic Amines: This class of compounds can be toxic and may pose long-term health risks. Dermal absorption is a significant route of exposure, and many aromatic amines are skin and eye irritants.[1]

  • Piperidine: As a cyclic aliphatic amine, piperidine is a strong base and is known to be corrosive, capable of causing severe skin and eye damage.[2][3]

  • Benzamides: While generally less toxic than their parent amines, benzamides can still pose health risks and may have slight to moderate aquatic toxicity.[4]

A safety data sheet for the similar compound 2-amino-5-(piperidin-1-yl)benzamide provides critical hazard information that should be cautiously extrapolated to the N-ethyl derivative.

Table 1: Summary of Potential Hazards

Hazard CategoryGHS Hazard StatementDescription of Hazard
Acute Toxicity (Oral) H302Harmful if swallowed.
Acute Toxicity (Dermal) H312Harmful in contact with skin.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H318Causes serious eye damage.
Acute Toxicity (Inhalation) H332Harmful if inhaled.
Specific Target Organ Toxicity H335May cause respiratory irritation.

Data extrapolated from the safety profile of 2-amino-5-(piperidin-1-yl)benzamide (CAS 314768-97-3).

Given these potential hazards, this compound must be managed as hazardous chemical waste from the point of generation through to its final disposal.

Personal Protective Equipment (PPE) and Safe Handling

Before handling the compound in any form—pure, in solution, or as waste—it is mandatory to wear appropriate PPE to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.[5][6]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[3] Given that aromatic amines can sometimes permeate standard gloves, double-gloving may be advisable for prolonged handling.[1] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield to protect against splashes and dust.[7][8]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10] If work outside a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[3][10]

Waste Characterization, Segregation, and Storage

Proper segregation is the cornerstone of a safe and compliant chemical waste management program. The primary causality for strict segregation is to prevent dangerous reactions that can occur when incompatible chemicals are mixed.

Waste Characterization: Based on its toxicological profile, any waste containing 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, including pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste .

Segregation Protocol:

  • Designate a Specific Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it.

  • Avoid Co-mingling: Do NOT mix this waste with other chemical waste streams. It is particularly crucial to keep it separate from:

    • Strong Acids: Amines are basic and will react exothermically with acids.[11]

    • Strong Oxidizing Agents: Contact with oxidizers can lead to vigorous and potentially explosive reactions.[9]

    • Halogenated Solvents: While not universally incompatible, it is best practice to segregate halogenated and non-halogenated waste streams to facilitate proper disposal and treatment.

On-site Storage:

  • Use a designated, leak-proof, and chemically compatible container clearly labeled for hazardous waste.

  • The container must be kept tightly closed except when adding waste.[7]

  • Store the waste container in a cool, dry, and well-ventilated secondary containment bin or cabinet, away from heat sources and direct sunlight.[12]

  • Ensure the storage area is clearly marked as a hazardous waste accumulation point.

Step-by-Step Disposal Protocol

The recommended and most environmentally sound method for the final disposal of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is high-temperature incineration conducted by a licensed and certified hazardous waste management company.[7][13] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.

Step 1: Containerization

  • Carefully place the waste material into a designated hazardous waste container. For solids, avoid creating dust. For liquids, use a funnel to prevent spills.

  • Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Step 2: Labeling

  • Immediately label the waste container with a fully completed hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide"

    • All components and their approximate percentages if it is a mixture.

    • Relevant Hazard Information (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 3: Decontamination of Empty Containers

  • The original product container is not considered "empty" until it has been triple-rinsed.

  • Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).

  • Crucially, the rinsate from this process is also hazardous waste and must be collected and added to the appropriate liquid hazardous waste stream.[7]

  • After triple-rinsing, the container can often be disposed of as non-hazardous solid waste, but you must first deface the label to prevent any confusion.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for the pickup and transport of the hazardous waste container.[10]

  • Never dispose of this chemical down the drain or in the regular trash. [7][9] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide waste.

G start Waste Generated (Containing 2-Amino-N-ethyl- 5-(piperidin-1-yl)benzamide) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal characterize Characterize Waste Is it Hazardous? segregate Segregate Waste (Keep away from acids, oxidizers, etc.) characterize->segregate Yes error_node STOP! Consult SDS and EH&S. Assume Hazardous. characterize->error_node Unsure ppe->characterize container Select & Fill Appropriate Hazardous Waste Container segregate->container label Label Container Correctly (Name, Hazards, Date) container->label store Store Safely in Designated Secondary Containment Area label->store contact_ehs Contact EH&S for Pickup by Licensed Contractor store->contact_ehs incinerate Final Disposal via High-Temperature Incineration contact_ehs->incinerate

Caption: Decision workflow for safe disposal of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide.

References

  • Biolynx. (n.d.). MSDS of 2-amino-N-(2-phenylethyl)benzamide. Retrieved from Biolynx. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from OSHA. [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA. [Link]

  • Federal Register. (2022, January 20). Hazardous Waste Management System; Proposed Exclusion for Identifying and Listing Hazardous Waste. Retrieved from Federal Register. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino-2-pyrrolidin-1-yl-benzamide. PubChem. Retrieved from NCBI. [Link]

  • National Center for Biotechnology Information. (2010). Piperidine - Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9. Retrieved from NCBI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from EPA. [Link]

  • Fennemore. (2019, August 21). Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Retrieved from Fennemore. [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed. Retrieved from NIH. [Link]

  • Regulations.gov. (2025, June 14). Environmental Fate and Ecological Risk Assessment for the Registration Review of Picaridin. Retrieved from Regulations.gov. [Link]

  • Bisley International. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from Bisley International. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from NJ.gov. [Link]

  • National Community Pharmacists Association. (n.d.). NCPA's Summary of EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from NCPA. [Link]

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  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from Publisso. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, a compound with significant research potential, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and the collective experience of seasoned researchers.

Our approach transcends a simple checklist. We delve into the rationale behind each recommendation, fostering a culture of safety that is both informed and proactive. By understanding the "why," researchers can make more informed decisions, particularly in unforeseen circumstances.

I. Hazard Assessment and the Hierarchy of Controls

The cornerstone of laboratory safety is the "Hierarchy of Controls," a framework that prioritizes the most effective measures for risk mitigation.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Engineering Controls: Your First Line of Defense

The primary engineering control for handling powdered or volatile chemicals is a certified chemical fume hood. All weighing and handling of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide should be performed within a fume hood to minimize inhalation exposure[1][2][3]. Ensure that the fume hood has been recently certified and that the sash is kept at the lowest possible height during operations. An eyewash station and safety shower must be readily accessible and tested regularly[3][4].

2. Administrative Controls: Standard Operating Procedures (SOPs)

Clear, concise, and readily available SOPs are critical. These should include:

  • Designated areas for handling the compound.

  • Protocols for weighing, transferring, and preparing solutions.

  • Emergency procedures for spills and exposures.

  • Mandatory training for all personnel handling the compound.

II. Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are designed to minimize exposure, PPE provides the final, critical barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, based on the hazards associated with similar compounds.

Protection Type Recommended Equipment Purpose & Rationale
Eye and Face Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards.Protects against dust particles and splashes. Structurally similar compounds are known to cause serious eye damage[1][3][5][6].
Skin Chemical-resistant gloves (e.g., nitrile, double-gloved). A lab coat or chemical-resistant apron.Prevents skin contact. Aminobenzamides can be harmful in contact with skin. Double gloving is recommended for added protection[1][3][6][7].
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) should be used if ventilation is inadequate or if dust is generated.Protects against inhalation of harmful dust. The compound is presumed to cause respiratory irritation[3][5][7][8][9].
Body Long pants and closed-toe shoes.Provides overall protection from contamination.
III. Step-by-Step Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6].

  • The container should be clearly labeled with the chemical name, and any relevant hazard warnings.

2. Handling and Preparation:

  • Donning PPE: Before entering the designated handling area, don all required PPE in the following order: lab coat, respiratory protection (if required), eye protection, and gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid chemical, avoiding the generation of dust[1][3][4][6][8][9].

    • If transferring the chemical, do so carefully to minimize the creation of airborne dust.

    • Keep the container tightly closed when not in use.

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

3. Spill and Emergency Procedures:

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Use absorbent pads to contain the spill.

    • Carefully clean the area with an appropriate solvent, followed by soap and water.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

4. First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2][5][8].
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][2][5][8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2][5][8][10].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2][8].
IV. Disposal Plan: Responsible Stewardship

All waste containing 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Collection:

    • Use designated, labeled hazardous waste containers.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal:

    • Follow all local, state, and federal regulations for hazardous waste disposal[2][4][8][11].

    • Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service[8].

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide, fostering a secure environment conducive to groundbreaking scientific discovery.

References

  • MSDS of 2-amino-N-(2-phenylethyl)benzamide. (n.d.). Capot Chemical Co., Ltd.
  • 2-(Aminomethyl)piperidine Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 2-Amino-N-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]benzamide Safety Data Sheets. (n.d.). ECHEMI.
  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-N-BENZYL-BENZAMIDE. (2023, May 19). ChemicalBook.
  • 2-amino-5-(piperidin-1-yl)benzamide. (n.d.). MilliporeSigma.
  • Benzamide - SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.
  • 3-Aminobenzamide Safety Data Sheet. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET - 2-Aminothiobenzamide. (n.d.). Fisher Scientific.
  • 4-Aminobenzamide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE SDS. (n.d.). ECHEMI.
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  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. (n.d.). Benchchem.

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